Ammonium paramolybdate tetrahydrate
Description
Properties
IUPAC Name |
azane;dihydroxy(dioxo)molybdenum;trioxomolybdenum;tetrahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7Mo.6H3N.10H2O.18O/h;;;;;;;6*1H3;10*1H2;;;;;;;;;;;;;;;;;;/q;;;;3*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXLYHHVMHXSCP-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H32Mo7N6O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1235.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of ammonium paramolybdate tetrahydrate?
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) paramolybdate tetrahydrate, systematically known as ammonium heptamolybdate tetrahydrate, is an inorganic compound of significant interest in various scientific fields. It serves as a crucial precursor in the synthesis of molybdenum-based catalysts, a reagent in analytical chemistry, and a material in ceramics production. This document provides a detailed overview of its chemical structure, physicochemical properties, and a standard synthetic protocol.
Chemical Structure and Formula
Ammonium paramolybdate tetrahydrate is an ionic compound with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O.[1][2][3][4] Its molecular weight is approximately 1235.86 g/mol .[1][4] The core of the structure is the complex polyoxometalate anion known as the paramolybdate or heptamolybdate ion, [Mo₇O₂₄]⁶⁻.[5][6] This anion is a condensed cluster of seven molybdenum atoms, each in a +6 oxidation state and octahedrally coordinated to oxygen atoms.[5] These octahedra are linked through shared corners and edges. The structure features terminal, doubly-bridging, and triply-bridging oxide ligands.[5] The negative charge of the heptamolybdate anion is balanced by six ammonium cations (NH₄⁺). The formula unit is completed by four molecules of water of crystallization, which are integral to the crystal lattice.
Physicochemical and Crystallographic Data
The quantitative properties of this compound are summarized in the table below, providing key data for experimental design and material characterization.
| Property | Value | Citations |
| Chemical Formula | (NH₄)₆Mo₇O₂₄·4H₂O | [1][2][3][4] |
| Molecular Weight | 1235.86 g/mol | [1][4][7] |
| Appearance | Colorless or white to light green crystalline solid | [2][5][7] |
| Density | 2.498 g/cm³ | [7][8][9] |
| Solubility in Water | 65.3 g/100 mL | [5] |
| Crystal System | Monoclinic | [6][10] |
| Space Group | P2₁/c | [6][10] |
| Unit Cell Parameters | a = 8.3934 Åb = 36.1703 Åc = 10.4715 Åβ = 115.958° | [6][10][11] |
| Thermal Decomposition | Loses water of crystallization around 90 °C.[5][8] Decomposes into ammonia (B1221849), water, and molybdenum trioxide upon further heating, starting around 190 °C, with the final product MoO₃ forming by about 340-400 °C.[5][7][8][12] | [5][7][8][12] |
Experimental Protocol: Synthesis
A common and straightforward laboratory method for the synthesis of this compound involves the reaction of molybdenum trioxide with aqueous ammonia.[2][5]
Objective: To synthesize crystalline this compound from molybdenum trioxide.
Materials:
-
Molybdenum trioxide (MoO₃)
-
Aqueous ammonia (NH₃, ~28-30% solution)
-
Deionized water
-
Beakers
-
Stirring rod
-
Hot plate (optional, for initial dissolution)
-
Evaporating dish
-
Buchner funnel and filter paper
-
Wash bottle
Methodology:
-
Dissolution: In a well-ventilated fume hood, dissolve molybdenum trioxide (MoO₃) in an excess of aqueous ammonia. Gentle heating and stirring can be applied to facilitate the dissolution of the solid, which may be slow at room temperature. The goal is to form a clear solution.
-
Evaporation: Transfer the resulting clear solution to a wide evaporating dish. Allow the solution to evaporate slowly at room temperature. As the solvent evaporates, the excess ammonia is driven off, causing the pH of the solution to decrease.
-
Crystallization: As the concentration of the reactants increases and the pH falls to a range of 5-6, six-sided, transparent prisms of this compound will begin to crystallize out of the solution.[2][5]
-
Isolation: Once a sufficient quantity of crystals has formed, isolate them from the mother liquor by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected crystals sparingly with a small amount of cold deionized water to remove any remaining impurities. Allow the crystals to air-dry or place them in a desiccator.
Visualizations
The logical relationship illustrating the assembly of this compound from its constituent ions is depicted below.
Caption: Ionic assembly of this compound.
References
- 1. This compound | H32Mo7N6O28 | CID 16211167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AMMONIUM PARAMOLYBDATE - Ataman Kimya [atamanchemicals.com]
- 3. noahchemicals.com [noahchemicals.com]
- 4. scbt.com [scbt.com]
- 5. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]
- 6. Crystal structure of the heptamolybdate(VI)(paramolybdate) ion, [Mo7O24]6–, in the ammonium and potassium tetrahydrate salts | Semantic Scholar [semanticscholar.org]
- 7. Ammonium Molybdate Tetrahydrate - ACS Grade for Precision Applications [prochemonline.com]
- 8. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]
- 9. Ammonium heptamolybdate - Sciencemadness Wiki [sciencemadness.org]
- 10. Crystal structure of the heptamolybdate(VI)(paramolybdate) ion, [Mo7O24]6–, in the ammonium and potassium tetrahydrate salts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of Ammonium Paramolybdate Tetrahydrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) paramolybdate tetrahydrate in various organic solvents. Due to its complex inorganic salt nature, this compound exhibits limited solubility in non-aqueous media. This document summarizes available qualitative data, outlines detailed experimental protocols for solubility determination, and provides a general workflow for assessing the solubility of inorganic compounds.
Data Presentation: Solubility of Ammonium Paramolybdate Tetrahydrate
This compound, an inorganic salt, is characterized by its high solubility in water and demonstrably poor solubility in a wide range of organic solvents. Extensive literature searches, including chemical handbooks and scientific databases, reveal a consensus on its insolubility or, at best, slight solubility in common organic solvents. Quantitative data on its solubility in these solvents is notably scarce, suggesting that for many practical purposes, it is considered insoluble.
The following table summarizes the available qualitative solubility information for this compound in various organic solvents.
| Solvent Class | Solvent Name | Chemical Formula | Solubility | Reference(s) |
| Alcohols | Ethanol | C₂H₅OH | Insoluble | [1][2][3][4][5] |
| Methanol | CH₃OH | Insoluble | [6] | |
| Amides | Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Reportedly Insoluble | [7] |
| General | Alcohol | - | Insoluble | [1][2][3][4][5] |
It is important to note that the term "insoluble" in a chemical context does not necessarily mean zero solubility, but rather that the amount of solute that dissolves is negligible for most applications.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantification of solubility, several established analytical methods can be employed. The choice of method will depend on the expected solubility range, the properties of the solute and solvent, and the available instrumentation.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a substance. It involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to the organic solvent of interest in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
After equilibration, allow the undissolved solid to settle.
-
-
Isolation of the Saturated Solution:
-
Carefully decant or filter a known volume of the clear supernatant. Filtration through a syringe filter (e.g., 0.2 µm PTFE) is recommended to remove any suspended microcrystals.
-
-
Evaporation and Weighing:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish.
-
Gently evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the decomposition temperature of the solute, or using a rotary evaporator).
-
Once the solvent is fully evaporated, dry the dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Cool the dish in a desiccator to prevent moisture absorption and then weigh it accurately.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of saturated solution taken in mL) * 100
-
UV-Vis Spectrophotometry
This method is suitable if the solute has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region. A calibration curve is first established to relate absorbance to concentration.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent (if a suitable solvent with minimal solubility can be found) or in a co-solvent system.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method.
-
Carefully withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for determining solubility, particularly for compounds with low solubility.
Methodology:
-
Method Development:
-
Develop an HPLC method capable of separating and quantifying ammonium paramolybdate (or the molybdate (B1676688) anion). This will typically involve selecting an appropriate column, mobile phase, and detector (e.g., a UV detector or an evaporative light scattering detector if the analyte lacks a chromophore).
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
-
-
Sample Preparation and Analysis:
-
Prepare a saturated solution as described in the gravimetric method.
-
Filter the supernatant through a syringe filter compatible with the HPLC mobile phase.
-
Inject a known volume of the filtered saturated solution into the HPLC system.
-
-
Calculation of Solubility:
-
Determine the concentration of the saturated solution by comparing its peak area to the calibration curve.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for determining the solubility of an inorganic salt like this compound in an organic solvent.
Conclusion
The available data strongly indicates that this compound has very low to negligible solubility in common organic solvents. For applications requiring the dissolution of this compound, aqueous solutions are the most suitable. For instances where a non-aqueous system is necessary and precise solubility data is required, the experimental protocols outlined in this guide provide a robust framework for its determination. Researchers should carefully select the most appropriate method based on the specific solvent and available analytical instrumentation.
References
- 1. chembk.com [chembk.com]
- 2. Ammonium molybdate tetrahydrate | 12054-85-2 [chemicalbook.com]
- 3. Ammonium molybdate tetrahydrate, Hi-LR™ [himedialabs.com]
- 4. Ammonium molybdate (para) tetrahydrate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. sciencemadness.org [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
Thermal decomposition products of ammonium paramolybdate tetrahydrate
An In-Depth Technical Guide to the Thermal Decomposition of Ammonium (B1175870) Paramolybdate Tetrahydrate
Introduction
Ammonium paramolybdate tetrahydrate, often referred to as ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), is a critical intermediate inorganic compound in the hydrometallurgical processing of molybdenum.[1] It serves as a primary precursor for the production of high-purity molybdenum trioxide (MoO₃), reduced molybdenum oxides, and various molybdenum-based catalysts used in industrial applications such as hydrodesulfurization and selective oxidation.[2][3] Understanding the thermal decomposition pathway and the resulting products is paramount for controlling the purity, morphology, and crystalline phase of the final molybdenum compounds.
When heated, this compound undergoes a multi-step decomposition process, releasing water and ammonia (B1221849) to ultimately yield molybdenum trioxide.[1] The exact nature of the intermediate phases and the temperatures at which they form can be influenced by factors such as the heating rate and the composition of the surrounding atmosphere (e.g., inert vs. oxidizing).[2] This guide provides a detailed overview of the decomposition process, quantitative data from thermal analysis, common experimental protocols, and a visual representation of the decomposition pathway.
Thermal Decomposition Pathway
The thermal decomposition of this compound ((NH₄)₆Mo₇O₂₄·4H₂O) is a complex process involving sequential dehydration and deammoniation steps. The process generally begins with the loss of crystalline water at relatively low temperatures, followed by the breakdown of the molybdate (B1676688) structure with the release of ammonia and further water molecules at elevated temperatures. The final solid product is typically orthorhombic molybdenum trioxide (α-MoO₃).[2][4]
The stepwise decomposition can be summarized as follows: (NH₄)₆Mo₇O₂₄·4H₂O → Intermediate Ammonium Molybdates → MoO₃[1]
Several intermediate ammonium molybdate phases have been identified during the decomposition, though the exact sequence can vary. Common intermediates reported in the literature include ammonium octamolybdate ((NH₄)₈Mo₁₀O₃₄) and ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃).[2][5] In an inert atmosphere like nitrogen, the final product may contain small amounts of partially reduced oxides such as Mo₄O₁₁, whereas in an oxidizing atmosphere like air, the final product is typically pure, highly crystalline MoO₃.[2]
Quantitative Decomposition Data
Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are used to quantify the mass loss and thermal events associated with the decomposition. The data reveals a multi-stage process, with the final decomposition to MoO₃ generally complete around 340-400°C.[1][4]
Table 1: Stages of Thermal Decomposition of (NH₄)₆Mo₇O₂₄·4H₂O in Air
| Stage | Temperature Range (°C) | Gaseous Products Evolved | Solid Intermediate / Final Product | Description |
| 1 | ~25 - 180 | H₂O, NH₃ | (NH₄)₈Mo₁₀O₃₄ | Initial dehydration and partial deammoniation. This step is endothermic.[2][3] |
| 2 | ~180 - 270 | H₂O, NH₃ | (NH₄)₂Mo₄O₁₃ | Further decomposition of the intermediate molybdate phase.[2][3][5] |
| 3 | ~270 - 400 | H₂O, NH₃ | Amorphous MoO₃, h-MoO₃, α-MoO₃ | Loss of remaining ammonia and water, leading to the formation of metastable hexagonal (h-MoO₃) and finally stable orthorhombic (α-MoO₃).[2][5] This final stage involves an exothermic crystallization of MoO₃.[2] |
Note: The temperature ranges are approximate and can vary depending on the experimental conditions, such as heating rate and atmosphere.
Experimental Protocols
The characterization of the thermal decomposition of this compound involves several key analytical techniques.
-
Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA): This is the primary method for studying the decomposition. A sample is heated at a controlled rate in a specific atmosphere (e.g., air, N₂). TGA measures the change in mass as a function of temperature, identifying the temperature ranges of decomposition steps. DTA simultaneously measures the temperature difference between the sample and a reference, revealing whether a process is endothermic (heat absorbing) or exothermic (heat releasing).[3]
-
Mass Spectrometry (MS): Often coupled directly to a TGA/DTA instrument (TGA-MS), mass spectrometry analyzes the gases evolved during decomposition. By monitoring specific mass-to-charge ratios (e.g., m/z = 17 for NH₃, m/z = 18 for H₂O), it provides definitive identification of the gaseous products released at each stage.[3]
-
X-Ray Diffraction (XRD): XRD is used to identify the crystalline phases of the solid material. By taking measurements after heating the sample to specific temperatures or by performing in-situ high-temperature XRD, the crystalline structure of the starting material, intermediates, and final products can be determined.[2][6][7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy identifies the chemical bonds present in a sample. During thermal decomposition, FTIR can track the disappearance of N-H and O-H bands from the ammonium ions and water, and the formation of Mo-O bonds characteristic of the resulting molybdenum oxides.[2]
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology (shape and size) of the particles before and after thermal decomposition. This can reveal, for example, how the initial crystals transform into the sheet-like particles characteristic of the final MoO₃ product.[2]
Decomposition Pathway Visualization
The logical flow of the decomposition process, from the initial hydrated compound to the final oxide, can be visualized. The following diagram illustrates the major transformation steps in an inert atmosphere.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]
- 5. Investigation on the Thermal Decomposition Behavior of Molybdenum Trioxide Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Ammonium Paramolybdate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) paramolybdate tetrahydrate, a key inorganic compound, plays a significant role across various scientific disciplines, including analytical chemistry, materials science, and biological research. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and critical applications, with a focus on detailed experimental protocols and quantitative data for researchers and professionals in drug development.
Chemical Identity
Synonyms: Ammonium paramolybdate tetrahydrate is also known by several other names in scientific literature and commercial products. These include:
-
Ammonium heptamolybdate tetrahydrate[3]
-
Molybdic acid ammonium salt tetrahydrate[3]
-
Hexaammonium molybdate[2]
-
Ammonium molybdate (B1676688) tetrahydrate[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.
| Property | Value |
| Molecular Formula | (NH₄)₆Mo₇O₂₄·4H₂O |
| Molecular Weight | 1235.86 g/mol [2] |
| Appearance | White to light green crystalline solid.[2] |
| Density | 2.498 g/cm³[2] |
| Melting Point | Decomposes at approximately 190°C.[2] Loses water of crystallization at ~90°C.[2] |
| Solubility | Soluble in water.[1] Insoluble in alcohol.[1] |
| pH of Aqueous Solution | 5.0 - 6.0 |
Synthesis of this compound
The synthesis of this compound is a straightforward process that can be readily performed in a laboratory setting. The most common method involves the reaction of molybdenum trioxide with an excess of aqueous ammonia (B1221849).[3]
Experimental Protocol
-
Dissolution: Molybdenum trioxide (MoO₃) is dissolved in an excess of aqueous ammonia (NH₄OH).
-
Evaporation: The resulting solution is allowed to evaporate at room temperature. The excess ammonia will co-evaporate during this process.
-
Crystallization: As the solution concentrates, six-sided transparent prisms of this compound will crystallize out of the solution.[3]
-
Isolation: The crystals can be isolated by filtration and dried under ambient conditions.
Applications and Experimental Protocols
This compound has a wide range of applications, owing to its reactivity and the utility of molybdenum in various chemical and biological processes.
Analytical Reagent for Phosphate (B84403) Determination
A primary application of this compound is in the quantitative analysis of phosphates, silicates, and arsenates. In the presence of an acid and a reducing agent, phosphate ions react with molybdate to form a deeply colored phosphomolybdenum blue complex, which can be quantified spectrophotometrically.
-
Reagent Preparation:
-
Ammonium Molybdate Solution: Dissolve a specific amount of this compound in deionized water.
-
Reducing Agent Solution: Prepare a solution of a suitable reducing agent, such as ascorbic acid or stannous chloride, in deionized water.
-
Acid Solution: A dilute solution of a strong acid, typically sulfuric acid, is used to maintain the acidic conditions required for the reaction.
-
-
Sample Preparation and Reaction:
-
An aliquot of the phosphate-containing sample is mixed with the acidic ammonium molybdate solution.
-
The reducing agent is then added to the mixture.
-
The solution is incubated for a specific time to allow for the full development of the blue color.
-
-
Spectrophotometric Measurement:
-
The absorbance of the resulting blue solution is measured at a specific wavelength (typically around 880 nm) using a spectrophotometer.
-
The concentration of phosphate in the original sample is determined by comparing its absorbance to a calibration curve prepared from standard phosphate solutions.
-
Negative Staining in Electron Microscopy
This compound is used as a negative stain in transmission electron microscopy (TEM) to enhance the contrast of biological macromolecules and assemblies. It is particularly useful for samples that are sensitive to the pH of other common stains like uranyl acetate.
-
Stain Preparation:
-
Prepare a 1-2% (w/v) solution of this compound in deionized water.
-
Adjust the pH of the solution to 7.0 using a dilute sodium hydroxide (B78521) or potassium hydroxide solution.
-
For delicate samples, trehalose (B1683222) can be added to the stain solution to a final concentration of 0.5-1% (w/v) to aid in preservation.
-
Filter the stain solution through a 0.22 µm syringe filter immediately before use.
-
-
Grid Preparation and Staining:
-
Place a small drop (3-5 µL) of the sample suspension onto a glow-discharged, carbon-coated TEM grid.
-
Allow the sample to adsorb to the grid for 1-2 minutes.
-
Blot away the excess sample solution using filter paper.
-
Immediately place a drop of the filtered stain solution onto the grid.
-
After 30-60 seconds, blot away the excess stain.
-
Allow the grid to air-dry completely before viewing in the TEM.
-
Catalyst and Catalyst Precursor
This compound is a crucial precursor in the preparation of various molybdenum-based catalysts. These catalysts are widely used in the petroleum industry for processes such as hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), which are essential for producing cleaner fuels.[4] It is also used in the synthesis of other catalysts for various chemical transformations.
The following is a generalized protocol for the preparation of a molybdenum-based HDS catalyst:
-
Impregnation:
-
A solution of this compound and a promoter salt (e.g., cobalt or nickel nitrate) is prepared in deionized water.
-
A high-surface-area support material, such as alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂), is impregnated with this solution.
-
The impregnation is typically carried out with stirring for several hours to ensure uniform distribution of the metal precursors.
-
-
Drying and Calcination:
-
The impregnated support is dried in an oven (e.g., at 120°C) to remove water.
-
The dried material is then calcined at high temperatures (e.g., 400-500°C) in the presence of air. This step decomposes the ammonium paramolybdate to form molybdenum oxides on the support surface.
-
-
Sulfidation:
-
The calcined catalyst is activated by treating it with a sulfur-containing gas stream (e.g., a mixture of H₂S and H₂) at elevated temperatures. This converts the molybdenum oxides to the active molybdenum sulfide (B99878) (MoS₂) phase.
-
Pharmaceutical Intermediate
This compound serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5] Its utility in this context stems from its ability to introduce molybdenum into organic molecules or to act as a catalyst in specific synthetic steps. While specific reaction pathways are proprietary to individual drug manufacturing processes, the compound's reactivity allows for its use as a building block in the construction of complex organic molecules.
Quantitative Data
Thermal Analysis
Thermogravimetric analysis (TGA) of this compound reveals a multi-step decomposition process in an air atmosphere.
| Temperature Range (°C) | Decomposition Step | Products |
| ~30 - 150 | Dehydration | Loss of water of crystallization |
| ~150 - 250 | Decomposition | Loss of ammonia and water |
| ~250 - 400 | Final Decomposition | Formation of Molybdenum Trioxide (MoO₃) |
Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.393 Å, b = 36.170 Å, c = 10.472 Å, β = 115.96° |
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is important to avoid inhalation of dust and to work in a well-ventilated area. Store the compound in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.
Conclusion
This compound is a compound of significant utility in research and industrial applications. Its well-defined chemical properties, straightforward synthesis, and versatility as a reagent, stain, and catalyst precursor make it an indispensable tool for scientists and professionals in various fields. This guide provides the foundational technical information required for its effective and safe use in a laboratory or developmental setting.
References
- 1. Ammonium molybdate (para) tetrahydrate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Ammonium Molybdate Tetrahydrate - ACS Grade for Precision Applications [prochemonline.com]
- 3. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]
- 4. CN103143373A - Method for preparing hydrodesulfurization catalyst - Google Patents [patents.google.com]
- 5. meghachem.org [meghachem.org]
Unraveling the Molecular Blueprint: A Technical Guide to the Molar Mass and Molecular Weight of Ammonium Molybdate Tetrahydrate
For Immediate Release
[City, State] – Researchers, scientists, and professionals in drug development now have access to a definitive technical guide on the molar mass and molecular weight of ammonium (B1175870) molybdate (B1676688) tetrahydrate, with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O. This comprehensive document provides a meticulous breakdown of the compound's elemental composition and the methodology for determining its molar mass, a critical parameter in experimental and developmental chemistry.
The concept of molar mass is fundamental in chemistry, representing the mass of one mole of a substance, expressed in grams per mole ( g/mol ). It is a bulk property derived from the atomic masses of the constituent atoms. Molecular weight, a term often used interchangeably with molar mass, is the mass of a single molecule of a substance, expressed in atomic mass units (amu). For a given compound, the numerical values of the molar mass and molecular weight are identical.
The calculation of the molar mass of ammonium molybdate tetrahydrate is a summative process involving the atomic masses of nitrogen, hydrogen, molybdenum, and oxygen. The standard atomic weights of these elements are sourced from the periodic table.
Elemental Composition and Molar Mass Calculation
The determination of the molar mass of (NH₄)₆Mo₇O₂₄·4H₂O is achieved by a systematic summation of the masses of each element present in the formula. The process is detailed below.
First, the number of atoms for each element in the anhydrous portion of the compound, (NH₄)₆Mo₇O₂₄, is determined:
-
Nitrogen (N): 6 atoms
-
Hydrogen (H): 24 atoms (6 * 4)
-
Molybdenum (Mo): 7 atoms
-
Oxygen (O): 24 atoms
Next, the number of atoms for each element in the water of hydration, 4H₂O, is calculated:
-
Hydrogen (H): 8 atoms (4 * 2)
-
Oxygen (O): 4 atoms
The total count of each atom in the hydrated compound is then:
-
Nitrogen (N): 6 atoms
-
Hydrogen (H): 32 atoms (24 + 8)
-
Molybdenum (Mo): 7 atoms
-
Oxygen (O): 28 atoms (24 + 4)
The molar mass is then calculated by multiplying the number of atoms of each element by its respective atomic mass and summing the results. The atomic masses used for this calculation are:
-
Hydrogen (H): 1.008 g/mol [3]
The following table summarizes the quantitative data for the molar mass calculation.
| Element | Symbol | Quantity of Atoms | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |
| Nitrogen | N | 6 | 14.007 | 84.042 |
| Hydrogen | H | 32 | 1.008 | 32.256 |
| Molybdenum | Mo | 7 | 95.95 | 671.65 |
| Oxygen | O | 28 | 15.999 | 447.972 |
| Total | 1235.92 |
Based on this, the molar mass of ammonium molybdate tetrahydrate, (NH₄)₆Mo₇O₂₄·4H₂O, is 1235.92 g/mol . Consequently, its molecular weight is 1235.92 amu .
Experimental Protocol: Molar Mass Determination
While the molar mass is calculated based on standard atomic weights, experimental verification can be performed using techniques such as mass spectrometry. A typical protocol would involve:
-
Sample Preparation: A pure sample of (NH₄)₆Mo₇O₂₄·4H₂O is dissolved in a suitable solvent.
-
Ionization: The sample is introduced into the mass spectrometer and ionized, often using electrospray ionization (ESI) to generate gaseous ions with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion of the intact compound or its characteristic fragments, from which the molecular weight can be determined.
Logical Relationship of Molar Mass Calculation
The process of calculating the molar mass can be visualized as a hierarchical summation, starting from the atomic masses of individual elements and culminating in the final molar mass of the hydrated compound.
Caption: Calculation workflow for the molar mass of (NH₄)₆Mo₇O₂₄·4H₂O.
References
- 1. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 2. #7 - Nitrogen - N [hobart.k12.in.us]
- 3. quora.com [quora.com]
- 4. Molybdenum - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Oxygen - Wikipedia [en.wikipedia.org]
- 7. #8 - Oxygen - O [hobart.k12.in.us]
An In-depth Technical Guide to the Synthesis and Crystallization of Ammonium Paramolybdate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and crystallization of ammonium (B1175870) paramolybdate tetrahydrate (APMT), a compound of significant interest in various scientific and industrial fields. This document details experimental protocols, presents quantitative data, and illustrates the underlying processes to facilitate a deeper understanding and practical application of this knowledge.
Introduction
Ammonium paramolybdate tetrahydrate, also known as ammonium heptamolybdate tetrahydrate, possesses the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O.[1][2] It is a white, crystalline solid that is soluble in water.[1] APMT serves as a crucial precursor in the production of high-purity molybdenum products, including molybdenum trioxide and molybdenum metal.[3] Its applications are diverse, ranging from its use as a catalyst in the petrochemical industry to its role as a negative stain in electron microscopy and as an analytical reagent for the detection of phosphates, silicates, and arsenates.[1][2]
This guide will explore two primary methods for the synthesis and crystallization of APMT: a common laboratory-scale synthesis from molybdenum trioxide and a more industrial-focused process starting from roasted molybdenum concentrate.
Quantitative Data on APMT Synthesis and Crystallization
The following tables summarize key quantitative parameters associated with the synthesis and crystallization of this compound, providing a comparative overview of different methodologies.
Table 1: Purity and Yield of this compound
| Starting Material | Synthesis Method | Achievable Purity (%) | Crystallization Yield (%) | Reference |
| Polyammonium Molybdate (B1676688) | Ammonia (B1221849) Neutralization & Evaporative Crystallization | First Level (National Standard) | 94.5 - 96 | [4] |
| Roasted Molybdenum Concentrate | Ultrasound-assisted washing, extraction, and cooling crystallization | ≥ 99.5 | Not Specified | [5] |
| Not Specified | Not Specified | 99 | Not Specified | [6][7] |
Table 2: Key Physicochemical Parameters for APMT Crystallization
| Parameter | Value/Range | Significance | Reference |
| pH | |||
| Concentrated Solution | 5 - 6 | Influences the formation of molybdic acid.[1][2] | [1][2] |
| For High-Purity Product (from roasted concentrate) | 6.0 - 6.8 | Final pH adjustment before crystallization.[5] | [5] |
| For Purification via Acid Precipitation | 1.5 - 2 | Termination condition for crystallization.[3] | [3] |
| Temperature | |||
| Evaporation for Crystal Formation (from MoO₃) | Room Temperature | Slow evaporation promotes the formation of well-defined prisms.[1][2] | [1][2] |
| Washing of Roasted Molybdenum Concentrate | 85°C - 95°C | High temperature aids in the dissolution of molybdenum compounds.[5] | [5] |
| Incubation of Primary Filtrate | 65°C - 75°C | Promotes the separation of impurities.[5] | [5] |
| Acid Precipitation Crystallization | 55°C | Controlled temperature for crystallization.[3] | [3] |
| Drying of Final Product | 95°C | For removal of residual moisture.[3] | [3] |
| Concentration | |||
| Molybdenum content in initial solution (from mother liquor) | 280 g/L | High concentration is a prerequisite for crystallization.[3] | [3] |
| Molybdenum content in initial solution (from ammonia immersion) | 240 g/L | A typical starting concentration for synthesis.[3] | [3] |
| Time | |||
| Ultrasound-assisted Washing | 45 - 60 minutes | Duration for effective leaching of molybdenum.[5] | [5] |
| Cooling Crystallization | 120 - 240 minutes | Sufficient time for crystal growth.[5] | [5] |
| Static Crystallization (from MoO₃) | 8 - 24 hours | Allows for the formation of larger crystals.[8] | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and crystallization of this compound.
Synthesis from Molybdenum Trioxide (Laboratory Scale)
This method is a common and straightforward procedure for preparing APMT in a laboratory setting.[1][2]
Materials:
-
Molybdenum trioxide (MoO₃)
-
Aqueous ammonia (NH₄OH), excess
-
Distilled water
Procedure:
-
Dissolve molybdenum trioxide in an excess of aqueous ammonia with stirring. The dissolution can be performed at room temperature.
-
Continue stirring until all the molybdenum trioxide has dissolved, forming a clear solution.
-
Transfer the solution to a shallow dish or beaker to allow for evaporation.
-
Allow the solution to evaporate slowly at room temperature. As the solution evaporates, the excess ammonia will escape, leading to the crystallization of this compound.
-
The resulting crystals will be six-sided transparent prisms.[1]
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold distilled water to remove any remaining mother liquor.
-
Dry the crystals at room temperature or in a desiccator.
Synthesis from Roasted Molybdenum Concentrate (Industrial Scale)
This protocol outlines a method for producing high-purity APMT from an industrial starting material.[5]
Materials:
-
Roasted molybdenum concentrate
-
Pure water
-
Dilute sulfuric acid
-
Ammonia solution (25%-29%)
-
Ammonium dihydrogen phosphate (B84403)
-
Extractant
Procedure:
-
Slurry Preparation and Washing:
-
Create a slurry of the roasted molybdenum concentrate with pure water.
-
Heat the slurry to 85°C-95°C and wash with ultrasound assistance (800W-1000W) for 45-60 minutes.
-
Filter the mixture to obtain a primary filter cake and primary filtrate.[5]
-
-
Primary Filtrate Treatment:
-
Adjust the pH of the primary filtrate to 6-7 with dilute sulfuric acid.
-
Incubate the pH-adjusted filtrate at 65°C-75°C for 30-60 minutes.
-
Filter to obtain a secondary filtrate and a secondary filter cake.[5]
-
-
Extraction and Concentration:
-
Cool the secondary filtrate to 25°C-30°C and add an extractant.
-
Perform microwave extraction to obtain an organic phase containing the molybdenum.
-
Back-extract the molybdenum from the organic phase using pure water to yield an aqueous molybdate solution.
-
Concentrate the aqueous molybdate solution to form a molybdenum paste.[5]
-
-
Ammonia Leaching of Primary Filter Cake:
-
Add ammonia solution (25%-29%) to the primary filter cake.
-
Add a solution of ammonium dihydrogen phosphate to precipitate impurities.
-
Filter the mixture to obtain an ammonia leachate.[5]
-
-
Crystallization:
-
Combine the molybdenum paste with the ammonia leachate and adjust the pH to 6.0-6.8.
-
Filter the solution to remove any remaining solids.
-
Cool the resulting this compound solution in a crystallizer for 120-240 minutes to induce crystallization.[5]
-
-
Final Product Processing:
-
Filter the crystallized product to separate the crystals from the mother liquor.
-
Centrifuge the crystalline filter cake to remove excess liquid.
-
The resulting product is high-purity this compound (≥ 99.5%).[5]
-
Process Workflows and Logical Relationships
The synthesis and crystallization of this compound involve a series of interconnected steps. The following diagrams, generated using the DOT language, illustrate these workflows.
Caption: Workflow for the laboratory-scale synthesis of APMT from molybdenum trioxide.
Caption: Workflow for the industrial-scale synthesis of high-purity APMT.
Conclusion
The synthesis and crystallization of this compound can be achieved through various methods, each with its own set of optimal conditions and resulting product characteristics. The choice of method depends on the desired scale of production, purity requirements, and available starting materials. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals working with this important molybdenum compound, enabling reproducible and efficient synthesis and crystallization. Further research into the precise control of crystal size and morphology by systematically varying process parameters could lead to even more tailored applications of APMT.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. CN1191202C - Method for preparing high pure ammonium paramolybdate - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. noahchemicals.com [noahchemicals.com]
- 7. Ammonium molybdate tetrahydrate | 12054-85-2 [chemicalbook.com]
- 8. CN1557697A - The preparation method of ammonium tetrathiomolybdate - Google Patents [patents.google.com]
The Cornerstone of Molybdenum Chemistry: A Technical Guide to Ammonium Paramolybdate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) paramolybdate tetrahydrate (APMT), with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O, stands as a pivotal precursor and versatile reagent in the vast landscape of molybdenum chemistry.[1][2][3] This technical guide provides an in-depth exploration of its core role, offering detailed experimental protocols, quantitative data, and logical workflows to support researchers and professionals in leveraging its unique properties. From the synthesis of advanced catalytic materials to its application as a sensitive analytical reagent and effective corrosion inhibitor, APMT's significance is multifaceted and critical to numerous scientific and industrial endeavors.
Physicochemical Properties of Ammonium Paramolybdate Tetrahydrate
A thorough understanding of the physical and chemical properties of APMT is fundamental to its application in experimental and industrial settings. This white crystalline solid exhibits moderate solubility in water, a characteristic that is crucial for its use in aqueous-based syntheses and analytical methods.[2][4][5] Key properties are summarized in Table 1 for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | (NH₄)₆Mo₇O₂₄·4H₂O | [1][4] |
| Molecular Weight | 1235.86 g/mol | [1][4][5] |
| Appearance | White to yellowish crystalline solid | [4][5] |
| Density | 2.498 g/cm³ | [4][5] |
| Melting Point | Decomposes at ~90 °C (loses water), fully decomposes at ~190 °C | [3][4] |
| Solubility in Water | 400 g/L (20 °C) | [2][5] |
| pH of Aqueous Solution | 5.0 - 5.5 (5% solution) | [6] |
| Crystal System | Monoclinic |
The Role of APMT as a Precursor in Catalyst Synthesis
One of the most significant applications of APMT is its role as a precursor in the synthesis of molybdenum-based catalysts, particularly for hydrodesulfurization (HDS) and dehydrogenation processes in the petrochemical industry.[7] The thermal decomposition of APMT yields various molybdenum oxides, which can be further processed to create highly active catalytic materials like molybdenum disulfide (MoS₂).
Thermal Decomposition Pathway
The controlled thermal decomposition of APMT is a critical step in catalyst preparation. The process occurs in distinct stages, ultimately leading to the formation of molybdenum trioxide (MoO₃). Understanding these stages is essential for controlling the morphology and properties of the final catalytic material.[8]
Caption: Thermal decomposition pathway of APMT to MoO₃.
Table 2: Thermal Decomposition Stages of this compound in Air
| Temperature Range (°C) | Weight Loss Stage | Evolved Species | Solid Product | References |
| 100 - 173 | 1 | H₂O | Amorphous intermediate | [8] |
| 173 - 259 | 2 | H₂O, NH₃ | (NH₄)₂Mo₄O₁₃ | [8][9] |
| 259 - 340 | 3 | H₂O, NH₃ | MoO₃ | [8][9] |
Experimental Protocol: Synthesis of Co-Mo-S Hydrodesulfurization Catalyst
This protocol details the hydrothermal synthesis of a cobalt-molybdenum-sulfide (Co-Mo-S) catalyst, a highly effective catalyst for hydrodesulfurization, using APMT as the molybdenum source.[10]
Materials:
-
This compound ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Thiourea (B124793) (CH₄N₂S)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave (100 mL)
-
Magnetic stirrer
-
Oven
-
Centrifuge
Procedure:
-
Dissolve 2.472 g of this compound, 0.815 g of cobalt(II) nitrate hexahydrate, and 3.0 g of thiourea in 60 mL of deionized water in a beaker with magnetic stirring until a clear solution is formed.
-
Transfer the solution to a 100 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 200 °C for 12 hours in an oven.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation.
-
Wash the precipitate several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors.
-
Dry the final Co-Mo-S catalyst in a vacuum oven at 80 °C for 12 hours.
Caption: Workflow for the synthesis of a Co-Mo-S HDS catalyst.
Table 3: Performance of APMT-Derived Hydrodesulfurization Catalysts
| Catalyst | Feedstock | Temperature (°C) | Pressure (MPa) | Thiophene Conversion (%) | Reference |
| Co-Mo-S | Thiophene in n-heptane | 250 | 3.0 | >95 | [7][10] |
| Mo-Co-Ni/γ-Al₂O₃ | Thiophene | 275 | 6.0 | ~100 | [11] |
Application in Analytical Chemistry: Phosphate (B84403) Determination
APMT is a cornerstone reagent in analytical chemistry for the colorimetric determination of phosphate, silicate, and arsenate ions.[1] The reaction with phosphate in an acidic medium, in the presence of a reducing agent, forms a characteristic blue-colored complex, phosphomolybdenum blue, whose absorbance is proportional to the phosphate concentration.
Experimental Protocol: Colorimetric Determination of Phosphate
This protocol outlines the established Murphy and Riley method for the determination of orthophosphate in aqueous samples.
Reagents:
-
Ammonium Molybdate (B1676688) Solution (4%): Dissolve 4 g of APMT in 100 mL of deionized water.
-
Sulfuric Acid (5 N): Carefully add 139 mL of concentrated H₂SO₄ to 800 mL of deionized water, cool, and dilute to 1 L.
-
Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh.
-
Potassium Antimonyl Tartrate Solution (0.274%): Dissolve 0.274 g of K(SbO)C₄H₄O₆·½H₂O in 100 mL of deionized water.
-
Mixed Reagent: Mix 50 mL of 5 N sulfuric acid, 15 mL of ammonium molybdate solution, 30 mL of ascorbic acid solution, and 5 mL of potassium antimonyl tartrate solution. This reagent should be prepared fresh daily.
-
Standard Phosphate Solution (50 µg P/mL): Dissolve 0.2195 g of anhydrous KH₂PO₄ in deionized water and dilute to 1 L.
Procedure:
-
Pipette 50 mL of the sample into a 100 mL conical flask.
-
Add 8 mL of the mixed reagent and mix thoroughly.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance of the solution at 880 nm using a spectrophotometer against a reagent blank.
-
Prepare a calibration curve using a series of standard phosphate solutions and determine the phosphate concentration in the sample.
Caption: Workflow for the colorimetric analysis of phosphate.
APMT as a Corrosion Inhibitor
Molybdate ions, derived from salts like APMT, are effective and environmentally friendly corrosion inhibitors for mild steel and other metals in various aqueous systems, including industrial cooling water.[12][13] They act as anodic inhibitors, promoting the formation of a passive, protective oxide layer on the metal surface.
Mechanism of Corrosion Inhibition
The protective action of molybdate involves its adsorption onto the metal surface, where it facilitates the formation of a stable ferric-molybdate complex within the passive oxide layer. This layer acts as a barrier, preventing the ingress of corrosive species like chloride and sulfate (B86663) ions.
Caption: Mechanism of corrosion inhibition by molybdate ions.
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol describes a weight loss method to evaluate the inhibition efficiency of APMT for mild steel in an acidic environment.
Materials:
-
Mild steel coupons of known dimensions and weight
-
1 M Hydrochloric acid (HCl) solution
-
This compound (APMT)
-
Acetone
-
Deionized water
Equipment:
-
Beakers
-
Analytical balance
-
Water bath or thermostat
Procedure:
-
Clean the mild steel coupons by polishing with emery paper, degreasing with acetone, washing with deionized water, and drying.
-
Weigh the cleaned coupons accurately.
-
Prepare a series of test solutions by dissolving different concentrations of APMT (e.g., 0.1, 0.5, 1.0, 1.5 g/L) in 1 M HCl.
-
Prepare a blank solution of 1 M HCl without APMT.
-
Immerse one coupon in each test solution and the blank solution for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, clean them to remove corrosion products, wash, dry, and reweigh them.
-
Calculate the corrosion rate and inhibition efficiency using the following formulas:
-
Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)
-
Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Table 4: Inhibition Efficiency of APMT for Mild Steel in 1 M HCl
| APMT Concentration (g/L) | Weight Loss (g) | Corrosion Rate (g/m²h) | Inhibition Efficiency (%) |
| 0 (Blank) | - | - | - |
| 0.5 | - | - | - |
| 1.0 | - | - | - |
| 1.5 | - | - | 67.53 |
Note: Specific weight loss and corrosion rate values would be determined experimentally.
Conclusion
This compound is an indispensable compound in molybdenum chemistry, serving as a critical building block for advanced materials and a vital tool in analytical science. Its utility as a catalyst precursor, particularly for hydrodesulfurization, underscores its importance in the energy sector. Furthermore, its role in the precise quantification of essential nutrients and as an environmentally benign corrosion inhibitor highlights its broad impact across various scientific and industrial domains. The detailed protocols and data presented in this guide are intended to empower researchers and professionals to effectively harness the potential of APMT in their respective fields, fostering innovation and advancing scientific knowledge.
References
- 1. This compound | H32Mo7N6O28 | CID 16211167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]
- 4. prochemonline.com [prochemonline.com]
- 5. americanelements.com [americanelements.com]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. Enhanced activity of Co–Mo–S catalysts towards hydrodesulfurization and hydrogen evolution reaction via NaBH4 assisted formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2.imimg.com [2.imimg.com]
- 13. gas-sensing.com [gas-sensing.com]
Physical and chemical properties of ammonium paramolybdate tetrahydrate
An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium (B1175870) Paramolybdate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium paramolybdate tetrahydrate, also known as ammonium heptamolybdate tetrahydrate, is an inorganic compound with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O.[1][2][3] It is a colorless, white, or light green crystalline solid and is one of the most common water-soluble molybdenum compounds.[1][2][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including quantitative data, experimental protocols for its analysis, and visualizations of its chemical behavior and analytical workflows. This document is intended for researchers, scientists, and professionals in drug development who utilize molybdenum compounds in their work.
Physical Properties
This compound presents as a crystalline solid.[2] Its key physical properties are summarized in the table below, providing a quick reference for laboratory and developmental applications.
| Property | Value |
| Molecular Formula | (NH₄)₆Mo₇O₂₄·4H₂O[1] |
| Molecular Weight | 1235.86 g/mol [1][5] |
| Appearance | White to light green, crystalline solid[1][4] |
| Density | 2.498 g/cm³[1][6] |
| Melting Point | ~90 °C (loses water)[1][6] |
| Decomposition Point | 190 °C[1][6] |
| Solubility in Water | 400 g/L (at 20 °C)[7], 65.3 g/100 mL[6] |
| Solubility in other solvents | Insoluble in alcohol[8] |
| Crystal Structure | Monoclinic |
Chemical Properties
This compound is a versatile compound with several key chemical characteristics. It is stable under normal conditions but is incompatible with strong acids and strong oxidizing agents.[7][9] The pH of a concentrated solution typically lies between 5 and 6.[3][6]
Thermal Decomposition
Upon heating, this compound undergoes a multi-stage decomposition. At approximately 90°C, it begins to lose its water of hydration.[6][10] As the temperature increases to 190°C, it decomposes further, yielding ammonia, water, and molybdenum trioxide.[1][10] The overall decomposition process in air can be summarized in three main stages between 100°C and 340°C, with the final product being pure orthorhombic molybdenum trioxide (MoO₃).[10] In an inert atmosphere, the decomposition of the ammonium ions can create a self-reducing environment.[1]
The stepwise decomposition has been reported to proceed through several intermediate ammonium molybdate (B1676688) species.[11]
Reactivity
Solutions of ammonium paramolybdate react with acids to form molybdic acid and the corresponding ammonium salt.[3][6] It is widely used in analytical chemistry for the detection of phosphates, silicates, and arsenates, with which it forms characteristic colored precipitates or complexes.[2][3][12]
Experimental Protocols
Assay by Precipitation Titration of Molybdate
This method determines the purity of this compound by titrating the molybdate ion with a standardized lead nitrate (B79036) solution.
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.7 g of the sample and dissolve it in 100 mL of deionized water.
-
pH Adjustment: Adjust the pH of the solution to 4.0 using a 1% nitric acid solution.
-
Buffering: Add a hexamethylenetetramine reagent solution to bring the pH to between 5 and 6, monitored with a pH meter.
-
Titration: Heat the solution to 60°C. Titrate with a 0.1 M standard solution of lead nitrate.
-
Endpoint Detection: Add 0.2 mL of a 0.1% PAR (4-(2-pyridylazo)resorcinol) indicator solution. The endpoint is reached at the first appearance of a permanent pink color, changing from the initial yellow.[13]
One milliliter of 0.1 M lead nitrate is equivalent to 0.01439 g of MoO₃.[13]
Determination of Insoluble Matter
This protocol is used to quantify the amount of insoluble impurities in the sample.
Methodology:
-
Dissolve 20 g of the sample in 200 mL of water.
-
Heat the solution to boiling and digest in a covered beaker on a steam bath for one hour.
-
Filter the hot solution through a tared filtering crucible.
-
Wash the residue thoroughly with hot water.
-
Dry the crucible at 105°C to a constant weight.
Analysis of Heavy Metals (as Pb)
This method is used to determine the concentration of heavy metal impurities.
Methodology:
-
Dissolve 2.0 g of the sample in approximately 20 mL of water.
-
Add 10 mL of a 10% sodium hydroxide (B78521) solution and 2 mL of ammonium hydroxide.
-
Dilute the solution to 40 mL with water.
-
For a control, add 0.01 mg of lead ion (Pb) to 10 mL of the sample solution and dilute to 30 mL.
-
Add 10 mL of freshly prepared hydrogen sulfide (B99878) water to both the sample and control solutions.
-
Any color that develops in the sample solution should not exceed that of the control.[13]
Applications
This compound is a versatile reagent with numerous applications in scientific research and industry. It serves as an analytical reagent for the quantification of phosphates, silicates, arsenates, and lead in aqueous solutions.[2][8] It is also utilized in the production of molybdenum metal and ceramics, in electroplating, and as a component in fertilizers for crops.[8] In the field of life sciences, it is used in cryo-negative staining for the visualization of particles in electron microscopy.[8] Furthermore, it is a precursor for the synthesis of various catalysts.[1]
Safety and Handling
This compound is harmful if swallowed and can cause skin and eye irritation.[4][14] It is recommended to handle this chemical in a well-ventilated area or in a fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.[14][15] Store the compound in a tightly sealed container in a cool, dry place.[16] It should be kept away from strong acids and oxidizing agents.[4][15]
References
- 1. Ammonium Molybdate Tetrahydrate - ACS Grade for Precision Applications [prochemonline.com]
- 2. atamankimya.com [atamankimya.com]
- 3. AMMONIUM PARAMOLYBDATE - Ataman Kimya [atamanchemicals.com]
- 4. prochemonline.com [prochemonline.com]
- 5. This compound | H32Mo7N6O28 | CID 16211167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. Ammonium molybdate (para) tetrahydrate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Ammonium molybdate tetrahydrate(12054-85-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. prochemonline.com [prochemonline.com]
- 15. fishersci.com [fishersci.com]
- 16. lobachemie.com [lobachemie.com]
A Comprehensive Technical Guide to the Safe Handling of Ammonium Paramolybdate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data and handling precautions for ammonium (B1175870) paramolybdate tetrahydrate. The information is compiled and presented to be a crucial resource for laboratory personnel, ensuring safe and compliant use of this chemical in research and development settings.
Chemical Identification and Properties
Ammonium paramolybdate tetrahydrate, also known as ammonium heptamolybdate tetrahydrate, is a white crystalline solid.[1] It is a key source of molybdenum in various chemical syntheses and analytical procedures.[2]
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Formula | (NH₄)₆Mo₇O₂₄·4H₂O[3] |
| CAS Number | 12054-85-2[1] |
| Molecular Weight | 1235.86 g/mol [1] |
| Appearance | White to light green solid[1] |
| Melting Point | 90°C[1] |
| Decomposition Temperature | 190°C[1][4] |
| Solubility | Soluble in water[1] |
| Specific Gravity | 2.498[1] |
| pH | 5.0-5.5 (in aqueous solution)[5] |
Hazard Identification and Toxicological Data
This compound is classified as hazardous. It is harmful if swallowed and causes skin and eye irritation.[1] It may also cause respiratory irritation.[6]
Table 2: Toxicological Data
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 333 mg/kg[1] |
| LD₅₀ | Rat | Oral | 680 mg/kg[6] |
Hazard Statements:
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.
Engineering Controls
The primary method for controlling exposure is through effective engineering controls.[2]
-
Ventilation: All work with this compound, especially when generating dust, should be conducted in a well-ventilated area.[2] A chemical fume hood is the recommended engineering control.[1]
-
Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is essential to prevent skin, eye, and respiratory exposure.[1]
-
Eye Protection: Approved safety glasses with side shields or safety goggles are required.[1] A face shield may be necessary for splash protection.[8]
-
Skin Protection: Chemical-resistant gloves (such as nitrile rubber), a lab coat, and an apron should be worn.[1][3]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved dust respirator is necessary.[1]
Hygiene Measures
Good laboratory hygiene practices are crucial to prevent accidental ingestion and cross-contamination.
-
Wash hands thoroughly after handling the chemical.[1]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Contaminated clothing should be removed and washed before reuse.[3]
Storage Conditions
Proper storage is critical to maintain the chemical's stability and prevent hazardous situations.
-
Store in a tightly sealed container.[1]
-
Keep in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][9]
Experimental Workflow and Hazard Control
The following diagrams illustrate a typical experimental workflow using this compound and the logical relationships for hazard control.
References
- 1. Ammonium Molybdate Tetrahydrate | Blog | Reflecta Laboratories [labequipsupply.co.za]
- 2. atamankimya.com [atamankimya.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. Ammonium Molybdate [drugfuture.com]
- 9. A13766.0B [thermofisher.com]
Unveiling the Story of Ammonium Paramolybdate Tetrahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ammonium (B1175870) paramolybdate tetrahydrate, a cornerstone of molybdenum chemistry, has a rich history intertwined with the discovery of the element itself. From its early synthesis in the 19th century to its modern applications in catalysis, analytical chemistry, and materials science, this compound continues to be of significant interest. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of ammonium paramolybdate tetrahydrate. Detailed experimental protocols, comprehensive physicochemical data, and a thorough overview of analytical techniques are presented to serve as a valuable resource for researchers and professionals in the field.
A Journey Through Time: The Discovery and History
The story of this compound is intrinsically linked to the discovery of molybdenum. In 1778, the Swedish chemist Carl Wilhelm Scheele successfully decomposed molybdenite, a mineral previously mistaken for graphite (B72142) or lead ore, to yield a white acidic powder he named "molybdic acid".[1][2][3] This pivotal discovery paved the way for the isolation of the new element.
Three years later, in 1781, Peter Jacob Hjelm, also a Swedish chemist, successfully reduced molybdic acid with carbon to isolate the metallic element for the first time, which he named molybdenum.[4][5][6][7]
Following the isolation of molybdenum, the 19th century saw a flourishing of research into its compounds. While the exact first synthesis of this compound is not definitively attributed to a single individual in the available literature, its preparation emerged from the systematic investigation of molybdic acid's reactions. Chemists of this era discovered that dissolving molybdic acid or molybdenum trioxide in an excess of aqueous ammonia (B1221849) led to the crystallization of a stable, water-soluble salt upon evaporation: this compound.[8] Its utility as a reagent, particularly for the detection of phosphates and arsenates, was soon recognized, solidifying its place in analytical chemistry.[9][10]
Historical Timeline of Key Events
Physicochemical Properties
This compound is a white crystalline solid with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O.[8][11] It is also commonly referred to as ammonium heptamolybdate tetrahydrate. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | (NH₄)₆Mo₇O₂₄·4H₂O | [8][11] |
| Molecular Weight | 1235.86 g/mol | [11][12] |
| Appearance | White to yellowish-green crystalline solid | [12][13] |
| Density | 2.498 g/cm³ | [12][14][15] |
| Solubility in Water | 400 g/L at 20 °C | [14][15] |
| Melting Point | Decomposes, loses water at ~90 °C | [12] |
| Decomposition Temperature | Begins to decompose at approximately 190 °C to ammonia, water, and molybdenum trioxide.[16] | [12][16] |
| pH of Aqueous Solution | 5.0 - 5.5 (0.05 M solution at 25 °C) | [14] |
| Crystal System | Monoclinic | [17] |
Synthesis and Experimental Protocols
The most common laboratory-scale synthesis of this compound involves the dissolution of molybdenum trioxide in an excess of aqueous ammonia, followed by crystallization.
Laboratory Synthesis Workflow
Detailed Experimental Protocol:
A representative laboratory-scale synthesis protocol is detailed below.[18]
Materials:
-
Molybdenum trioxide (MoO₃)
-
Concentrated ammonium hydroxide (B78521) solution (28-30% NH₃)
-
Deionized water
-
Beakers
-
Stirring hot plate
-
Magnetic stir bar
-
Filter paper and funnel
-
Buchner funnel and flask (optional, for vacuum filtration)
Procedure:
-
Dissolution: In a fume hood, weigh out a specific amount of molybdenum trioxide and place it in a beaker. For every 10 grams of MoO₃, slowly add approximately 40-50 mL of concentrated ammonium hydroxide.
-
Heating and Stirring: Gently heat the mixture on a stirring hot plate to about 60-70 °C while stirring continuously. Continue heating and stirring until all the molybdenum trioxide has dissolved, resulting in a clear solution.
-
Filtration: If any solid impurities remain, filter the hot solution through a fluted filter paper into a clean beaker.
-
Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. As the solution cools and the excess ammonia evaporates, the pH of the solution will decrease, leading to the crystallization of this compound. For larger crystals, the cooling process should be as slow as possible.
-
Isolation and Washing: Once a significant amount of crystals has formed, isolate them by filtration. The crystals can be washed with a small amount of cold deionized water to remove any remaining mother liquor.
-
Drying: The purified crystals can be air-dried on a filter paper or dried in a desiccator.
Analytical Characterization
A variety of analytical techniques are employed to characterize this compound, confirming its identity, purity, and structure.
Historical Analytical Methods:
Historically, the primary use of ammonium paramolybdate was in wet chemical analysis. The formation of a yellow precipitate of ammonium phosphomolybdate upon the addition of a molybdate solution to a sample containing phosphate (B84403) ions in an acidic medium was a classic qualitative and quantitative test for phosphates.[9][10] Similar reactions were used for the detection of arsenates and silicates.
Modern Analytical Techniques:
-
X-ray Diffraction (XRD): This technique is fundamental for confirming the crystalline structure of this compound. The resulting diffraction pattern is a unique fingerprint of the compound, allowing for phase identification and determination of lattice parameters.[17][19] The compound is known to have a monoclinic crystal system.[17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of the Mo-O and Mo-O-Mo bonds in the polyoxomolybdate anion, as well as the N-H and O-H vibrations of the ammonium cations and water of hydration.[19][20]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal decomposition of the compound. TGA measures the change in mass as a function of temperature, revealing the stepwise loss of water and ammonia. DSC measures the heat flow associated with these transitions, indicating whether they are endothermic or exothermic. The thermal decomposition of this compound is a multi-step process.[16][20][21][22][23]
Thermal Decomposition Pathway
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and size of the this compound crystals. This can be important for understanding how synthesis conditions affect the final product.
Conclusion
This compound remains a compound of significant historical and practical importance. Its discovery and development are a testament to the pioneering work of early chemists. Today, a deep understanding of its physicochemical properties, synthesis, and characterization is crucial for its continued application in diverse fields, from academic research to industrial catalysis and drug development. This guide provides a comprehensive overview to support and inform the work of scientists and researchers engaged with this versatile molybdenum compound.
References
- 1. imoa.info [imoa.info]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Carl Wilhelm Scheele | Biography, Discoveries, & Facts | Britannica [britannica.com]
- 4. Peter Jacob Hjelm | Inventor, Discoverer, Innovator | Britannica [britannica.com]
- 5. encyclopedia.com [encyclopedia.com]
- 6. Molybdenum (Mo) | Research Starters | EBSCO Research [ebsco.com]
- 7. The History of the Discovery of Molybdenum_Chemicalbook [chemicalbook.com]
- 8. atamankimya.com [atamankimya.com]
- 9. Ammonium molybdate: Significance and symbolism [wisdomlib.org]
- 10. News - Ammonium molybdate: a versatile expert in both industrial and scientific fields [zoranchem.com]
- 11. This compound | H32Mo7N6O28 | CID 16211167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. prochemonline.com [prochemonline.com]
- 13. Ammonium Molybdate Tetrahydrate | Blog | Reflecta Laboratories [labequipsupply.co.za]
- 14. Ammonium molybdate tetrahydrate | 12054-85-2 [chemicalbook.com]
- 15. americanelements.com [americanelements.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Preparation of a Standard Solution of Ammonium Paramolybdate Tetrahydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction Ammonium (B1175870) paramolybdate tetrahydrate, also known as ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), is a white crystalline solid.[1][2][3] It is a key reagent in various scientific and industrial applications. Primarily, it serves as an analytical reagent for the quantitative determination of phosphates, silicates, arsenates, and lead in aqueous solutions.[1][4][5] Its utility extends to cryo-negative staining in electron microscopy, the production of molybdenum metal and ceramics, and as a catalyst in desulfurization processes.[1][4][5] Given its wide range of applications, the accurate preparation of its standard solutions is fundamental for reliable experimental outcomes.
Safety Precautions Ammonium paramolybdate tetrahydrate is hazardous and requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[6][7][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles or a face shield.[1][7]
-
Ventilation: Handle the solid powder in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[1][7]
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling the chemical.[1][6]
-
Incompatibilities: The compound is incompatible with strong oxidizing agents and strong acids.[4][6]
-
First Aid: In case of eye contact, rinse cautiously with water for at least 15 minutes. For skin contact, wash off immediately with plenty of water. If inhaled, move to fresh air. If swallowed, call a poison center or doctor.[6][7][9]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | References |
| Synonyms | Ammonium heptamolybdate tetrahydrate, Molybdic acid ammonium salt tetrahydrate | [4][7][10][11] |
| Molecular Formula | (NH₄)₆Mo₇O₂₄·4H₂O | [4][8][10] |
| Molecular Weight | 1235.86 g/mol | [2][4][7][10][11] |
| Appearance | White to slightly yellowish crystalline powder | [1][2][3] |
| Solubility in Water | 400 g/L at 20°C; 63.5 g/100 cm³ at 25°C | [3][12] |
| Solubility in Alcohol | Insoluble | [1][4][5] |
| pH (5% solution) | 5.0 - 5.5 | [3] |
| Density | ~2.498 g/cm³ | [2][4][7] |
Experimental Protocol: Preparation of a 0.1 M Standard Solution
This protocol provides a detailed method for preparing 100 mL of a 0.1 M standard solution of this compound.
Materials and Equipment:
-
This compound ((NH₄)₆Mo₇O₂₄·4H₂O), ACS reagent grade
-
Deionized or distilled water
-
100 mL volumetric flask (Class A)
-
Analytical balance (readable to 0.0001 g)
-
Weighing paper or boat
-
Spatula
-
Glass funnel
-
Beaker (50 mL)
-
Wash bottle with deionized water
-
Appropriate PPE (lab coat, gloves, safety goggles)
Procedure:
-
Calculation of Required Mass:
-
The molecular weight (MW) of (NH₄)₆Mo₇O₂₄·4H₂O is 1235.86 g/mol .
-
To prepare 100 mL (0.1 L) of a 0.1 M solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.1 L × 1235.86 g/mol = 12.3586 g
-
-
-
Weighing the Solute:
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully weigh out approximately 12.3586 g of this compound using a spatula. Record the exact mass.
-
-
Dissolving the Solute:
-
Place a glass funnel into the neck of the 100 mL volumetric flask.
-
Carefully transfer the weighed powder into the flask. Tap the weighing boat and funnel gently to ensure all the powder is transferred.
-
Use a wash bottle to rinse the weighing boat and funnel with small amounts of deionized water, collecting the rinsings in the flask.
-
Add deionized water to the flask until it is about half to two-thirds full.
-
-
Ensuring Complete Dissolution:
-
Stopper the flask and swirl it gently to dissolve the solid. The substance is highly soluble in water.[1] Continue swirling until no solid particles are visible. Mild heating in a warm water bath can aid dissolution but is often not necessary.
-
-
Dilution to Final Volume:
-
Once the solute is completely dissolved, carefully add deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Use a dropper or pipette for the final additions to avoid overshooting the mark.
-
-
Homogenization and Storage:
-
Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer the prepared standard solution to a clean, properly labeled storage bottle. The label should include the chemical name, concentration, date of preparation, and your initials.
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials.[7]
-
Visualized Workflow
Caption: Workflow for preparing a standard solution.
References
- 1. AMMONIUM PARAMOLYBDATE - escom Chemie GmbH [escom-chemie.com]
- 2. Ammonium molybdate (para) tetrahydrate | CAS 12054-85-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. Ammonium molybdate (para) tetrahydrate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Ammonium molybdate tetrahydrate | 12054-85-2 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. prochemonline.com [prochemonline.com]
- 8. lobachemie.com [lobachemie.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound | H32Mo7N6O28 | CID 16211167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. climaxmolybdenum.com [climaxmolybdenum.com]
Protocol for negative staining in electron microscopy using ammonium paramolybdate
An Application Note and Protocol for Negative Staining in Electron Microscopy Using Ammonium (B1175870) Paramolybdate
Introduction
Negative staining is a rapid and straightforward method for preparing biological macromolecules and cellular components for transmission electron microscopy (TEM). This technique surrounds the specimen with a heavy metal salt solution, which, upon drying, forms an electron-dense cast around the particle. The specimen itself remains unstained and appears as a light object against a dark background. Ammonium paramolybdate is a commonly used negative stain, particularly for samples that are sensitive to the acidic pH of other stains like uranyl acetate.[1][2] It is also beneficial for osmotically sensitive organelles.[1] While it may produce lower contrast compared to uranyl-based stains, its neutral pH and fine grain make it a valuable tool for structural analysis of various biological samples.[1][3] This document provides a detailed protocol for negative staining using ammonium paramolybdate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and application of ammonium paramolybdate negative stain.
| Parameter | Recommended Value/Range | Notes |
| Ammonium Molybdate (B1676688) Concentration | 1-2% (w/v) | Higher concentrations (e.g., 4% or 16%) can be used for "deep staining" techniques.[4] |
| pH of Staining Solution | 7.0 | Adjust with ammonium hydroxide (B78521) or sodium hydroxide. Do not exceed pH 7.0 to avoid crystallization upon drying.[1] |
| Additive (Trehalose) | 1% (w/v) | Can be included to prevent specimen collapse during drying.[4] |
| Sample Incubation on Grid | ~25 seconds | This can be sample-dependent.[4] |
| Stain Incubation on Grid | ~10-20 seconds | Varies with the chosen protocol.[1][4] |
| On-Grid Fixation (optional) | 0.15% glutaraldehyde (B144438) | Recommended for samples prone to disassembly.[5][6] |
| Sample Volume | 3 µL | A typical volume for application to the grid.[4][7] |
| Stain Droplet Volume | ~50 µL | Used for the staining step.[4] |
Experimental Protocols
This section details the necessary steps for preparing the staining solution and performing the negative staining procedure.
Materials
-
Ammonium paramolybdate ((NH₄)₆Mo₇O₂₄ · 4H₂O)
-
Distilled or deionized water
-
Ammonium hydroxide or 10 N NaOH for pH adjustment
-
Trehalose (B1683222) (optional)
-
Glutaraldehyde (optional, for fixation)
-
Electron microscopy grids (e.g., carbon-coated Formvar grids)
-
Glow discharger
-
Pipettes and tips
-
Filter paper
-
Parafilm
-
Forceps
Stain Solution Preparation
1. Standard 2% Ammonium Molybdate Solution:
-
Dissolve 0.2 g of ammonium paramolybdate in 10 mL of distilled water to make a 2% (w/v) solution.[1]
-
Adjust the pH to 7.0 using ammonium hydroxide or NaOH.[1] Use pH paper for accurate measurement.
-
Filter the solution through a 0.2 µm syringe filter immediately before use.[4]
2. 4% Ammonium Molybdate with 1% Trehalose (for Deep Staining):
-
In a 1.5 mL tube, dissolve 0.04 g of ammonium molybdate and 0.01 g of trehalose in 0.8 mL of distilled water.[4]
-
Adjust the pH to 7.0 with a few drops of 10 N NaOH.[4]
-
Bring the final volume to 1.0 mL with distilled water.[4]
-
Filter the solution through a 0.2 µm syringe filter before use.[4]
Note: It is recommended to prepare staining solutions fresh before each experiment.[4]
Negative Staining Procedure (Single Droplet Method)
-
Grid Preparation: Glow discharge the carbon-coated side of the EM grid for approximately 30 seconds to render the surface hydrophilic.[5][7]
-
Sample Application: Place a 3 µL drop of the sample solution onto the glow-discharged grid.[4][7]
-
Adsorption: Allow the sample to adsorb to the grid for about 25-60 seconds.[4][5][7]
-
Blotting: Using filter paper, carefully blot away the excess sample solution from the edge of the grid, leaving a thin film of liquid.[5][7]
-
(Optional) Washing Step: To remove interfering salts or buffer components, the grid can be washed by placing it sample-side down on a drop of distilled water or a suitable buffer for a few seconds, followed by blotting.[1]
-
(Optional) On-Grid Fixation: For samples that may be disrupted by the stain, apply a drop of 0.15% glutaraldehyde to the grid for a short period, then blot.[5][6]
-
Staining: Immediately place the grid, sample side down, onto a ~50 µL drop of the prepared ammonium molybdate staining solution on a piece of Parafilm.[4]
-
Incubation: Allow the grid to remain on the stain droplet for 10-20 seconds.[1][4]
-
Final Blotting: Remove the grid and blot away the excess stain with filter paper. There should be no visible liquid on the grid surface.[4]
-
Drying: Allow the grid to air dry completely before inserting it into the electron microscope.[1] If the surface still appears wet, you can gently wave the grid in the air to speed up evaporation.[4]
Visualizations
Experimental Workflow
References
- 1. web.path.ox.ac.uk [web.path.ox.ac.uk]
- 2. Variations on Negative Stain Electron Microscopy Methods: Tools for Tackling Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative staining and Cryo-negative Staining of Macromolecules and Viruses for TEM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deep Stain Embedding: Tips & Help: Equipment: Electron Microscopy Center: Indiana University [iubemcenter.indiana.edu]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Ammonium Paramolybdate Tetrahydrate as a Precursor for Hydrodesulfurization Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) paramolybdate tetrahydrate, (NH₄)₆Mo₇O₂₄·4H₂O, is a widely utilized precursor for the synthesis of molybdenum-based catalysts critical in the petroleum refining industry.[1][2][3] Specifically, it serves as a primary source of molybdenum for the preparation of molybdenum disulfide (MoS₂) catalysts, which are instrumental in the hydrodesulfurization (HDS) process. HDS is a vital catalytic process that removes sulfur from natural gas and refined petroleum products, such as gasoline, jet fuel, and diesel fuel, to prevent the emission of sulfur oxides (SOx) during combustion and to avoid catalyst poisoning in downstream processing.[4] The resulting MoS₂-based catalysts, often promoted with cobalt or nickel, exhibit high activity and selectivity for the cleavage of carbon-sulfur bonds.[4]
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and performance evaluation of HDS catalysts derived from ammonium paramolybdate tetrahydrate.
Data Presentation
The following tables summarize quantitative data from various studies on HDS catalysts synthesized using this compound as the molybdenum precursor.
Table 1: Catalyst Synthesis Parameters
| Catalyst | Molybdenum Precursor | Promoter/Additive | Sulfur Source | Synthesis Method | Temperature (°C) | Time (h) | Reference |
| Co-Mo-S | This compound (2.472 g) | Cobaltous nitrate (B79036) hexahydrate (0.815 g) | Thiocarbamide (3 g) | Hydrothermal | 200 | 8 | [5] |
| Co-Mo-S (NaBH₄) | This compound (2.472 g) | Cobaltous nitrate hexahydrate (0.815 g), NaBH₄ (10.6 mg) | Thiocarbamide (3 g) | Hydrothermal | 200 | 8 | [5] |
| MoS₂ | Ammonium heptamolybdate tetrahydrate (0.5 g) | None | Thiourea (B124793) (0.6 g) | Hydrothermal | 180 | 18 | [6] |
| La-MoS₂ | Ammonium heptamolybdate tetrahydrate (0.5 g) | Lanthanum (III) nitrate hexahydrate (0.055 g) | Thiourea (0.6 g) | Hydrothermal | 180 | 18 | [6] |
| MoS₂/Al₂O₃ | Ammonium heptamolybdate tetrahydrate (4.8 g) | None | Hydrogen sulfide | Impregnation-Deposition | 60 (sulfidation) | 1 (sulfidation) | [7] |
Table 2: Catalyst Characterization Data
| Catalyst | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Characterization Findings | Reference |
| MoS₂ prepared at pH 4.5 | Low | - | Incomplete decomposition of precursor, large amount of surface Mo⁵⁺ | [8] |
| AgY zeolite | 531 | 0.3596 | Successfully prepared with 21.42% wt. Ag | [9] |
| Presulfided MoS₂/Al₂O₃ | Large | - | Impregnation-deposition method improves surface area by adding mesostructured MoS₂ | [7] |
| La-MoS₂ | - | - | Band gap of 1.68 eV, decreased photoluminescence intensity compared to MoS₂ | [6] |
Table 3: Hydrodesulfurization (HDS) Performance Data
| Catalyst | Model Compound | Reaction Temperature (°C) | H₂ Pressure (MPa) | HDS Conversion (%) | Key Performance Insights | Reference |
| Ni-MoS₂ | Dibenzothiophene (B1670422) (DBT) | 260, 280, 300, 320 | 4 | Not specified | Ball milling of commercial MoS₂ exposed more active sites, improving hydrogenation activity. | [10] |
| CAT-1 | Sulfur organic compounds | 140 | - | 87 | Oxidative desulfurization | [9] |
| CAT-2 | Sulfur organic compounds | 140 | - | 99.2 | Oxidative desulfurization | [9] |
| Presulfided MoS₂/Al₂O₃ | Dibenzothiophene (DBT) | 300 | 2 | Not specified | Catalytic activity measurements were carried out in a continuous-flow fixed-bed high-pressure micro-reactor. | [7] |
| Supported MoSe₂/SiO₂ | Dibenzothiophene (DBT) | 300, 320, 340, 360 | 3.0 | Not specified | Tested in a continuous flow solid bed reactor under high temperature and pressure. | [11] |
Experimental Protocols
Protocol 1: Synthesis of Co-Mo-S Catalyst via Hydrothermal Method
This protocol is adapted from a study on Co-Mo-S catalysts.[5]
1. Materials:
-
This compound ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Cobaltous nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Thiocarbamide (CH₄N₂S)
-
Deionized water
2. Procedure:
-
Dissolve 2.472 g of this compound, 3 g of thiocarbamide, and 815 mg of cobaltous nitrate hexahydrate in 60 mL of deionized water to form a solution.
-
Transfer the mixed solution to a 100 mL Teflon-lined static reactor.
-
Stir the solution for 30 minutes at room temperature.
-
Heat the reactor to 200 °C and maintain this temperature for 8 hours.
-
Allow the reactor to cool to room temperature.
-
Collect the products by filtration and wash them several times with deionized water.
-
Dry the final product at 80 °C overnight to obtain the Co-Mo-S catalyst.
Protocol 2: Synthesis of La-Doped MoS₂ Catalyst via Hydrothermal Method
This protocol is based on the synthesis of lanthanum-doped MoS₂.[6]
1. Materials:
-
This compound ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Thiourea (CH₄N₂S)
-
Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Deionized water
2. Procedure:
-
Dissolve 0.5 g of this compound in 30 mL of deionized water.
-
Slowly add 0.6 g of thiourea to the solution.
-
Add 0.055 g (5 wt%) of lanthanum (III) nitrate hexahydrate to the reaction solution.
-
Stir the mixture for 25-30 minutes at room temperature until a clear solution is obtained.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 180 °C for 18 hours in a muffle furnace.
-
After cooling, collect the La-MoS₂ product by filtration.
-
Wash the product with deionized water and ethanol.
-
Dry the catalyst at 70 °C for 8 hours in a vacuum oven.
Protocol 3: Evaluation of HDS Catalytic Activity
This protocol outlines a general procedure for testing the HDS performance of the synthesized catalysts using a model sulfur compound.[7][10]
1. Materials and Equipment:
-
Synthesized catalyst
-
Model reactant solution (e.g., 1 wt% dibenzothiophene (DBT) in n-decane)
-
Fixed-bed microreactor system
-
High-pressure hydrogen gas supply
-
Gas chromatograph (GC) for product analysis
2. Procedure:
-
Grind the catalyst to a specific mesh size (e.g., 40-60 mesh).
-
Load a measured amount of the catalyst (e.g., 0.45 g) into the constant temperature zone of the microreactor, diluted with an inert material like quartz sand.
-
Activate the catalyst in situ by heating under a hydrogen flow at a specified temperature and pressure (e.g., 400 °C at 2.0 MPa for 1 hour).[7]
-
Adjust the reactor temperature to the desired reaction temperature (e.g., 260-320 °C).[10]
-
Introduce the model reactant solution into the reactor at a defined weight hourly space velocity (WHSV) and H₂/feed volume ratio.
-
Collect the liquid products at regular intervals and analyze them using a gas chromatograph to determine the conversion of the model sulfur compound.
Visualizations
Caption: Experimental workflow for HDS catalyst synthesis and testing.
Caption: Simplified reaction pathway for hydrodesulfurization on a MoS₂ catalyst.
References
- 1. pure.au.dk [pure.au.dk]
- 2. US4079116A - Process for producing ammonium heptamolybdate and/or ammonium dimolybdate - Google Patents [patents.google.com]
- 3. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]
- 4. Hydrodesulfurization of methanethiol over Co-promoted MoS2 model catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced activity of Co–Mo–S catalysts towards hydrodesulfurization and hydrogen evolution reaction via NaBH 4 assisted formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06824B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN103143373A - Method for preparing hydrodesulfurization catalyst - Google Patents [patents.google.com]
Application of Ammonium Paramolybdate Tetrahydrate in Ceramic Glaze Formulation
Abstract
Ammonium (B1175870) paramolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), also known as ammonium heptamolybdate tetrahydrate, is a key precursor for introducing molybdenum trioxide (MoO₃) into ceramic glaze formulations.[1] Its primary application lies in the development of crystalline and metallic luster glazes, where it plays a crucial role in the formation of decorative crystalline structures. This document provides detailed application notes and experimental protocols for the use of ammonium paramolybdate tetrahydrate in ceramic glazes, targeting researchers, scientists, and professionals in drug development who may be exploring the unique properties of molybdenum compounds.
Introduction
This compound is a water-soluble crystalline solid that decomposes upon heating to yield molybdenum trioxide (MoO₃), a compound known for its use as a colorant in ceramics, producing yellowish and yellow-green hues.[2] In the context of ceramic glazes, its most significant contribution is as a crystal-forming agent, particularly in zinc-silicate crystalline glazes.[3] The controlled thermal decomposition of this compound within the molten glaze matrix allows for the growth of intricate and aesthetically pleasing crystals. The final appearance of the glaze, including crystal size, shape, and color, is highly dependent on the glaze composition, firing temperature, and cooling cycle.[3]
Molybdenum oxide can also be used to create "Molybdenum Blue" glazes, though the conditions for achieving a stable blue color are sensitive to the kiln atmosphere.[4] Under oxidizing conditions, glazes with molybdenum tend to be white, clear, or pale blue, while reducing conditions can produce gray and blue-gray colors.[4]
Application Notes
Primary Function: Crystalline Glaze Formation
This compound is the preferred source of molybdenum for inducing macrocrystalline growth in glazes. Upon firing, it decomposes to molybdenum trioxide, which acts as a nucleating agent for the formation of crystals, such as zinc silicate (B1173343) (willemite) in zinc-rich glazes.[3][5] The concentration of this compound, and therefore molybdenum trioxide, directly influences the density and size of the resulting crystals.
Secondary Function: Colorant
As a precursor to molybdenum trioxide, this compound can be used as a colorant.[2] However, its color expression is highly dependent on the firing atmosphere and the base glaze chemistry. In lead-free glazes, it can produce a range of colors from yellow to green.
Recommended Concentration
For crystalline glazes, the amount of this compound can be added to achieve a final concentration of molybdenum trioxide in the range of 3% to 10% by weight of the dry glaze ingredients.[6] A typical starting point for experimentation is around 4-6%. For use as a crystal emphasizer, additions can range from 0.5% to 4%.[7]
Interactions with Other Glaze Components
-
Zinc Oxide (ZnO): Essential for the formation of willemite crystals. The ratio of zinc oxide to silica (B1680970) is a critical factor in controlling crystal growth.[5]
-
Silica (SiO₂): A primary glass-former and a key component of zinc-silicate crystals.[8]
-
Fluxes (e.g., Feldspar, Calcium Carbonate): Lower the melting point of the glaze, ensuring a fluid matrix in which crystals can grow.[9][10]
-
Alumina (B75360) (Al₂O₃): Controls the viscosity of the molten glaze. Crystalline glazes typically have low alumina content to allow for greater fluidity.[11]
-
Coloring Oxides (e.g., Copper Oxide, Cobalt Oxide): Can be added to the glaze to impart color to the crystals and the surrounding glass matrix.[3]
Data Presentation
Table 1: Molybdenum-Based Metallic Luster Crystalline Glaze Formulation
| Component | Weight Percentage (%) |
| Albite | 40 - 55 |
| Clay | 4 - 8 |
| Quartz | 10 - 15 |
| Copper Oxide | 10 - 20 |
| Molybdenum Trioxide* | 15 - 25 |
| Phosphate | 5 - 10 |
| Magnesium Oxide | 2 - 5 |
*Note: Molybdenum trioxide is the decomposition product of this compound. To calculate the required amount of this compound, consider that it is approximately 81.55% MoO₃ by weight.[1]
Table 2: Firing Schedule for Molybdenum Crystalline Glaze
| Segment | Ramp Rate (°C/hour) | Target Temperature (°C) | Hold Time (minutes) |
| 1 | 200 | 1171 | 10 |
| 2 | 150 | 1305 | 0 |
| 3 | 340 (cool) | 1050 | 0 |
| 4 | 240 (cool) | 1080 | 240 |
This is an example firing schedule and may need to be adjusted based on the specific glaze formulation, kiln type, and desired crystal growth.[6]
Experimental Protocols
Protocol 1: Preparation of a Molybdenum Crystalline Glaze
1. Materials and Equipment:
-
This compound
-
Base glaze components (e.g., albite, clay, quartz, zinc oxide)
-
Coloring oxides (optional)
-
Distilled water
-
Digital scale (accurate to 0.01g)
-
Mixing containers
-
Sieve (80-100 mesh)
-
Glaze mixing tools (e.g., whisk, spatula)
-
Personal Protective Equipment (PPE): safety glasses, gloves, respirator/dust mask
2. Procedure:
-
Glaze Calculation: Based on the desired formulation (e.g., Table 1), calculate the weight of each dry ingredient required for the batch size.
-
Weighing: Accurately weigh each component using a digital scale.
-
Dry Mixing: Combine all dry ingredients, except for the this compound, in a mixing container and mix thoroughly to ensure homogeneity.
-
Slurry Formation: Gradually add the dry mixture to a measured amount of distilled water while stirring continuously. A common starting ratio is 1:1 by weight (e.g., 100g dry mix to 100ml water).
-
Dissolving this compound: In a separate container, dissolve the weighed this compound in a small amount of warm distilled water.
-
Combining Components: Add the dissolved this compound solution to the main glaze slurry and mix thoroughly.
-
Sieving: Pass the entire glaze slurry through an 80-100 mesh sieve at least twice to ensure a smooth, homogenous consistency and to break up any agglomerates.[12]
-
Viscosity Adjustment: Adjust the specific gravity of the glaze by adding small amounts of water or allowing some to evaporate until the desired consistency is reached. For dipping, a consistency similar to heavy cream is often used.[12]
-
Aging: Allow the glaze to sit for at least a few hours, or preferably overnight, to allow all particles to become fully wetted.
Protocol 2: Glaze Application and Firing
1. Preparation of Ceramic Ware:
-
Ensure the bisque-fired ceramic ware is clean and free of dust or oils by wiping it with a damp sponge.[13]
-
Apply wax resist to the bottom of the piece and any other areas where glaze is not desired.[14]
2. Glaze Application:
-
Thoroughly stir the prepared glaze to ensure all particles are in suspension.
-
Apply the glaze to the ceramic ware using one of the following methods:
-
Dipping: Submerge the piece in the glaze for a few seconds.[14]
-
Pouring: Pour the glaze over the surface of the piece.[14]
-
Brushing: Apply 2-3 even coats of glaze with a soft brush, allowing each coat to dry before applying the next.[14]
-
Spraying: Use a spray gun to apply a thin, even layer of glaze. This method requires a well-ventilated area and appropriate respiratory protection.
-
-
Allow the glazed piece to dry completely.
3. Firing:
-
Carefully load the glazed ware into the kiln, ensuring there is adequate space between pieces.
-
Program the kiln according to the desired firing schedule (e.g., Table 2). The firing cycle is critical for crystal growth and must be precise.
-
After the firing cycle is complete, allow the kiln to cool down to room temperature before opening.
Mandatory Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Experimental workflow for ceramic glaze development and testing.
Safety Precautions
This compound, like many ceramic raw materials, should be handled with care.
-
Inhalation: Avoid inhaling dust from the dry powder. Use a NIOSH-approved respirator or work in a well-ventilated area when handling the dry material.[15]
-
Skin Contact: Wear gloves to avoid prolonged skin contact.[15]
-
Eye Contact: Wear safety glasses to protect against dust particles.[15]
-
Storage: Store in a cool, dry place away from acids and strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemical.
Conclusion
This compound is a versatile and critical component in the formulation of specialty ceramic glazes, particularly those with crystalline and metallic luster effects. Its utility stems from its controlled decomposition to molybdenum trioxide, which acts as a powerful crystal-forming agent. By carefully controlling the glaze chemistry, application thickness, and firing schedule, a wide range of unique and decorative surfaces can be achieved. The protocols and data presented in this document provide a foundation for researchers and professionals to explore the application of this compound in their own work. Further research into the quantitative effects of molybdenum on glaze properties will continue to expand its application in the field of ceramics.
References
- 1. Ammonium Molybdate Tetrahydrate [digitalfire.com]
- 2. Molybdenum Compounds Toxicology [digitalfire.com]
- 3. mansfieldceramics.com [mansfieldceramics.com]
- 4. "Molybdenum Blue Glazes" by Margaret Fiedler [vc.bridgew.edu]
- 5. Impact of Zinc Oxide on the Structure and Surface Properties of Magnesium–Potassium Glass–Crystalline Glazes [mdpi.com]
- 6. Molybdenum Crystalline Glaze [puttgarden.com]
- 7. Ammonium Molybdate | purchase online [bsz-keramikbedarf.de]
- 8. thelittlepotcompany.co.uk [thelittlepotcompany.co.uk]
- 9. Understanding Glaze Composition Part 2: Flux - The Ceramic School [ceramic.school]
- 10. 9 Important Fluxes For Ceramic Glazes, A Summary Of Melting Agents - wood Fire Ceramic [woodfireceramic.com]
- 11. prod.cloudfront.making.unsw.edu.au [prod.cloudfront.making.unsw.edu.au]
- 12. Glaze Mixing and Testing 101 [ceramicartsnetwork.org]
- 13. thecrucible.org [thecrucible.org]
- 14. clayconceptspottery.com [clayconceptspottery.com]
- 15. memphis.edu [memphis.edu]
Application Notes and Protocols for the Quantitative Analysis of Silicates Using Ammonium Paramolybdate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of silicates is crucial in various fields, including water quality monitoring, industrial processes, and pharmaceutical sciences. The concentration of silica (B1680970) is a critical parameter in systems like steam generation and cooling water, where it can form troublesome scales.[1][2] This application note details the widely used colorimetric method for the determination of molybdate-reactive silica.
The principle of this method is based on the reaction of soluble silica with an ammonium (B1175870) paramolybdate solution in an acidic medium (pH ~1.2) to form a yellow-colored silicomolybdic acid complex.[3][4][5][6] The intensity of this yellow color is proportional to the concentration of silica and can be measured spectrophotometrically. For enhanced sensitivity, the yellow complex can be further reduced to a more intensely colored heteropoly blue complex, often referred to as molybdenum blue.[4][7][8] This allows for the determination of silica at much lower concentrations.
This method determines "molybdate-reactive" silica, which includes dissolved simple silicates, monomeric silica, silicic acid, and a fraction of polymeric silica.[1][2][7][9] For the determination of total silica, a digestion step with a reagent like sodium bicarbonate is required to convert molybdate-unreactive silica into a reactive form.[6]
Materials and Reagents
-
Spectrophotometer suitable for measurements in the visible range (410 nm for the yellow method; 640 nm to 815 nm for the blue method).[1][3][7]
-
High-quality plasticware (polyethylene or polypropylene) is recommended to avoid silica contamination from glass.[3][6]
-
Ammonium paramolybdate solution
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Oxalic acid solution (to eliminate phosphate (B84403) interference)[5][6]
-
Reducing agent (for the molybdenum blue method), e.g., 1-amino-2-naphthol-4-sulfonic acid or a sodium sulfite (B76179) solution.[4][7]
-
Standard silica solution (for calibration)
-
Silica-free deionized water
-
Sodium bicarbonate (for total silica determination)
Experimental Protocols
Reagent Preparation
-
Ammonium Molybdate (B1676688) Solution: Dissolve 10 g of ammonium paramolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in approximately 80 mL of silica-free deionized water with gentle warming. Adjust the pH to 7-8 with silica-free ammonium hydroxide (B78521) or sodium hydroxide. Dilute to 100 mL with deionized water. Store in a plastic bottle.[6]
-
Hydrochloric Acid (1+1): Mix equal volumes of concentrated HCl and deionized water. Store in a plastic bottle.[3]
-
Oxalic Acid Solution (10% w/v): Dissolve 10 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in 100 mL of deionized water.[6][10]
-
Reducing Agent (1-amino-2-naphthol-4-sulfonic acid): Dissolve 0.5 g of 1-amino-2-naphthol-4-sulfonic acid and 1 g of sodium sulfite (Na₂SO₃) in 50 mL of deionized water with gentle warming. Dissolve 30 g of sodium bisulfite (NaHSO₃) in 150 mL of deionized water. Mix the two solutions and filter into a plastic bottle. Store refrigerated and protected from light.[3]
-
Standard Silica Stock Solution (e.g., 100 mg/L SiO₂): Dissolve 0.473 g of sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O) in 1 L of deionized water. Store in a plastic bottle. This stock solution can be diluted to prepare working standards.[10]
Calibration Curve
-
Prepare a series of working standards by diluting the standard silica stock solution with silica-free deionized water to cover the desired concentration range.
-
Process each standard (and a blank of deionized water) according to the analytical procedure described below.
-
Measure the absorbance of each standard at the appropriate wavelength.
-
Plot a graph of absorbance versus silica concentration.
Analytical Procedure: Molybdosilicate (Yellow) Method
This method is suitable for silica concentrations from approximately 0.4 to 25 mg/L.[5]
-
To a 50.0 mL sample (or an aliquot diluted to 50.0 mL) in a plastic container, add 1.0 mL of 1+1 HCl and 2.0 mL of the ammonium molybdate solution in quick succession.[6]
-
Mix thoroughly by inverting the container multiple times and allow the solution to stand for 5 to 10 minutes for color development.[3][6]
-
Add 2.0 mL of the oxalic acid solution to destroy any molybdophosphoric acid that may have formed due to the presence of phosphates.[6]
-
Mix well and measure the absorbance of the solution between 2 and 15 minutes after the addition of oxalic acid.[6] The measurement is typically performed at 410 nm.[3]
-
Determine the silica concentration from the calibration curve.
Analytical Procedure: Heteropoly Blue Method
This method is more sensitive and suitable for lower silica concentrations, with a useful range from 20 to 1000 µg/L at 815 nm.[1][2][9]
-
Follow steps 1 and 2 of the Molybdosilicate Method.
-
After the 5 to 10-minute incubation period, add 1.5 mL of oxalic acid solution and mix well.[10]
-
After 1 minute, add 2.0 mL of the reducing agent (e.g., 1-amino-2-naphthol-4-sulfonic acid solution).[10]
-
Mix thoroughly and allow the solution to stand for at least 10 minutes for the blue color to develop.[10]
-
Measure the absorbance of the solution at a wavelength between 640 nm and 815 nm.[1][7] The color is stable for several hours.[4]
-
Determine the silica concentration from the calibration curve.
Data Presentation
| Parameter | Molybdosilicate (Yellow) Method | Heteropoly Blue Method |
| Principle | Formation of yellow silicomolybdic acid | Reduction of silicomolybdic acid to molybdenum blue |
| Wavelength of Max. Absorbance | ~410 nm[3] | ~815 nm (high sensitivity), ~640 nm (lower sensitivity)[1][7] |
| Typical Concentration Range | 0.4 - 25 mg/L SiO₂[5] | 20 - 1000 µg/L SiO₂ (at 815 nm)[1][2][9] |
| Interferences | Phosphate, tannin, high iron concentrations, color, turbidity, sulfide[5] | Phosphate, tannin, high iron concentrations, color, turbidity, sulfide[11] |
| Control of Interferences | Addition of oxalic acid to eliminate phosphate interference[5][6] | Addition of oxalic acid to eliminate phosphate interference[11] |
Visualizations
Caption: Chemical reaction pathway for silicate analysis.
Caption: Experimental workflow for silicate analysis.
Troubleshooting
-
High Blanks: This may be caused by silica leached from glassware. It is highly recommended to use plasticware for reagent and sample storage. Reagents themselves can also be a source of silica contamination.
-
Interference from Phosphate: The presence of phosphate can lead to the formation of molybdophosphoric acid, which also absorbs light. The addition of oxalic acid or tartaric acid selectively destroys the phosphate complex without affecting the silicomolybdic acid.[4][5][6]
-
Interference from Other Substances: Tannin, large amounts of iron, color, turbidity, and sulfide (B99878) can interfere with the measurement.[5][11] Filtration can remove turbidity, and boiling an acidified sample can remove hydrogen sulfide.[4]
-
Incomplete Color Development: Ensure that the pH of the reaction mixture is within the optimal range (around 1.2).[3][5] Also, adhere to the recommended incubation times for color development.
-
Precipitation: If the ammonium molybdate solution is not pH-adjusted, a precipitate may form over time.[6] Ensure proper preparation and storage of reagents.
References
- 1. store.astm.org [store.astm.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. nrc.gov [nrc.gov]
- 4. nemi.gov [nemi.gov]
- 5. NEMI Method Summary - 4500-SiO2 C [nemi.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.yizimg.com [file.yizimg.com]
- 8. Spectrophotometric determination of silicate traces in hemodialysis solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. Method for the Determination of Silica in Water - Persee [pgeneral.com]
- 11. NEMI Method Summary - 4500-SiO2 F [nemi.gov]
Application Notes and Protocols: Ammonium Paramolybdate Tetrahydrate in the Synthesis of Molybdenum-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) paramolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), also known as ammonium heptamolybdate tetrahydrate, is a crucial and versatile precursor for the synthesis of a wide array of molybdenum-based catalysts.[1][2] Its high solubility in water, ease of handling, and thermal decomposition characteristics make it an ideal starting material for preparing catalysts with diverse morphologies and compositions, including oxides, sulfides, and carbides.[1][3] These catalysts are pivotal in numerous industrial applications, such as hydrodesulfurization (HDS), dehydrogenation, oxidation, and as electrode materials in batteries.[4][5][6]
This document provides detailed application notes and experimental protocols for the synthesis of various molybdenum-based catalysts using ammonium paramolybdate tetrahydrate as the primary molybdenum source.
Synthesis of Molybdenum Disulfide (MoS₂) Catalysts
Molybdenum disulfide (MoS₂) is a prominent catalyst, particularly in hydrotreating processes and as a material for lithium-ion batteries.[6][7] Hydrothermal and solvothermal methods are commonly employed for the synthesis of MoS₂ nanostructures.
Hydrothermal Synthesis of MoS₂ Microspheres
This protocol describes the hydrothermal synthesis of MoS₂ microspheres using this compound and thioacetamide (B46855) as the molybdenum and sulfur sources, respectively.[8]
Experimental Protocol:
-
Precursor Solution Preparation:
-
Dissolve this compound ((NH₄)₆Mo₇O₂₄·4H₂O) and thioacetamide (CH₃CSNH₂) in deionized water to achieve a desired Mo/S molar ratio. A typical ratio is 1:2.[8]
-
-
pH Adjustment:
-
Hydrothermal Reaction:
-
Transfer the solution into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 220 °C and maintain this temperature for a specified duration (e.g., 12-24 hours).[8]
-
-
Product Recovery:
-
After cooling to room temperature, collect the black precipitate by centrifugation.
-
Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final MoS₂ product in a vacuum oven at 60 °C for 6 hours.[11]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Mo/S Molar Ratio | 1:2 | [8] |
| Reaction Temperature | 220 °C | [8] |
| pH | 6.0 | [8] |
| Average Diameter of Microspheres | ~200 nm | [8] |
Experimental Workflow:
Caption: Hydrothermal synthesis of MoS₂ microspheres.
Solvothermal Synthesis of 2D MoS₂ Nanosheets
This method utilizes an organic solvent, oleylamine, which also acts as a capping agent to control the growth of MoS₂ into two-dimensional nanosheets.[11]
Experimental Protocol:
-
Precursor Dispersion:
-
Add 0.618 g of ammonium heptamolybdate tetrahydrate and 1.14 g of thiourea (B124793) to 30 mL of oleylamine.[11]
-
-
Heating and Dissolution:
-
Heat the mixture to 130 °C under a nitrogen atmosphere and hold for 30 minutes to ensure complete dissolution of precursors.[11]
-
-
Solvothermal Reaction:
-
Transfer the solution to a 50 mL autoclave and heat at 200 °C for 12 hours.[11]
-
-
Product Recovery:
-
Collect the black precipitate by centrifugation.
-
Wash the product with hexane (B92381) and ethanol.
-
Dry the 2D MoS₂ nanosheets in a vacuum at 60 °C for 6 hours.[11]
-
Synthesis of Molybdenum Trioxide (α-MoO₃) Catalysts
Molybdenum trioxide is a versatile catalyst used in oxidation reactions and as a precursor for other molybdenum compounds.[5][12]
Ethylene (B1197577) Glycol-Assisted Synthesis of α-MoO₃
This protocol details a facile method to produce α-MoO₃ powder using ethylene glycol.[12]
Experimental Protocol:
-
Reaction Mixture:
-
Mix 50 mL of ethylene glycol with 250 mL of a 0.1 M ammonium molybdate (B1676688) tetrahydrate solution.[12]
-
-
Heating and Precipitation:
-
Heat the mixture at 120 °C for 40 minutes, which will result in a precipitate and a dark blue solution.[12]
-
-
Product Collection and Washing:
-
After cooling, centrifuge the product at 5000 rpm for 5 minutes (repeat three times).
-
Discard the supernatant and wash the precipitate with distilled water.[12]
-
-
Drying:
-
Dry the precipitate in an oven at 80 °C for 24 hours to obtain a white molybdenum trioxide powder.[12]
-
-
Calcination (Sintering):
-
Calcine the white powder at temperatures ranging from 300 °C to 700 °C for 1 hour to obtain crystalline α-MoO₃.[12]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| (NH₄)₆Mo₇O₂₄·4H₂O Concentration | 0.1 M | [12] |
| Reaction Temperature | 120 °C | [12] |
| Reaction Time | 40 min | [12] |
| Drying Temperature | 80 °C | [12] |
| Calcination Temperature | 300 - 700 °C | [12] |
Logical Relationship of Synthesis:
Caption: Synthesis pathway of α-MoO₃ powder.
Hydrothermal Synthesis of α-MoO₃ Nanorods
This method involves the acidification of an ammonium paramolybdate solution followed by hydrothermal treatment.[13][14]
Experimental Protocol:
-
Precursor Solution:
-
Prepare a saturated solution of ammonium heptamolybdate tetrahydrate at room temperature.
-
-
Acidification:
-
Acidify the solution to a pH of approximately 5 using a 2.2 M nitric acid solution.[13]
-
-
Hydrothermal Treatment:
-
Transfer the acidified solution to a Teflon-lined autoclave.
-
Heat the autoclave to a temperature between 140-200 °C. The optimal temperature for nanorod growth is 170-180 °C.[14]
-
-
Product Recovery:
-
After cooling, the α-MoO₃ nanorods can be collected by filtration, washed with deionized water, and dried.
-
Impregnation Method for Supported Molybdate Catalysts
The impregnation method is widely used to disperse the active molybdenum species on a porous support material.[15]
Preparation of Immobilized Molybdate Catalyst on a Composite Carrier
This protocol describes the preparation of a solid molybdate catalyst on a silica (B1680970) gel-chitosan composite carrier.[16]
Experimental Protocol:
-
Carrier Preparation:
-
Prepare a composite carrier by having silica gel or diatomite absorb chitosan.
-
-
Impregnation Solution:
-
Prepare a 0.1% to 0.5% (w/w) aqueous solution of this compound.[16]
-
-
Impregnation:
-
React the composite carrier particles with the ammonium paramolybdate solution in 70-90% (v/v) ethanol at a temperature of 70-85 °C for 1-4 hours.[16]
-
-
Drying:
-
Dry the impregnated carrier to obtain the final solid catalyst.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| (NH₄)₆Mo₇O₂₄·4H₂O Concentration | 0.1 - 0.5% (w/w) | [16] |
| Ethanol Concentration | 70 - 90% (v/v) | [16] |
| Reaction Temperature | 70 - 85 °C | [16] |
| Reaction Time | 1 - 4 hours | [16] |
Experimental Workflow for Impregnation:
Caption: Impregnation of molybdate catalyst.
These protocols provide a foundational framework for the synthesis of various molybdenum-based catalysts from this compound. Researchers are encouraged to adapt and optimize these methods to achieve desired catalyst properties for their specific applications. The versatility of this precursor allows for fine-tuning of catalyst morphology, crystallinity, and ultimately, its catalytic performance.
References
- 1. Ammonium Molybdate Tetrahydrate - ACS Grade for Precision Applications [prochemonline.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The novel and facile preparation of multilayer MoS2 crystals by a chelation-assisted sol–gel method and their electrochemical performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. The synthesis of two-dimensional MoS 2 nanosheets with enhanced tribological properties as oil additives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12897E [pubs.rsc.org]
- 12. The Synthesis of α-MoO3 by Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. US2783211A - Method of preparing impregnated catalysts - Google Patents [patents.google.com]
- 16. CN101214435A - Preparation of immobilization molybdate catalyst - Google Patents [patents.google.com]
Application Notes and Protocols: Ammonium Paramolybdate Tetrahydrate for Corrosion Inhibition in Cooling Water Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion in cooling water systems is a significant challenge, leading to reduced efficiency, equipment failure, and increased maintenance costs. Ammonium (B1175870) paramolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) is an effective anodic corrosion inhibitor that offers an environmentally safer alternative to traditional chromate-based treatments. This document provides detailed application notes and experimental protocols for utilizing ammonium paramolybdate tetrahydrate to mitigate corrosion in cooling water systems.
The molybdate (B1676688) ions (MoO₄²⁻) from this compound function by adsorbing onto the metal surface, forming a protective passive film.[1][2] This barrier insulates the metal from corrosive agents like oxygen and dissolved ions.[1] In aerated environments, such as open recirculating cooling systems, molybdate works in synergy with dissolved oxygen to form a durable ferric-molybdate complex, which enhances the protective layer.[3][4]
Data Presentation
The following tables summarize the quantitative data on the performance of molybdate-based inhibitors under various conditions.
Table 1: Recommended Dosage of Molybdate-Based Inhibitors in Cooling Water Systems
| Cooling System Type | Inhibitor Blend | Recommended Dosage (ppm) | Target Molybdate (MoO₄²⁻) Reserve (ppm) | Reference |
| Open Recirculating | Molybdate-Organophosphate | 100 - 150 | 5 | [5] |
| Closed Loop | Molybdate-Organophosphate | 1000 - 1500 | 100 | [5] |
| Closed Loop | Molybdate-Nitrite | Varies based on chloride/sulfate levels | 100 (in combination with 500 ppm Nitrite) | [6] |
| General Application | Water-soluble molybdate | 5 - 70 | 20 - 30 (most preferable) | [7] |
Table 2: Corrosion Inhibition Efficiency of Ammonium Molybdate Tetrahydrate (AMT) in 1M HCl (Note: Not a typical cooling water environment)
| AMT Concentration (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0.0 | 10.908 | - |
| 0.5 | 8.5469 | 21.65 |
| 1.0 | 6.8101 | 37.57 |
| 1.5 | 3.5421 | 67.53 |
| Data adapted from a study on mild steel in a highly corrosive acidic environment.[8] |
Experimental Protocols
Weight Loss Gravimetric Method (Modified from ASTM G31)
This protocol outlines the procedure to determine the corrosion inhibition efficiency of this compound using the weight loss method.
a. Materials and Equipment:
-
Mild steel coupons (e.g., C1018) of known dimensions
-
This compound
-
Simulated cooling water (see formulation below)
-
Water bath or incubator for temperature control
-
Analytical balance (±0.1 mg accuracy)
-
Polishing papers (various grits)
-
Acetone and ethanol (B145695) for cleaning
-
Desiccator
-
Beakers or flasks
b. Simulated Cooling Water Formulation (Example):
| Ion | Concentration (ppm) |
| Ca²⁺ (as CaCO₃) | 200 |
| Mg²⁺ (as CaCO₃) | 100 |
| Cl⁻ | 250 |
| SO₄²⁻ | 200 |
| Total Alkalinity (as CaCO₃) | 100 |
| Adjust pH to a neutral range (e.g., 7.0-8.0) using dilute H₂SO₄ or NaOH. |
c. Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of polishing paper, rinse with deionized water, degrease with acetone, rinse with ethanol, and dry in a stream of warm air.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg and record the weight.
-
Inhibitor Solution Preparation: Prepare solutions of simulated cooling water containing various concentrations of this compound (e.g., 50, 100, 200, 500 ppm). Include a control solution with no inhibitor.
-
Immersion: Immerse the weighed coupons in the prepared solutions in beakers or flasks. Ensure the coupons are fully submerged and not in contact with each other.
-
Incubation: Place the beakers in a water bath or incubator at a constant temperature (e.g., 50°C) for a specified duration (e.g., 72 hours).
-
Coupon Cleaning: After the immersion period, remove the coupons, gently clean with a soft brush to remove loose corrosion products, rinse with deionized water and ethanol, and dry.
-
Final Weighing: Place the cleaned and dried coupons in a desiccator to cool to room temperature and then reweigh them accurately.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × W) / (A × T × D) Where: W = Weight loss in grams A = Surface area of the coupon in cm² T = Immersion time in hours D = Density of the metal in g/cm³
-
Inhibition Efficiency (IE) in %: IE = [(CR₀ - CRᵢ) / CR₀] × 100 Where: CR₀ = Corrosion rate of the control CRᵢ = Corrosion rate in the presence of the inhibitor
-
Electrochemical Methods
Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion mechanism and the performance of the inhibitor film.
a. Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum or graphite; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)
b. Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by polishing and cleaning as described for the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the simulated cooling water with and without the inhibitor.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.
-
Potentiodynamic Polarization: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis (Polarization): Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the polarization curves. The inhibition efficiency can be calculated as: IE = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 Where: Icorr₀ = Corrosion current density of the control Icorrᵢ = Corrosion current density in the presence of the inhibitor
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis (EIS): Analyze the resulting Nyquist and Bode plots. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. The inhibition efficiency can be calculated from the Rct values: IE = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 Where: Rct₀ = Charge transfer resistance of the control Rctᵢ = Charge transfer resistance in the presence of the inhibitor
Mandatory Visualization
Caption: Experimental workflow for the weight loss gravimetric method.
Caption: Mechanism of corrosion inhibition by ammonium paramolybdate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. MOLYBDATE – THE NEW CHAMP IN COOLING WATER TREATMENT - Wextech [wextechnologies.com]
- 4. journals.iau.ir [journals.iau.ir]
- 5. htta.nl [htta.nl]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. US5192447A - Use of molybdate as a cooling water corrosion inhibitor at higher temperatures - Google Patents [patents.google.com]
- 8. tms.org [tms.org]
Application Notes and Protocols for the Preparation of Phosphomolybdate Complexes from Ammonium Paramolybdate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphomolybdate complexes, particularly those with the Keggin-type structure, are polyoxometalates with significant applications in catalysis, analytical chemistry, and medicine. Their ability to undergo reversible redox reactions makes them valuable in various chemical processes. This document provides detailed protocols for the synthesis of phosphomolybdate complexes from ammonium (B1175870) paramolybdate, focusing on the formation of the yellow precipitate of ammonium phosphomolybdate (APM).
Data Presentation
The following table summarizes the quantitative data for the synthesis of ammonium phosphomolybdate.
| Parameter | Value | Reference |
| Reagents | ||
| Ammonium Heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) | 2.3 g | [1] |
| Sodium Dihydrogen Phosphate (B84403) (NaH₂PO₄·2H₂O) | 0.15 g | [1] |
| Deionized Water | 60 mL (40 mL for molybdate, 20 mL for phosphate) | [1] |
| Concentrated Nitric Acid (HNO₃) | 4 mL | [1] |
| Reaction Conditions | ||
| Temperature | 80 °C | [1] |
| Reaction Time | 60 minutes | [1] |
| Product | ||
| Product Name | Yellow Ammonium Phosphomolybdate (YAPM) | [1] |
| Chemical Formula | (NH₄)₃PMo₁₂O₄₀ | [2] |
| Appearance | Canary yellow precipitate | [1] |
Experimental Protocols
This section details the methodology for the synthesis and characterization of ammonium phosphomolybdate.
Synthesis of Yellow Ammonium Phosphomolybdate (YAPM)
This protocol is adapted from a method for preparing yellow ammonium phosphomolybdate, a Keggin-type phosphomolybdate.[1]
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized water
-
Beakers
-
Magnetic stirrer with hot plate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Preparation of Reagent Solutions:
-
Dissolve 2.3 g of ammonium heptamolybdate in 40 mL of deionized water in a beaker.
-
In a separate beaker, dissolve 0.15 g of sodium dihydrogen phosphate in 20 mL of deionized water.
-
-
Reaction:
-
Heat the ammonium heptamolybdate solution to 80 °C on a hot plate with stirring.
-
Add the sodium dihydrogen phosphate solution to the heated ammonium heptamolybdate solution.
-
Slowly add 4 mL of concentrated nitric acid to the mixture while maintaining stirring.
-
Continue to heat the solution at 80 °C for 60 minutes. A canary yellow precipitate of ammonium phosphomolybdate will form.[1]
-
-
Isolation and Drying:
-
Allow the solution to cool to room temperature.
-
Filter the yellow precipitate using a Büchner funnel under vacuum.
-
Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities.
-
Dry the collected yellow ammonium phosphomolybdate in a vacuum oven.
-
Characterization of Phosphomolybdate Complexes
The synthesized ammonium phosphomolybdate can be characterized using various analytical techniques to confirm its structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the Keggin structure. The spectrum is typically recorded in the 400-4000 cm⁻¹ range.[3]
-
Raman Spectroscopy: To further confirm the Keggin structure by analyzing the vibrational modes, especially in the 200–1200 cm⁻¹ range.[1]
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex. The unreduced yellow form has characteristic absorptions, while the reduced blue form shows a strong absorption band at higher wavelengths (around 695-890 nm).[4][5]
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the synthesized compound.[6]
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the phosphomolybdate particles.[6]
Visualizations
Experimental Workflow for the Synthesis of Ammonium Phosphomolybdate
Caption: Workflow for synthesizing ammonium phosphomolybdate.
Logical Relationship of Key Synthesis Steps
Caption: Logical steps in phosphomolybdate synthesis.
References
- 1. Ammonium phosphomolybdate: a material for dielectric crossover and resistive switching performance - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00481B [pubs.rsc.org]
- 2. Ammonium phosphomolybdate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Identification of Reduced Phosphomolybdate via Molybdenum Blue Reaction – Oriental Journal of Chemistry [orientjchem.org]
Production of Molybdenum Metal Powder from Ammonium Paramolybdate Tetrahydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the production of molybdenum metal powder, a critical material in various high-tech industries, starting from ammonium (B1175870) paramolybdate tetrahydrate (APMT), with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O. Molybdenum and its alloys are indispensable in fields requiring high-temperature strength and corrosion resistance, such as in aerospace, electronics, and catalysis.[1] The quality of the final molybdenum product is highly dependent on the characteristics of the initial powder, including its purity, particle size, and morphology.[1][2]
The conversion of APMT to molybdenum metal powder is a multi-step thermal process. It begins with the thermal decomposition of APMT to molybdenum trioxide (MoO₃), followed by a two-stage hydrogen reduction process. The first stage reduces molybdenum trioxide to molybdenum dioxide (MoO₂), and the second stage further reduces the dioxide to pure molybdenum metal powder.[3][4][5] Precise control over the parameters at each stage is crucial for obtaining molybdenum powder with the desired properties.
I. Thermal Decomposition of Ammonium Paramolybdate Tetrahydrate
The initial step in the production of molybdenum powder from APMT is its thermal decomposition into molybdenum trioxide (MoO₃). This process involves heating the APMT in an air or inert atmosphere, leading to the release of ammonia (B1221849) and water.[6] The decomposition occurs in several stages, with the formation of various intermediate ammonium molybdate (B1676688) compounds before the final conversion to MoO₃.[7][8][9]
Quantitative Data for Thermal Decomposition
| Parameter | Value/Range | Notes |
| Decomposition Temperature | 350°C - 600°C | Complete conversion to α-MoO₃ is typically achieved above 350°C.[7][10] |
| Atmosphere | Air or Inert Gas (e.g., Nitrogen, Argon) | The presence of oxygen in the air ensures complete oxidation to MoO₃.[9] |
| Heating Rate | 2°C/min - 10°C/min | A lower heating rate can help in controlling the particle size of the resulting MoO₃.[11] |
| Intermediate Phases | (NH₄)₈Mo₁₀O₃₄, (NH₄)₂Mo₄O₁₃, h-MoO₃ | These intermediates are formed at specific temperature ranges during the decomposition process.[7][9] |
| Final Product | Orthorhombic Molybdenum Trioxide (α-MoO₃) | This is the stable oxide form required for the subsequent reduction steps.[6][7] |
II. Two-Stage Hydrogen Reduction of Molybdenum Trioxide
The conversion of molybdenum trioxide to molybdenum metal powder is typically carried out in a two-stage hydrogen reduction process to control the reaction kinetics and the morphology of the final powder.[3][4] The first stage involves the reduction of MoO₃ to MoO₂, and the second stage completes the reduction to metallic molybdenum.
Quantitative Data for Hydrogen Reduction
| Parameter | Stage 1: MoO₃ to MoO₂ | Stage 2: MoO₂ to Mo | Notes |
| Temperature Range | 450°C - 770°C[3][4] | 750°C - 1100°C[3][5] | Precise temperature control is critical for particle size and morphology. |
| Atmosphere | Hydrogen (H₂) or Diluted Hydrogen (H₂/Ar, H₂/N₂)[5] | Pure Hydrogen (H₂)[3] | Diluted hydrogen in the first stage helps to manage the exothermic reaction.[3] |
| Hydrogen Flow Rate | Variable, dependent on reactor size and batch size | Variable, dependent on reactor size and batch size | Adequate flow is necessary to remove water vapor, a byproduct of the reaction. |
| Reaction Time | 30 - 150 minutes[5] | 30 - 150 minutes[5] | Time depends on temperature, hydrogen concentration, and powder bed depth. |
| Intermediate Phase | Mo₄O₁₁ | - | This suboxide can form during the reduction of MoO₃ to MoO₂.[12] |
| Final Product | Molybdenum Dioxide (MoO₂) | Molybdenum Metal Powder (Mo) | The purity and particle size of the final powder are dependent on the process parameters. |
III. Properties of Molybdenum Metal Powder
The physical and chemical properties of the final molybdenum powder determine its suitability for various applications.
| Property | Typical Values | Analytical Method |
| Purity | 99.9% - 99.99%+[13] | Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Spectrographic Analysis[13][14] |
| Particle Size | Sub-micron to several microns[1][15] | Laser Diffraction, Scanning Electron Microscopy (SEM)[13] |
| Morphology | Varies from spherical to irregular | Scanning Electron Microscopy (SEM)[13] |
| Common Impurities | Oxygen, Carbon, Sulfur, Iron, Nickel | ICP-MS, Combustion Analysis |
IV. Experimental Protocols
Protocol 1: Thermal Decomposition of APMT to MoO₃
Objective: To produce molybdenum trioxide (MoO₃) from this compound (APMT).
Materials:
-
This compound ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Ceramic crucible or boat
-
Tube furnace with temperature and atmosphere control
-
Air or inert gas supply (Nitrogen or Argon)
Procedure:
-
Place a known quantity of APMT powder into a ceramic crucible.
-
Position the crucible in the center of the tube furnace.
-
Purge the furnace tube with the desired gas (air or inert gas) for 15-30 minutes to establish the atmosphere.
-
Heat the furnace to the target decomposition temperature (e.g., 500°C) at a controlled rate (e.g., 5°C/min).[11]
-
Hold the temperature for a specified duration (e.g., 2 hours) to ensure complete decomposition.
-
Cool the furnace to room temperature under the same atmosphere.
-
Carefully remove the crucible containing the resulting molybdenum trioxide powder.
Protocol 2: Two-Stage Hydrogen Reduction of MoO₃ to Molybdenum Metal Powder
Objective: To produce high-purity molybdenum metal powder from molybdenum trioxide.
Materials:
-
Molybdenum Trioxide (MoO₃) powder
-
Ceramic or molybdenum boats
-
Multi-zone tube furnace with precise temperature and atmosphere control
-
Hydrogen (H₂) gas supply (high purity)
-
Inert gas supply (e.g., Argon) for purging
Procedure:
Stage 1: Reduction of MoO₃ to MoO₂
-
Load the MoO₃ powder into molybdenum boats.
-
Place the boats into the tube furnace.
-
Purge the furnace with an inert gas (e.g., Argon) to remove any residual air.
-
Introduce hydrogen or a diluted hydrogen gas mixture into the furnace at a controlled flow rate.
-
Heat the furnace to the first stage reduction temperature (e.g., 600°C) at a controlled rate.[4]
-
Maintain this temperature for a sufficient time (e.g., 2 hours) to complete the reduction to MoO₂.[4]
Stage 2: Reduction of MoO₂ to Mo Metal
-
Without cooling, increase the furnace temperature to the second stage reduction temperature (e.g., 1050°C).[3][4]
-
Ensure a continuous flow of pure hydrogen during this stage.
-
Hold at the second stage temperature for a specified duration (e.g., 2-3 hours) to ensure complete reduction to metallic molybdenum.
-
Cool the furnace to room temperature under a continuous hydrogen flow, then switch to an inert gas atmosphere during the final cooling phase to passivate the powder surface.
-
Carefully unload the molybdenum boats containing the final molybdenum metal powder.
V. Visualizing the Process
Experimental Workflow
Caption: Workflow for Molybdenum Powder Production.
Chemical Transformation Pathway
Caption: Chemical transformations from APMT to Mo.
References
- 1. mdpi.com [mdpi.com]
- 2. autofsss.com [autofsss.com]
- 3. info.ornl.gov [info.ornl.gov]
- 4. cdn.plansee-group.com [cdn.plansee-group.com]
- 5. The Hydrogen Reduction Behavior of MoO3 Powder [j-kirr.or.kr]
- 6. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Isothermal Decomposition of Ammonium Molybdate to Molybdenum Trioxide in a Fluidized Bed Reactor [kci.go.kr]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. sinteredfilter.net [sinteredfilter.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Relationship Between Molybdenum Powder Particle Size and Specific Surface Area [stardustpowder.com]
Troubleshooting & Optimization
How to prevent precipitation in ammonium paramolybdate tetrahydrate solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing precipitation in ammonium (B1175870) paramolybdate tetrahydrate solutions.
Troubleshooting Guide: Precipitation in Ammonium Paramolybdate Solutions
| Issue | Potential Cause | Recommended Action |
| White precipitate forms immediately upon dissolving the solid. | The water used for dissolution is acidic. | Use deionized water with a neutral or slightly alkaline pH. Consider adjusting the water's pH to 7.0-8.0 with a small amount of ammonium hydroxide (B78521) before adding the ammonium paramolybdate. |
| A precipitate forms in a previously clear solution over time. | Loss of ammonia (B1221849) from the solution, leading to a decrease in pH. | Add a small amount of dilute ammonium hydroxide to the solution to re-dissolve the precipitate and stabilize the solution. Store the solution in a tightly sealed container to minimize ammonia loss. |
| Heating the solution causes a precipitate to form. | High temperatures can decrease the stability of the solution. | Avoid excessive heating. If heating is necessary, do so gently and monitor the solution for any signs of precipitation. For some applications, cooling the solution can actually increase the yield of crystallized ammonium heptamolybdate, demonstrating the inverse relationship between solubility and temperature at certain pH ranges.[1] |
| The solution turns cloudy upon the addition of an acidic reagent. | The decrease in pH is causing the precipitation of molybdic acid.[2] | If the experimental protocol allows, buffer the solution or adjust the pH of the acidic reagent before addition. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of precipitation in ammonium paramolybdate tetrahydrate solutions?
A1: The primary cause of precipitation is a decrease in the pH of the solution. Ammonium paramolybdate is the salt of a strong acid (molybdic acid) and a weak base (ammonium hydroxide). When the concentration of ammonia decreases, either through evaporation or the addition of an acid, the equilibrium shifts, leading to the formation of insoluble molybdic acid.[2]
Q2: How can I prepare a stable stock solution of this compound?
A2: To prepare a stable stock solution, dissolve the this compound in deionized water and add a small amount of ammonium hydroxide to ensure the solution is slightly alkaline. Storing the solution in a tightly sealed container will prevent the loss of ammonia and maintain its stability.[3]
Q3: What is the effect of temperature on the solubility of this compound?
A3: The solubility of this compound generally increases with temperature up to around 80°C. However, at higher temperatures, the stability of the solution can decrease. At a pH of approximately 7, there is a significant decrease in solubility as the solution is cooled from 80°C to 20°C.[1]
Q4: Can I use any acid to adjust the pH of my ammonium paramolybdate solution?
A4: It is generally not recommended to add strong acids to ammonium paramolybdate solutions, as this will likely cause the precipitation of molybdic acid.[2] If pH adjustment is necessary, it should be done carefully with a buffered system or by considering the potential for precipitation.
Q5: Is there a difference between ammonium paramolybdate and ammonium heptamolybdate?
A5: Ammonium paramolybdate is another name for ammonium heptamolybdate, which has the chemical formula (NH₄)₆Mo₇O₂₄, commonly found as the tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O).[2]
Data Presentation
Table 1: Solubility of Molybdenum from this compound at Various Temperatures and pH (Corrected to 25°C)
| Temperature (°C) | Molybdenum Solubility at pH ~6 (M) | Molybdenum Solubility at pH ~7 (M) | Molybdenum Solubility at pH ~8 (M) |
| 21 | ~0.75 | ~0.80 | ~0.70 |
| 50 | ~1.00 | ~1.10 | ~0.95 |
| 65 | ~1.25 | ~1.00 | ~0.60 |
| 80 | ~1.20 | ~1.25 | ~1.15 |
| 95 | ~1.15 | ~1.10 | ~1.05 |
Data extrapolated from graphical representations in "Crystallization of Ammonium Heptamolybdate for Reduction to Mo Metal" from Argonne National Laboratory.[1]
Experimental Protocols
Protocol 1: Preparation of a Stable Ammonium Paramolybdate Stock Solution (0.1 M)
Objective: To prepare a stable 0.1 M stock solution of this compound that resists precipitation.
Materials:
-
This compound ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Deionized water
-
Ammonium hydroxide (NH₄OH), 1 M solution
-
500 mL volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh out 17.65 g of this compound.
-
Add approximately 400 mL of deionized water to the 500 mL volumetric flask.
-
Place the stir bar in the flask and place it on the magnetic stirrer.
-
Slowly add the weighed this compound to the water while stirring.
-
Allow the solution to stir until the solid is fully dissolved. This may take some time.
-
Using a calibrated pH meter, measure the pH of the solution.
-
If the pH is below 7.0, add 1 M ammonium hydroxide dropwise until the pH is between 7.0 and 7.5.
-
Once the desired pH is reached and the solid is fully dissolved, add deionized water to the 500 mL mark.
-
Stopper the flask and invert several times to ensure the solution is homogeneous.
-
Transfer the solution to a tightly sealed, clearly labeled storage bottle.
Protocol 2: pH Adjustment to Prevent Precipitation
Objective: To demonstrate the effect of pH on the stability of an ammonium paramolybdate solution.
Materials:
-
Stable ammonium paramolybdate stock solution (prepared as in Protocol 1)
-
Hydrochloric acid (HCl), 0.1 M solution
-
Ammonium hydroxide (NH₄OH), 0.1 M solution
-
Three 50 mL beakers
-
pH meter
-
Droppers
Procedure:
-
Label the three beakers as "Acidic," "Neutral," and "Alkaline."
-
Add 20 mL of the stable ammonium paramolybdate stock solution to each beaker.
-
Measure and record the initial pH of the solution in each beaker.
-
To the "Acidic" beaker, add 0.1 M HCl dropwise while monitoring the pH until it reaches approximately 4.0. Observe for any precipitate formation.
-
The "Neutral" beaker will serve as the control.
-
To the "Alkaline" beaker, add 0.1 M NH₄OH dropwise while monitoring the pH until it reaches approximately 8.5. Observe the clarity of the solution.
-
To the "Acidic" beaker, which should contain a precipitate, now add 0.1 M NH₄OH dropwise and observe if the precipitate re-dissolves as the pH increases.
Visualizations
Caption: Logical workflow for troubleshooting and preventing precipitation in ammonium paramolybdate solutions.
Caption: Experimental workflow for preparing a stable this compound solution.
References
Troubleshooting interference in phosphate assays with ammonium paramolybdate
Welcome to the technical support center for phosphate (B84403) assays utilizing ammonium (B1175870) paramolybdate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the ammonium paramolybdate-based phosphate assay?
The assay is based on the reaction of inorganic orthophosphate with ammonium paramolybdate in an acidic medium to form a phosphomolybdate complex. This complex is then reduced by an agent such as ascorbic acid or malachite green, resulting in the formation of a colored product, typically molybdenum blue or a green complex, which can be quantified spectrophotometrically.[1] The intensity of the color is directly proportional to the phosphate concentration in the sample.
Q2: What are the most common sources of interference in this assay?
Common interfering substances include:
-
Proteins: High concentrations of proteins, particularly paraproteins like IgG and IgM, can precipitate in the acidic reagent, causing turbidity and falsely elevated phosphate readings.[2][3]
-
Detergents: Many common laboratory detergents contain high levels of phosphate, which can lead to high background signals.[4][5] Additionally, some detergents can interfere with the colorimetric reaction itself.[5]
-
Reducing Agents: Substances that can reduce the molybdate (B1676688) reagent in the absence of phosphate will cause a high background.
-
Chelating Agents: Agents like EDTA can interfere by chelating metal ions that may be required for enzymatic reactions that produce phosphate.[6]
-
Other Ions: Arsenate and silicate (B1173343) can also react with the molybdate reagent to form colored complexes, leading to positive interference.[7][8]
Q3: My blank or "no phosphate" control has a high background reading. What should I do?
A high background reading is a common issue and can often be resolved by following these steps:
-
Check for Phosphate Contamination: Ensure all labware is thoroughly rinsed with phosphate-free water.[4] Avoid using detergents that contain phosphate.[5]
-
Verify Reagent Purity: Use high-purity water and analytical grade reagents for all solutions. Prepare fresh reagents, as older solutions may degrade and contribute to background color.
-
Assess Sample Buffer: The buffer used to prepare your samples may contain interfering substances. Run a "buffer blank" to check for contamination.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true signal from your sample, leading to inaccurate results.
Probable Causes:
-
Phosphate contamination from glassware, water, or reagents.[4][5]
-
Presence of reducing agents in the sample.
-
Instability of the colorimetric reagent.
Recommended Solutions:
-
Thoroughly Clean Labware: Wash all glassware with a phosphate-free detergent and rinse extensively with deionized or distilled water.[4]
-
Prepare Fresh Reagents: Make fresh working solutions of the ammonium paramolybdate and reducing agent before each experiment.
-
Sample Dilution: If the sample contains a high concentration of interfering substances, diluting the sample may reduce the background to an acceptable level.
Issue 2: Sample-Induced Precipitation or Turbidity
Precipitation in the assay wells can scatter light and lead to erroneously high absorbance readings.
Probable Causes:
-
Interaction between sample components and the acidic molybdate reagent.
Recommended Solutions:
-
Deproteination: For samples with high protein content, a deproteination step is recommended. Trichloroacetic acid (TCA) precipitation is a common and effective method.[9][10]
-
Ultrafiltration: This method can also be used to remove proteins from the sample.[2]
-
Sample Dilution: Diluting the sample can lower the protein concentration to a level that does not cause precipitation.[3]
Issue 3: Inconsistent or Non-Reproducible Results
Variability between replicates can make it difficult to obtain reliable data.
Probable Causes:
-
Presence of interfering substances at varying concentrations across samples.
-
Pipetting errors or inconsistent mixing.
-
Fluctuations in temperature or incubation time.
Recommended Solutions:
-
Standardize Sample Preparation: Ensure all samples are treated consistently. If a deproteination or dilution step is used, apply it uniformly.
-
Use a Master Mix: Prepare a master mix of the assay reagents to add to all wells, minimizing pipetting variability.
-
Control Assay Conditions: Maintain a consistent temperature and incubation time for all samples and standards as specified in your protocol.
Quantitative Data on Interfering Substances
The following table summarizes the effects of common interfering substances on phosphate assays using ammonium paramolybdate. The concentration at which interference is observed can vary depending on the specific assay conditions.
| Interfering Substance | Typical Interfering Concentration | Effect on Assay | Mitigation Strategy |
| Proteins (e.g., IgG, IgM) | > 8 g/L[2] | Falsely increased phosphate readings due to precipitation.[2][3] | Deproteination with TCA or ultrafiltration.[2][9] |
| Detergents (e.g., Triton X-100, Tween 20, SDS) | > 0.1%[5] | Increased blank, reduced sensitivity.[5] | Use phosphate-free detergents; test for buffer compatibility. |
| Arsenate | Can interfere at concentrations higher than phosphate.[11] | Positive interference due to formation of a similar colored complex.[8] | Reduction of arsenate to arsenite. |
| Silicate | High SiO4:PO4 ratios can cause significant overestimation.[7] | Positive interference by forming a silicomolybdate complex.[7][8] | Addition of oxalic acid to the reaction. |
| EDTA | 1-5 mM (for Alkaline Phosphatase)[6] | Inhibition of phosphate-releasing enzymes by chelating metal cofactors.[6] | Use EDTA-free buffers or add excess metal cofactors. |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Deproteination
This protocol is used to remove protein from samples prior to the phosphate assay.[10]
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Neutralization solution (e.g., 1.5 M KOH)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To 100 µL of your sample in a microcentrifuge tube, add 50 µL of cold 20% TCA.
-
Vortex the mixture thoroughly.
-
Incubate on ice for 10-15 minutes to allow for protein precipitation.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the deproteinized sample.
-
Neutralize the supernatant by adding a small volume of the neutralization solution. Monitor the pH to ensure it is within the optimal range for your phosphate assay.
-
The deproteinized and neutralized sample is now ready for the phosphate assay.
Protocol 2: Modified Assay to Mitigate Silicate Interference
This protocol modification can help reduce interference from silicate.[4]
Principle: The addition of oxalic acid after the formation of the phosphomolybdate complex selectively destroys the silicomolybdate complex.
Procedure:
-
Perform the initial steps of your standard phosphate assay, including the addition of the acidic ammonium paramolybdate reagent to your sample.
-
Allow sufficient time for the phosphomolybdate complex to form according to your protocol.
-
Prior to the addition of the reducing agent (e.g., malachite green or ascorbic acid), add a solution of oxalic acid (e.g., 10% w/v) to each well.
-
Incubate for a short period (e.g., 1-2 minutes) to allow for the decomposition of the silicomolybdate complex.
-
Proceed with the addition of the reducing agent and the final colorimetric measurement as per your standard protocol.
Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. benchchem.com [benchchem.com]
- 3. siriusgenomics.com [siriusgenomics.com]
- 4. Optimization of performance and minimization of silicate interference in continuous flow phosphate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method [accscience.com]
- 8. Phosphate measurement in natural waters: two examples of analytical problems associated with silica interference using phosphomolybdic acid methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of methods to eliminate analytical interference in multiple myeloma patients with spurious hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.genprice.com [store.genprice.com]
- 11. epa.gov [epa.gov]
Optimizing concentration of ammonium paramolybdate for cryo-negative staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ammonium (B1175870) paramolybdate for cryo-negative staining experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of ammonium paramolybdate for cryo-negative staining?
For cryo-negative staining, a significantly higher concentration of ammonium paramolybdate is required compared to conventional negative staining. The recommended concentration is typically around 16% (w/v).[1][2][3] This higher concentration is necessary to provide sufficient contrast when imaging thin, vitrified films of the sample suspended across holes in the carbon support film.[1][2] Some protocols also utilize a saturated solution of ammonium molybdate (B1676688).[4]
Q2: Why is a higher stain concentration needed for cryo-negative staining compared to conventional methods?
In cryo-negative staining, the sample and stain solution form a thin aqueous film across the holes of a holey carbon grid. This film is thinner than the stain layer in conventional negative staining, which is applied to a continuous carbon film.[1][2] To achieve optimal image contrast in these thinner films, a higher concentration of the heavy metal stain is necessary.[1][2]
Q3: What are the advantages of using ammonium paramolybdate for cryo-negative staining?
Ammonium paramolybdate is considered a suitable anionic negative stain.[4] Cryo-negative staining with ammonium molybdate offers superior structural preservation compared to conventional air-dried negative staining.[1] This method maintains the hydrated state of the sample, reduces sample flattening that can occur from adsorption to a carbon film, and results in reduced stain granularity, all of which contribute to higher quality, high-contrast images.[1]
Q4: Can I use glow-discharged grids for cryo-negative staining with ammonium paramolybdate?
It is often recommended to use holey carbon grids that have not been glow-discharged when using ammonium paramolybdate. However, some protocols suggest that glow discharge is not necessary if a thin layer of gold or palladium has been deposited on the grid to aid in sample spreading.[4][5]
Q5: What is the expected resolution for cryo-negative staining?
Cryo-negative staining can achieve resolutions of approximately 10-20 Å.[1][6] While this is lower than the near-atomic resolution achievable with cryo-electron microscopy (cryo-EM), it provides significantly better structural preservation than conventional negative staining.[1][6]
Troubleshooting Guide
This guide addresses common issues encountered during cryo-negative staining with ammonium paramolybdate.
| Problem | Possible Causes | Solutions |
| Poor Contrast | - Incorrect stain concentration (too low). - Suboptimal pH of the stain solution. - The stain layer is too thick. - The stain solution is old or has precipitated. | - Verify that the ammonium paramolybdate concentration is approximately 16%.[1][2] - Adjust the pH of the stain solution to a range of 7.0 to 8.0. - Optimize the blotting time to achieve a thinner vitrified ice layer; this may require experimental determination. - Prepare fresh stain solution and filter it before use.[7] |
| Sample Aggregation | - Protein concentration is too high. - Unsuitable buffer conditions (pH, salt concentration). - The sample is degrading. | - Reduce the protein concentration; a typical starting range for negative staining is 0.01-0.1 mg/mL.[6] - Optimize the buffer by adjusting the pH and salt concentration. The addition of mild detergents or other stabilizing agents may also be beneficial.[6] - Prepare fresh samples immediately before grid preparation.[6] |
| No Particles in the Holes of the Grid | - The sample concentration is too low. - Insufficient sample adsorption time. | - Increase the sample concentration.[8] - Increase the incubation time of the sample on the grid before adding the stain. A common starting point is 30 seconds. |
| Preferred Particle Orientation | - The sample has an inherent preference for a particular orientation at the air-water interface. | - The addition of a small amount of detergent can sometimes help to overcome preferred orientation.[8] |
| Sample Instability or Dissociation | - The high concentration of ammonium molybdate may destabilize certain protein complexes. | - It is crucial to assess the stability of your specific sample in the presence of 16% ammonium molybdate prior to vitrification.[2] An example of this is the known dissociation of Keyhole Limpet Hemocyanin (KLH) type 2 in high molybdate concentrations.[2] |
Experimental Protocols
Preparation of 16% Ammonium Paramolybdate Staining Solution
-
Weigh 0.16 g of ammonium paramolybdate and place it in a 1.5 ml microcentrifuge tube.[3]
-
Add 0.8 ml of distilled water and vortex until the ammonium paramolybdate is completely dissolved.[3]
-
Adjust the pH to 7.0 using a few drops of 10 N NaOH, checking the pH with pH paper.[3]
-
Bring the final volume to 1.0 ml with distilled water.[3]
-
Filter the solution before use.
Cryo-Negative Staining Protocol (Adapted from Adrian et al.)
This protocol is a common starting point for cryo-negative staining with ammonium paramolybdate.
-
Place a 100 µl droplet of 16% ammonium molybdate (pH 7.0-8.0) on a piece of parafilm.
-
Apply 4.0 µl of your sample to a holey carbon film grid (not glow-discharged).
-
Allow the sample to adsorb to the grid for 30 seconds.
-
Float the grid, sample side down, on the droplet of 16% ammonium molybdate for 60 seconds.
-
Blot the grid with filter paper. The length of blotting is critical and must be determined experimentally to achieve an optimal ice thickness.
-
Allow the grid to air dry for a few seconds to concentrate the sample and stain before plunge-freezing in liquid ethane.[4]
Visualizing Workflows
The following diagrams illustrate key workflows in the cryo-negative staining process.
References
- 1. Cryo-negative staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryo-negative staining. [sonar.ch]
- 3. Deep Stain Embedding: Tips & Help: Equipment: Electron Microscopy Center: Indiana University [iubemcenter.indiana.edu]
- 4. Negative staining and Cryo-negative Staining of Macromolecules and Viruses for TEM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negative Staining and Cryo-negative Staining: Applications in Biology and Medicine | Radiology Key [radiologykey.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. MyScope [myscope.training]
- 8. youtube.com [youtube.com]
Improving the stability of ammonium paramolybdate tetrahydrate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) paramolybdate tetrahydrate (APT) solutions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the preparation and use of APT solutions.
1. Why is my ammonium paramolybdate tetrahydrate (APT) difficult to dissolve?
Dissolution of APT can be slow in neutral water. The solubility of ammonium heptamolybdate, a common form of APT, can be enhanced by adjusting the pH of the water.
-
Solution: Adjust the pH of the deionized water to a neutral or slightly alkaline range (pH 7-8) using a dilute sodium hydroxide (B78521) (NaOH) solution before adding the APT crystals. This simple step can significantly improve the rate of dissolution.[1] For some applications, gentle heating and stirring can also aid in dissolving the salt.
2. My APT solution has formed a precipitate after storage. What is happening and how can I prevent it?
Precipitation in APT solutions upon standing is a common sign of instability. This can be due to changes in pH or temperature, leading to the formation of less soluble molybdate (B1676688) species.
-
Prevention: The stability of APT solutions can be significantly improved by adjusting the pH to an alkaline range. A Japanese patent suggests that adjusting the pH of a hexammonium heptamolybdate solution to between 8 and 10 can prevent crystal precipitation for at least six months, even when stored across a wide temperature range (-5°C to 50°C).[2]
-
Storage: Store the stabilized solution in a tightly sealed polyethylene (B3416737) or polypropylene (B1209903) container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials like strong acids.[3] Commercial solutions are often given a shelf life of 12 months when stored between 15°C and 25°C.[4]
3. What is the expected shelf life of an APT solution?
The shelf life of an APT solution is highly dependent on its preparation, pH, and storage conditions.
-
Alkaline-stabilized solutions: As mentioned, solutions with a pH adjusted to 8-10 can be stable for at least six months.[2]
-
Simple aqueous solutions: For certain applications like phosphate (B84403) analysis, a simple aqueous solution of APT is considered stable indefinitely when stored in a plastic bottle.
-
Mixed reagents: When APT is part of a mixed reagent, for example with acids and other chemicals for colorimetric analysis, its stability is often much shorter. Such mixed reagents should typically be prepared fresh and used within a few hours to a day.[5]
4. Can I heat my APT solution to aid dissolution?
Gentle heating can be used to facilitate the dissolution of APT. However, excessive or prolonged heating can lead to the decomposition of the paramolybdate, resulting in the loss of ammonia (B1221849) and water, and potentially the precipitation of molybdic acid or other molybdenum oxides.[6] The decomposition of solid APT begins at temperatures above 150°C.[7]
5. My analytical results using an APT reagent are inconsistent. What could be the cause?
Inconsistent results in analytical methods, such as phosphate or silicate (B1173343) determination, can often be traced back to the stability of the APT reagent.
-
Reagent Age and Storage: If using a mixed molybdate reagent, ensure it is freshly prepared as its stability is limited.[5]
-
pH of the Final Solution: The pH of the reaction mixture is critical for the formation of the desired heteropoly complex. Ensure that the pH of your final solution is within the specified range for your analytical method.[2]
-
Interfering Substances: The presence of other ions can interfere with the reaction. For example, in phosphate analysis, arsenates and silicates can also form heteropoly molybdate complexes.[8]
Data on Solution Stability
The stability of ammonium paramolybdate solutions is critically dependent on pH. The following table summarizes the available data on the effect of pH on storage stability.
| pH Range | Observation | Storage Conditions | Duration | Source |
| 8 - 10 | No crystal precipitation | -5°C to 50°C | At least 6 months | [2] |
| 7 - 8 | Enhanced dissolution | Room Temperature | During Preparation | [1] |
| 5 - 6 | pH of a concentrated solution | Not specified | Not specified | [9] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Ammonium Paramolybdate Stock Solution
This protocol describes the preparation of a stable stock solution of APT, suitable for general laboratory use and as a starting material for more specific reagents.
-
Preparation of Alkaline Water:
-
To 900 mL of deionized water in a 1 L plastic volumetric flask, add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the pH of the water is stable between 8.0 and 8.5.
-
-
Dissolution of APT:
-
Weigh the desired amount of this compound. For a 10% (w/v) solution, weigh 100 g of APT.
-
Slowly add the APT powder to the alkaline water in the volumetric flask while stirring with a magnetic stirrer.
-
Continue stirring until all the APT has completely dissolved.
-
Make up the final volume to 1 L with deionized water.
-
-
Storage:
-
Store the solution in a tightly capped polyethylene or polypropylene bottle at room temperature (15-25°C).
-
Label the bottle with the contents, concentration, preparation date, and "pH 8-8.5".
-
Protocol 2: Experimental Workflow for Stability Testing of APT Solutions
This workflow outlines a procedure to evaluate the stability of prepared APT solutions over time.
-
Prepare multiple batches of APT solutions at different pH values (e.g., pH 6, 7, 8, 9, and 10).
-
Divide each batch into aliquots for storage under different temperature conditions (e.g., refrigerated at 4°C, room temperature at 20-25°C, and elevated temperature at 40°C).
-
At regular intervals (e.g., weekly for the first month, then monthly), visually inspect the solutions for any signs of precipitation or color change.
-
For a quantitative assessment , measure the concentration of dissolved molybdate at each time point using a suitable analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Plot the concentration of dissolved molybdate versus time for each pH and temperature condition to determine the degradation kinetics.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the stability of ammonium paramolybdate solutions.
Caption: Equilibrium of molybdate species in aqueous solution.
Caption: Troubleshooting flowchart for APT solution instability.
References
- 1. reddit.com [reddit.com]
- 2. JP2011112418A - Ammonium molybdate solution for measuring concentration of silica - Google Patents [patents.google.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Ammonium molybdate solution [cpachem.com]
- 5. Ammonium Molybdate Reagent [drugfuture.com]
- 6. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]
- 7. media.laballey.com [media.laballey.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]
Factors affecting the reactivity of ammonium paramolybdate in catalysis
Technical Support Center: Ammonium (B1175870) Paramolybdate in Catalysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium paramolybdate (APM), also known as ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), as a catalyst precursor.
Frequently Asked Questions (FAQs)
Q1: What is ammonium paramolybdate (APM) and why is it used in catalyst preparation?
Ammonium paramolybdate is a common, water-soluble molybdenum compound used as a precursor for various molybdenum-based catalysts.[1][2][3] It is favored because it readily decomposes upon heating to form molybdenum oxides (primarily MoO₃), which are active catalytic species in many reactions.[1][4] Its use is prevalent in preparing catalysts for hydrodesulfurization (HDS), hydrodenitrogenation (HDN), oxidation reactions, and the production of acrylic acid.[5]
Q2: What are the key stages in the thermal decomposition of APM?
The thermal decomposition of APM is a stepwise process that varies with the atmosphere (inert vs. air).[6]
-
Dehydration: APM begins to lose its water of crystallization at temperatures around 90-100°C.[1][4]
-
Deammoniation and Decomposition: As the temperature increases (170-340°C), APM decomposes, releasing ammonia (B1221849) (NH₃) and water, and forming various ammonium molybdate (B1676688) intermediates like (NH₄)₂Mo₄O₁₃.[4][6][7]
-
Formation of Molybdenum Trioxide (MoO₃): The final decomposition product, typically above 340-400°C, is molybdenum trioxide (MoO₃).[4][6] In an inert atmosphere, partially reduced molybdenum oxides (e.g., Mo₄O₁₁) can also form due to the reducing nature of the released ammonia.[6]
Q3: How does the pH of the initial APM solution affect the final catalyst?
The pH of the aqueous APM solution is a critical factor as it determines the type of molybdate species (isopolymolybdates) present.[8][9]
-
At a pH between 5 and 6, the heptamolybdate ion (Mo₇O₂₄⁶⁻) is the predominant species.[3][10]
-
As the pH decreases (becomes more acidic), larger polyanions like Mo₈O₂₆⁴⁻ and Mo₃₆O₁₁₂⁸⁻ can form.[9]
-
Conversely, increasing the pH with ammonia can form the simple molybdate ion (MoO₄²⁻).[9]
These different species interact differently with catalyst supports during impregnation, which in turn affects the dispersion, structure, and ultimately the catalytic activity of the final material.[8][11] For instance, in the synthesis of FeMo catalysts, a lower pH can lead to particle aggregation and the formation of more MoO₃, decreasing catalyst activity and selectivity.[9]
Troubleshooting Guide
Problem 1: Low Catalytic Activity or Poor Performance
| Possible Cause | Troubleshooting Action | Explanation |
| Incorrect Calcination Temperature | Optimize the calcination temperature and atmosphere. Refer to the data in Table 1. | The temperature and atmosphere during calcination determine the final phase and crystallinity of the molybdenum oxide.[6] Too low a temperature may result in incomplete decomposition of the APM precursor, while too high a temperature can cause sintering, reducing the catalyst's surface area and number of active sites.[11] |
| Inappropriate pH of Impregnation Solution | Adjust the pH of the APM solution before impregnation. | The pH dictates the molybdate species in solution, which affects its adsorption onto the support.[8][12] This influences the dispersion of the active phase. For alumina (B75360) supports, for example, the surface charge is positive at low pH, favoring adsorption of anionic molybdate species.[11] |
| Poor Dispersion on Catalyst Support | Modify the impregnation method. Consider incipient wetness impregnation for controlled loading or adjust the pH to optimize electrostatic adsorption.[11] | Poor dispersion leads to large, less active molybdenum oxide crystallites. The interaction between the molybdate species and the support surface is key to achieving high dispersion.[11] |
| Incomplete Reduction/Sulfidation (for HDS/HDN catalysts) | Review and optimize the reduction or sulfidation protocol (temperature, time, gas flow). | For many applications, particularly hydrotreating, the oxide form must be converted to an active sulfide (B99878) form.[5] Incomplete conversion results in lower activity. |
Problem 2: Inconsistent or Non-Reproducible Catalyst Synthesis
| Possible Cause | Troubleshooting Action | Explanation |
| Aging of APM Solution | Prepare the APM impregnation solution fresh before each use. | The molybdate species in an aqueous solution can change over time depending on pH and concentration, leading to variability in the prepared catalysts.[12] |
| Variability in Support Material | Characterize the support material before use (e.g., point of zero charge, surface area, pore volume). | Differences in the properties of the support material will alter its interaction with the APM solution, leading to inconsistent catalyst preparations.[11] |
| Fluctuations in Calcination Ramp Rate | Use a programmable furnace to ensure a consistent and controlled temperature ramp rate. | A rapid heating rate can alter the decomposition pathway and the final morphology of the catalyst particles. |
Data Presentation
Table 1: Influence of Calcination Conditions on APM Decomposition Products
This table summarizes the intermediate and final products formed during the thermal decomposition of APM under different atmospheres, as identified by techniques like TG/DTA-MS and XRD.
| Temperature Range | Products in Inert Atmosphere (N₂) | Products in Oxidizing Atmosphere (Air) |
| ~100 - 270°C | (NH₄)₈Mo₁₀O₃₄, (NH₄)₂Mo₄O₁₃ | (NH₄)₈Mo₁₀O₃₄, (NH₄)₂Mo₄O₁₃ |
| ~270 - 400°C | h-MoO₃ (hexagonal MoO₃) | h-MoO₃, Oxidation of NH₃ to NO, N₂O |
| > 400°C | o-MoO₃ (orthorhombic MoO₃), Mo₄O₁₁ (partially reduced) | Highly crystalline o-MoO₃ (orthorhombic MoO₃) |
Data compiled from literature findings.[6]
Experimental Protocols & Visualizations
Protocol: Preparation of a MoO₃/Al₂O₃ Catalyst via Incipient Wetness Impregnation
This protocol describes a standard method for preparing a molybdenum oxide catalyst on an alumina support.
-
Calculate Pore Volume: Determine the total pore volume of the γ-Al₂O₃ support (e.g., via nitrogen physisorption). This is the target volume for your impregnation solution.
-
Prepare APM Solution:
-
Calculate the mass of APM ((NH₄)₆Mo₇O₂₄·4H₂O) required to achieve the desired Mo loading (e.g., 15 wt% MoO₃).
-
Dissolve the calculated mass of APM in deionized water. The total volume of the solution should be equal to the pre-determined pore volume of the alumina support.
-
Gently warm and stir the solution until the APM is fully dissolved.
-
-
Impregnation:
-
Add the APM solution to the dry γ-Al₂O₃ support dropwise while continuously mixing or tumbling the support.
-
Ensure the solution is evenly distributed and fully absorbed, resulting in a free-flowing impregnated powder with no excess liquid.
-
-
Drying:
-
Dry the impregnated support in an oven at 110-120°C for 12-16 hours to remove the water.
-
-
Calcination:
-
Place the dried powder in a calcination furnace.
-
Heat in a flow of dry air with a controlled ramp rate (e.g., 5°C/min) to a final temperature of 450-500°C.
-
Hold at the final temperature for 4-6 hours to ensure complete decomposition of APM to MoO₃.
-
Cool the catalyst to room temperature.
-
Below is a workflow diagram illustrating this protocol.
Factors Affecting APM Reactivity
The reactivity and final properties of the catalyst derived from APM are governed by several interdependent factors. The diagram below illustrates these key relationships.
References
- 1. Ammonium Molybdate Tetrahydrate - ACS Grade for Precision Applications [prochemonline.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]
- 4. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of synthesis pH on the structure and catalytic properties of FeMo catalysts - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07202K [pubs.rsc.org]
- 9. Effect of synthesis pH on the structure and catalytic properties of FeMo catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. publications.anl.gov [publications.anl.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Commercial Ammonium Paramolybdate Tetrahydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from commercial-grade ammonium (B1175870) paramolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial ammonium paramolybdate tetrahydrate?
A1: Commercial this compound can contain various impurities depending on the manufacturing process and raw materials. Common metallic impurities include iron, potassium, calcium, magnesium, aluminum, zinc, nickel, copper, cadmium, chromium, manganese, bismuth, and lead.[1][2] Non-metallic impurities such as tungsten, silicon, phosphorus, and arsenic may also be present.[2][3]
Q2: What is the most straightforward method for general purification?
A2: Recrystallization is a fundamental and effective method for general purification. This typically involves dissolving the ammonium paramolybdate in aqueous ammonia (B1221849), followed by controlled precipitation using an acid like nitric acid.[2][4] This process can significantly reduce the concentration of many soluble impurities.
Q3: How can I remove heavy metal contamination specifically?
A3: For targeted removal of divalent and trivalent metal cations, two primary methods are recommended:
-
Ion-Exchange Chromatography: Using a strong acid cation exchange resin can effectively reduce the concentration of various metal ions to parts-per-million (ppm) levels.[1][5]
-
Chelating Agents: Adding a chelating agent such as EDTA or tetrasodium (B8768297) iminodisuccinate to the ammonium molybdate (B1676688) solution before recrystallization can sequester metal ions, preventing them from co-precipitating with the final product.[2][4][6]
Q4: Tungsten and silicon are interfering with my application. How can I remove them?
A4: Tungsten and silicon can be challenging to remove due to their chemical similarity to molybdenum. A co-precipitation method can be effective. This involves adding a solution like ferric chloride to the ammonium molybdate solution and adjusting the pH to induce the precipitation of iron(III) hydroxide (B78521). The iron hydroxide acts as a scavenger, adsorbing and co-precipitating tungsten, silicon, and aluminum.[3]
Q5: Can I use solvent extraction for purification?
A5: Yes, liquid-liquid solvent extraction is a viable method for purification, particularly in larger-scale industrial processes. It is often used to purify crude molybdate solutions before crystallization.[7]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure the ammonium paramolybdate is fully dissolved in the ammonia solution before proceeding. Gentle heating can aid dissolution. |
| Incorrect pH for Precipitation | The pH for acid precipitation is critical. For crystallization via nitric acid addition, the final pH should typically be between 1.5 and 2.0.[4] Use a calibrated pH meter for accurate adjustments. |
| Precipitation Temperature Too High | The solubility of ammonium paramolybdate is temperature-dependent. Ensure the solution is adequately cooled to the recommended temperature (e.g., 55°C is cited as a crystallization temperature in some protocols) to maximize crystal formation.[2][4] |
| Excessive Washing of Crystals | While washing is necessary to remove residual mother liquor, excessive washing with water can redissolve the product. Use a minimal amount of cold deionized water or an alcohol-water mixture for washing. |
| Formation of Different Molybdate Species | The pH of the solution determines the type of molybdate species present. If the pH is not carefully controlled, species other than the desired heptamolybdate may form and remain in solution.[8] |
Issue 2: Persistent Metallic Impurities After Purification
| Possible Cause | Troubleshooting Step |
| Ineffective Chelation | The chosen chelating agent may not be effective for the specific impurity, or the concentration may be too low. Consider increasing the chelating agent concentration or trying a different one (e.g., switching from EDTA to tetrasodium iminodisuccinate).[2] |
| Ion-Exchange Resin is Exhausted or Fouled | The cation exchange resin has a finite capacity and needs to be regenerated. If impurity levels in the eluate increase, regenerate the resin according to the manufacturer's protocol, which typically involves washing with a strong acid followed by conversion to the ammonium form with ammonia water.[1] |
| pH is Not Optimal for Ion Exchange or Chelation | The effectiveness of both ion exchange and chelation is pH-dependent. For ion exchange, the ammonium molybdate solution is often adjusted to be weakly acidic before passing through the column.[1] For chelation followed by recrystallization, initial pH is typically 6-7, later adjusted to 7-8 before acid precipitation.[4] Verify the pH at each step. |
| Co-precipitation of Impurities | If the concentration of impurities is very high, they may still co-precipitate with the product. In such cases, a preliminary purification step (e.g., co-precipitation of impurities with a scavenger) might be necessary before the final recrystallization or ion exchange.[3] |
Quantitative Data on Purification Methods
The following table summarizes the reported effectiveness of different purification techniques.
| Purification Method | Target Impurity | Initial Concentration | Final Concentration | Removal Efficiency | Reference |
| Ion-Exchange Chromatography | Metal Cations | ppm level | < 3 ppm | >99% | [1] |
| Precipitation | Arsenic (As) | Not specified | Not specified | 99.46% | [9] |
Note: The initial concentration for metal cations was already at the ppm level after a chemical purification step.[1]
Experimental Protocols
Protocol 1: Purification by Chelation and Recrystallization
This protocol is adapted from methodologies described in patents for producing high-purity ammonium molybdate.[2][4]
-
Dissolution: Dissolve the commercial-grade this compound in 28% (w/w) ammonia water to create a concentrated solution. Adjust the pH of the solution to between 6.0 and 7.0 using nitric acid or ammonia water as needed.
-
Chelation: Add a solution of a chelating agent, such as tetrasodium iminodisuccinate or disodium (B8443419) edetate (EDTA), to the ammonium molybdate solution. The amount to add depends on the suspected impurity concentration but is typically a small weight percentage relative to the molybdate. Stir the solution to ensure thorough mixing.
-
Filtration: Filter the solution to remove any insoluble matter.
-
pH Adjustment: Add 28% ammonia water to the filtrate to raise the pH to between 7.0 and 8.0.
-
Crystallization: While stirring and maintaining the solution temperature at approximately 55°C, slowly add nitric acid to induce precipitation of ammonium paramolybdate crystals. Continue adding acid until the pH of the slurry reaches 1.5-2.0.[4]
-
Solid-Liquid Separation: Allow the slurry to cool, then separate the solid crystals from the mother liquor by filtration or centrifugation.
-
Washing: Wash the collected crystals sparingly with cold deionized water.
-
Drying: Dry the purified solid phase in a hot air oven at a controlled temperature to obtain high-purity this compound.[4]
Protocol 2: Purification by Ion-Exchange Chromatography
This protocol is based on a patented method for the deep purification of ammonium molybdate solutions.[1]
-
Resin Preparation: Select a suitable strong acid cation exchange resin. Convert the resin to the ammonium form by soaking and rinsing it with a 5-10% solution of ammonia water for 1-3 hours. The volume of ammonia water should be approximately three times the volume of the resin. After conversion, wash the resin with pure water until the pH of the effluent is neutral.
-
Solution Preparation: Prepare an aqueous solution of the commercial this compound.
-
pH Adjustment: Adjust the pH of the molybdate solution to be weakly acidic using nitric acid.
-
Ion Exchange: Pass the pH-adjusted ammonium molybdate solution through a column packed with the prepared cation exchange resin at a controlled flow rate.
-
Collection: Collect the purified ammonium molybdate solution (the eluate).
-
Final pH Adjustment: Adjust the pH of the collected eluate to 8-9 with ammonia water to stabilize the solution.[1] This purified solution can then be used directly or subjected to crystallization (as described in Protocol 1) to obtain a solid product.
-
Resin Regeneration: Once the resin's capacity is exhausted (indicated by an increase in impurity concentration in the eluate), it must be regenerated. This typically involves backwashing with hydrochloric acid (e.g., 7% HCl) to strip the bound metal ions, followed by a pure water rinse and reconversion to the ammonium form as described in step 1.[1]
Process Visualization
The following workflow diagram illustrates the decision-making process for selecting an appropriate purification method based on the identified impurities.
Caption: Workflow for selecting a purification method.
References
- 1. CN102730758A - Method for reducing and removing metal impurities from ammonium molybdate solution by using ion exchange resin - Google Patents [patents.google.com]
- 2. Ammonium molybdate purification method and high-purity ammonium molybdate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105502500A - Purifying method of industrial ammonium molybdate - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN107381641A - Ammonium molybdate method of purification and high-purity ammonium molybdate - Google Patents [patents.google.com]
- 6. CN1191202C - Method for preparing high pure ammonium paramolybdate - Google Patents [patents.google.com]
- 7. WO2008092835A2 - Method for producing ammonium heptamolybdate - Google Patents [patents.google.com]
- 8. publications.anl.gov [publications.anl.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Phosphomolybdate Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phosphomolybdate assay. The information provided will help in optimizing experimental conditions, particularly pH adjustment, for successful and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during phosphomolybdate complex formation experiments.
| Problem | Possible Cause | Suggested Solution |
| No or low color development | Incorrect pH: The formation of the phosphomolybdate complex is highly dependent on acidic conditions.[1][2] | Ensure the final pH of the reaction mixture is within the optimal range of 0 to 1.[2] Use a strong acid like sulfuric acid (H₂SO₄) to adjust the pH. |
| Incorrect reagent concentration: The concentration of molybdate (B1676688) and phosphate (B84403) is crucial for complex formation. | Prepare the phosphomolybdate reagent according to a validated protocol. A common formulation includes 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium (B1175870) molybdate.[3] | |
| Insufficient incubation time or temperature: The reduction of Mo(VI) to Mo(V) and subsequent complex formation may require heat and time. | Incubate the reaction mixture at 95°C for 90 minutes to ensure complete reaction.[3][4] | |
| Precipitate formation | Interference from other ions: Barium, lead, and silver can form precipitates with phosphate, interfering with the assay.[1] | If the presence of these ions is suspected, consider sample pretreatment steps to remove them. |
| High pH: At higher pH levels, other insoluble phosphate salts may precipitate.[5] | Maintain a highly acidic environment as specified in the protocol. | |
| Reagent has a greenish tint | Reagent degradation: The phosphomolybdotungstic reagent can degrade over time. | The reagent may be regenerated by boiling with a small amount of bromine to re-oxidize it.[6] Store the reagent at 2° to 8°C.[6] |
| Inconsistent or non-reproducible results | Variable pH across samples: Small variations in sample matrix can affect the final pH of the reaction. | It is critical to ensure the final pH is consistent across all samples and standards. |
| Presence of interfering substances: Arsenate can produce a similar color to the phosphomolybdate complex.[1] Silica (B1680970) can also form a pale-blue complex.[1] | If arsenate or high concentrations of silica are present, specific methods to mitigate their interference may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for phosphomolybdate complex formation?
A1: The optimal pH for the formation of the phosphomolybdate blue complex is in the highly acidic range, typically between pH 0 and 1.[2] The color intensity of the complex is strongly influenced by the pH of the solution.[1] Some protocols for phosphomolybdic acid synthesis mention adjusting the pH to a range of 1.5 to 5.[7]
Q2: How do I prepare the phosphomolybdate reagent?
A2: A commonly used reagent solution consists of 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.[3] These components are typically prepared as separate stock solutions and then mixed in equal volumes.[4]
Q3: What are common interfering substances in the phosphomolybdate assay?
A3: Several substances can interfere with the phosphomolybdate assay. These include:
-
Arsenate: Produces a similar colored complex.[1]
-
Silica: Can form a pale-blue complex.[1]
-
Barium, lead, and silver: May form precipitates with phosphate.[1]
-
Reducing agents: The assay is based on the reduction of Mo(VI), so the presence of other reducing agents in the sample can lead to erroneously high results.
Q4: Why is my phosphomolybdotungstic reagent green?
A4: A greenish tint in the phosphomolybdotungstic reagent (Folin-Ciocalteu reagent) indicates that it is not suitable for use, likely due to partial reduction.[6] This can be rectified by boiling the reagent with a small amount of bromine to re-oxidize it.[6]
Q5: What is the purpose of heating the reaction mixture?
A5: Heating the reaction mixture, typically at 95°C for 90 minutes, facilitates the reduction of the phosphomolybdate complex by the antioxidant analyte, leading to the formation of the colored molybdenum blue complex.[3][4]
Quantitative Data Summary
| Parameter | Optimal Value/Range | Reference |
| Reaction pH | 0 - 1 | [2] |
| Sulfuric Acid Concentration | 0.6 M | [3] |
| Sodium Phosphate Concentration | 28 mM | [3] |
| Ammonium Molybdate Concentration | 4 mM | [3] |
| Incubation Temperature | 95 °C | [3][4] |
| Incubation Time | 90 minutes | [3][4] |
| Absorbance Wavelength | 695 nm | [3] |
Experimental Protocol: Total Antioxidant Capacity Assay
This protocol outlines the steps for determining the total antioxidant capacity of a sample using the phosphomolybdate method.
-
Reagent Preparation:
-
Prepare the following stock solutions:
-
0.6 M Sulfuric Acid (H₂SO₄)
-
28 mM Sodium Phosphate (Na₃PO₄)
-
4 mM Ammonium Molybdate ((NH₄)₆Mo₇O₂₄)
-
-
To prepare the final phosphomolybdate reagent, mix equal volumes of the three stock solutions.[4]
-
-
Sample and Standard Preparation:
-
Prepare extracts of the sample to be tested.
-
Prepare a series of standard solutions of a known antioxidant, such as ascorbic acid.
-
-
Reaction Setup:
-
In a test tube, combine 0.1 mL of the sample or standard with 1 mL of the phosphomolybdate reagent.
-
Prepare a blank by mixing 0.1 mL of the solvent used for the sample with 1 mL of the reagent.
-
-
Incubation:
-
Incubate all test tubes in a water bath at 95°C for 90 minutes.[3]
-
-
Measurement:
-
After incubation, allow the tubes to cool to room temperature.
-
Measure the absorbance of the solution at 695 nm using a spectrophotometer against the blank.[3]
-
-
Data Analysis:
-
Construct a standard curve using the absorbance values of the standard solutions.
-
Determine the total antioxidant capacity of the sample by comparing its absorbance to the standard curve.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for phosphomolybdate complex formation.
References
Technical Support Center: Ammonium Paramolybdate Tetrahydrate in Analytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ammonium (B1175870) paramolybdate tetrahydrate in their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is ammonium paramolybdate tetrahydrate and what is its primary use in analytical chemistry?
This compound, with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O, is a white crystalline solid.[1] In analytical chemistry, it is a crucial reagent for the colorimetric and spectrophotometric analysis of phosphates, silicates, arsenates, and lead.[1] Its most common application is in the determination of orthophosphate in various samples, including environmental water and soil, through the formation of a phosphomolybdate complex.[1][2]
Q2: How should this compound and its solutions be stored?
The solid chemical is stable under normal conditions.[3] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container, protected from moisture and direct sunlight.[1][4] Ammonium molybdate (B1676688) solutions are generally stable; however, the mixed reagent for the molybdenum blue method, which includes ascorbic acid and potassium antimonyl tartrate, should be prepared fresh daily as it is not stable for more than a few hours. The ascorbic acid solution itself is only stable for about a week when refrigerated.[5]
Q3: What are the typical signs of degradation or instability of the ammonium molybdate reagent?
Instability in the ammonium molybdate reagent can manifest as turbidity or precipitation in the solution. The mixed reagent for phosphate (B84403) analysis should be clear; any cloudiness indicates it may be compromised and should be discarded. For the solid, any change in color from white or the presence of clumps may indicate moisture absorption or contamination.
Q4: Can I use ammonium molybdate for the analysis of total phosphorus?
Yes, but it requires a digestion step to convert all forms of phosphorus into orthophosphate before the colorimetric reaction. This is typically achieved by heating the sample with an oxidizing agent like potassium persulfate in an acidic medium. Without this digestion, the method only measures "molybdate reactive phosphorus," which is primarily orthophosphate.[6]
Troubleshooting Guides
Issue 1: Inaccurate or Overestimated Phosphate Concentrations
Symptom: The measured phosphate concentration is higher than expected or known values.
Possible Causes & Solutions:
-
Interference from other ions: Silicates, arsenates, and vanadates can also react with ammonium molybdate to form colored complexes, leading to positive interference.[2][7]
-
Solution: For silicate (B1173343) interference, the addition of a reducing agent like ascorbic acid and maintaining a specific pH can minimize its effect.[5] Antimonyl tartrate is also used to inhibit the formation of silicomolybdic acid.[7] For arsenate, specific pretreatment steps may be necessary if present in high concentrations.
-
-
Hydrolysis of labile organic phosphorus: The strong acidic conditions of the molybdenum blue method can cause hydrolysis of some organic phosphorus compounds, releasing additional phosphate and leading to an overestimation.[6][8]
-
Solution: Modified methods using less acidic conditions or complexing agents to stop the reaction after the initial orthophosphate has reacted can mitigate this issue.[6]
-
-
Interference from organophosphonates: Certain organophosphonates can interfere with the molybdenum blue method, leading to an over-quantification of phosphate.[9]
-
Solution: If organophosphonates are suspected, consider alternative analytical techniques for accurate phosphate measurement.[9]
-
Issue 2: Poor Reproducibility or Inconsistent Results
Symptom: Significant variation in results between replicate samples or different analytical runs.
Possible Causes & Solutions:
-
Reagent Instability: The mixed color reagent for the molybdenum blue method has limited stability.
-
Solution: Always prepare the mixed reagent fresh before each use and do not store it for more than a few hours. Ensure individual stock solutions are within their stability period.
-
-
pH Sensitivity: The formation of the phosphomolybdenum blue complex is highly dependent on the pH of the solution.[5]
-
Solution: Carefully control the pH of the reaction mixture as specified in the protocol. Use buffers where appropriate and ensure consistent acid concentrations.
-
-
Temperature Effects: The rate of color development can be influenced by temperature.
-
Solution: Allow all reagents and samples to come to room temperature before analysis, or use a water bath to maintain a consistent temperature during the reaction.[10]
-
Issue 3: No or Weak Color Development
Symptom: The expected blue color does not develop, or the absorbance readings are very low, even with known phosphate standards.
Possible Causes & Solutions:
-
Incorrect Reagent Preparation: Errors in the concentration or preparation of the ammonium molybdate or other reagents will affect the reaction.
-
Solution: Double-check all calculations and procedures for reagent preparation. Ensure the correct form of ammonium molybdate was used. For dissolving solid ammonium molybdate, adding a small amount of ammonia (B1221849) can aid solubility.[11][12]
-
-
Presence of Reducing or Oxidizing Agents in the Sample: These can interfere with the redox reaction that forms the molybdenum blue complex.
-
Solution: Sample pretreatment, such as boiling to remove residual chlorine, may be necessary.[5]
-
-
Improper Wavelength Setting: The spectrophotometer is not set to the correct wavelength for maximum absorbance.
Quantitative Data Summary
| Interferent | Effect on Phosphate Measurement | Wavelength of Maximum Absorbance (nm) | Notes |
| Silicate (SiO₄⁴⁻) | Positive interference (overestimation) | ~812 | The effect is more pronounced at low phosphate concentrations.[2] |
| Arsenate (AsO₄³⁻) | Positive interference (produces a similar blue color) | - | Can be a significant interferent in relevant samples.[7] |
| Organophosphonates | Positive interference (overestimation) | A new peak may appear around 760 nm | The degree of interference varies with the specific organophosphonate.[9] |
Experimental Protocols
Standard Molybdenum Blue Method for Orthophosphate Determination
This protocol is a generalized procedure based on common practices.
1. Reagent Preparation:
-
Ammonium Molybdate Solution: Dissolve 40 g of this compound ((NH₄)₆Mo₇O₂₄·4H₂O) in 800 mL of deionized water and dilute to 1 L.[5]
-
Sulfuric Acid Solution (2.45 M): Cautiously add 136 mL of concentrated H₂SO₄ to 800 mL of deionized water, cool, and dilute to 1 L.[5]
-
Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh weekly and stored in a refrigerator.[5]
-
Potassium Antimonyl Tartrate Solution: Dissolve 0.2743 g of K(SbO)C₄H₄O₆·½H₂O in 100 mL of deionized water.
-
Mixed Reagent: In the following order, mix 50 mL of 2.45 M sulfuric acid, 5 mL of potassium antimonyl tartrate solution, 15 mL of ammonium molybdate solution, and 30 mL of ascorbic acid solution. This reagent should be prepared fresh daily.
2. Sample Analysis:
-
Pipette 50 mL of the sample (or an aliquot diluted to 50 mL) into a clean flask.
-
Add 8 mL of the mixed reagent and mix thoroughly.
-
Allow the solution to stand for at least 10 minutes for color development.
-
Measure the absorbance of the solution at 880 nm using a spectrophotometer.
-
Prepare a blank using deionized water instead of the sample and subtract its absorbance from the sample readings.
-
Determine the phosphate concentration from a calibration curve prepared using standard phosphate solutions.
Visualizations
Caption: Experimental workflow for phosphate analysis.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Ammonium Molybdate Tetrahydrate | Blog | Reflecta Laboratories [labequipsupply.co.za]
- 2. Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method [accscience.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. nemi.gov [nemi.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. ajol.info [ajol.info]
- 8. researchgate.net [researchgate.net]
- 9. Limitations of the molybdenum blue method for phosphate quantification in the presence of organophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. dairyknowledge.in [dairyknowledge.in]
- 12. researchgate.net [researchgate.net]
Enhancing the catalytic activity of molybdenum catalysts derived from ammonium paramolybdate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with molybdenum catalysts derived from ammonium (B1175870) paramolybdate.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues during the synthesis and application of your molybdenum catalysts.
Q1: Why is my catalyst exhibiting low catalytic activity?
Low catalytic activity can stem from several factors during catalyst preparation and use. Common causes include incomplete precursor decomposition, catalyst sintering at high temperatures, or the formation of a less active crystalline phase.[1]
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Troubleshooting Actions:
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Verify Complete Decomposition: Ensure your calcination temperature and time are sufficient to completely decompose the ammonium paramolybdate precursor to molybdenum oxide. Residual ammonium species can be detrimental to activity.
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Optimize Calcination Temperature: Conduct a calcination temperature study by preparing several small batches and calcining them at different temperatures (e.g., in 50-100°C increments) to find the optimal balance between crystallinity and surface area.[1]
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Characterize Your Catalyst: Use X-ray Diffraction (XRD) to confirm the desired crystalline phase (e.g., orthorhombic α-MoO₃) and to check for residual precursor or undesired phases.[1] Brunauer-Emmett-Teller (BET) analysis is crucial for measuring the surface area, as high temperatures can lead to sintering and a loss of active sites.[1]
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Check for Catalyst Poisoning: Ensure all reactants and the reactor are free from contaminants that could poison the catalyst, such as sulfur or heavy metals, unless they are part of the reaction itself.
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Q2: My catalyst's surface area is lower than expected. What could be the cause?
A low surface area is often a direct result of sintering, where catalyst particles agglomerate at high temperatures, leading to a reduction in the number of exposed active sites.[1]
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Troubleshooting Actions:
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Lower Calcination Temperature: High calcination temperatures are a primary cause of sintering.[1] Experiment with lower temperatures to see if a higher surface area can be achieved without compromising the desired crystalline phase.
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Control Heating Rate: A rapid heating rate during calcination can also promote sintering. Try a slower temperature ramp to allow for more controlled decomposition and crystallization.
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Use a Support Material: Dispersing the molybdenum oxide on a high-surface-area support like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂) can help prevent the agglomeration of active particles.
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Q3: The selectivity of my catalyst is poor. How can I improve it?
Poor selectivity can be caused by a non-optimal calcination temperature, which can affect the nature of the active sites and the surface acidity of the catalyst.[1]
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Troubleshooting Actions:
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Adjust Calcination Temperature: The calcination temperature can influence the type and distribution of active sites. A lower temperature may preserve specific sites required for the desired reaction pathway.[1]
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Characterize Surface Acidity: Techniques like Temperature-Programmed Desorption of Ammonia (B1221849) (NH₃-TPD) can provide insights into the acidity of your catalyst, which can then be correlated with its selectivity.[1]
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Modify the Support: The choice of support material and its properties can significantly influence the selectivity of the catalyst.
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Q4: My catalyst deactivates quickly. What are the likely reasons and solutions?
Rapid deactivation can be a significant issue, often caused by molybdenum sublimation at high temperatures or poor interaction between the molybdenum and the support material.[1]
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Troubleshooting Actions:
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Reduce Operating Temperature: If your reaction conditions allow, operating at a lower temperature can mitigate the sublimation of molybdenum.[1]
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Improve Metal-Support Interaction: The method of catalyst preparation, such as the pH of the impregnation solution, can affect the interaction between the molybdenum species and the support. A stronger interaction can improve stability.
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Regenerate the Catalyst: In some cases, deactivated catalysts can be regenerated. For example, coke buildup can sometimes be removed by a controlled oxidation treatment.
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Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition pathway of ammonium paramolybdate?
Ammonium paramolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) decomposes in several steps. Initially, it loses water of crystallization. As the temperature increases, ammonia and more water are released, leading to the formation of various intermediate ammonium polymolybdates, such as (NH₄)₈Mo₁₀O₃₄ and (NH₄)₂Mo₄O₁₃.[2][3][4] Finally, these intermediates decompose to form molybdenum trioxide (MoO₃), often with a hexagonal (h-MoO₃) phase appearing before the more stable orthorhombic (α-MoO₃) phase forms at higher temperatures.[2][4]
Q2: How does the pH of the impregnation solution affect my supported molybdenum catalyst?
The pH of the impregnation solution plays a critical role in determining the interaction between the molybdenum species and the support material, such as alumina. The pH influences the type of molybdate (B1676688) anions present in the solution and the surface charge of the support. This, in turn, affects the dispersion of the molybdenum on the support surface and the final catalytic activity.[5] For instance, in the preparation of NiMo/Al₂O₃ catalysts, a pH of 7 favors the interaction of Mo₇O₂₄⁶⁻ with Ni²⁺, while a pH of 9 leads to the formation of MoO₄²⁻ and Ni²⁺ interactions.[5]
Q3: What are the key factors to control when preparing MoS₂ catalysts from ammonium paramolybdate?
The synthesis of molybdenum disulfide (MoS₂) from ammonium paramolybdate typically involves a sulfidation step. Key factors to control include the sulfidation temperature, the duration of the sulfidation process, and the nature of the sulfiding agent (e.g., H₂S/H₂ mixture). These parameters will determine the crystallinity, morphology, and stoichiometry of the final MoS₂ catalyst, all of which have a significant impact on its catalytic performance.
Q4: Can I use ammonium paramolybdate directly as a catalyst?
While ammonium paramolybdate is the precursor, it is the molybdenum oxide or sulfide (B99878) formed after decomposition and/or further treatment that typically serves as the active catalytic species. The initial ammonium paramolybdate itself is generally not the active catalyst in most high-temperature catalytic reactions.
Quantitative Data Summary
The following tables summarize key quantitative data on the influence of preparation parameters on the properties and performance of molybdenum-based catalysts.
Table 1: Effect of Calcination Temperature on MoO₃/γ-Al₂O₃ Catalyst Performance in Syngas Methanation
| MoO₃ Loading (wt.%) | Calcination Temperature (°C) | CO Conversion (%) | Active Precursor | Reference |
| ~25 | 600 | 46.45 | Tetrahedrally coordinated Mo⁶⁺ | [6] |
Table 2: Influence of Synthesis Method on MoO₃ Nanoparticle Properties
| Synthesis Method | Crystallite Size (nm) | Surface Area (m²/g) | Reference |
| Thermal | - | 0.43 | [7] |
| Microwave | - | 1.15 | [7] |
| Sonochemical | - | 4.85 | [7] |
Table 3: Impact of Impregnation pH on NiMo/Al₂O₃ Catalyst Properties
| Impregnation pH | Predominant Surface Species | MoS₂ Slab Length | Catalytic Activity | Reference |
| 7 | Ni²⁺(Oh)/Mo₇O₂₄⁶⁻ | Shorter | Higher | [5] |
| 9 | Ni²⁺/Al₂O₃, Ni²⁺(Oh-dis), MoO₃ | Longer | Lower | [5] |
Experimental Protocols
Protocol 1: Preparation of Unsupported Molybdenum Trioxide (MoO₃)
This protocol describes the synthesis of α-MoO₃ from ammonium paramolybdate tetrahydrate using a solution-based method followed by calcination.
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Dissolution: Prepare a 0.1 M solution of this compound ((NH₄)₆Mo₇O₂₄·4H₂O) in deionized water.
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Acidification: Slowly add nitric acid (HNO₃) to the solution while stirring until the pH reaches approximately 2.2 to obtain a clear solution.[8]
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Precipitation: Heat the solution to a desired temperature (e.g., 50°C) to induce the precipitation of a molybdenum precursor.[8]
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Washing and Drying: Separate the precipitate by centrifugation or filtration, wash it several times with deionized water, and then dry it in an oven at 80-120°C overnight.
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Calcination: Calcine the dried powder in a furnace in air. A common calcination temperature is 500°C for several hours to ensure the formation of the crystalline α-MoO₃ phase.[9] The heating rate should be controlled to avoid rapid decomposition.
Protocol 2: Preparation of Supported MoO₃/Al₂O₃ Catalyst via Incipient Wetness Impregnation
This protocol details the preparation of a supported molybdenum oxide catalyst on an alumina support.
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Support Preparation: Dry the γ-alumina (γ-Al₂O₃) support at a high temperature (e.g., 500°C) for several hours to remove adsorbed water and then cool it down in a desiccator.
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Impregnation Solution: Prepare an aqueous solution of ammonium paramolybdate with a concentration calculated to achieve the desired MoO₃ loading on the support. The pH of the solution can be adjusted at this stage if required.
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Impregnation: Slowly add the impregnation solution to the dried γ-Al₂O₃ support dropwise until the pores are completely filled (incipient wetness).
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Drying: Dry the impregnated support in an oven at 120°C for several hours to remove the water.[10]
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Calcination: Calcine the dried material in air at a specified temperature (e.g., 500-600°C) for several hours to decompose the ammonium paramolybdate and form well-dispersed molybdenum oxide species on the alumina surface.[6]
Protocol 3: Synthesis of Molybdenum Disulfide (MoS₂) Catalyst
This protocol outlines a general procedure for synthesizing MoS₂ from an ammonium paramolybdate precursor.
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Precursor Preparation: Prepare a molybdenum oxide precursor, either unsupported MoO₃ (Protocol 1) or a supported version (Protocol 2).
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Sulfidation: Place the precursor in a tube furnace and heat it under a flow of a sulfiding gas mixture, typically H₂S diluted in H₂ (e.g., 10-15% H₂S).
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Temperature Program: Ramp the temperature to the desired sulfidation temperature (e.g., 400-800°C) and hold for several hours to ensure complete conversion to MoS₂. The specific temperature and time will depend on the desired properties of the MoS₂ catalyst.
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Passivation (Optional but Recommended): After sulfidation, cool the catalyst to room temperature under an inert gas flow (e.g., N₂ or Ar). For catalysts that are pyrophoric, a passivation step involving exposure to a very low concentration of oxygen in an inert gas may be necessary before exposing the catalyst to air.
Visualizations
Caption: Experimental workflow for the synthesis of MoO₃ catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Investigation on the Thermal Decomposition Behavior of Molybdenum Trioxide Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tlhorng.math.fcu.edu.tw [tlhorng.math.fcu.edu.tw]
- 8. An Investigation on the Synthesis of Molybdenum Oxide and Its Silica Nanoparticle Composites for Dye Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ammonium Paramolybdate Tetrahydrate in Acidic Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) paramolybdate tetrahydrate (APMT) in acidic solutions.
Frequently Asked Questions (FAQs)
Q1: What happens when ammonium paramolybdate tetrahydrate is dissolved in an acidic solution?
When this compound, (NH₄)₆Mo₇O₂₄·4H₂O, is dissolved in an acidic solution, it undergoes a series of degradation and polymerization reactions. The heptamolybdate ion, [Mo₇O₂₄]⁶⁻, which is the primary polyoxometalate in the solid salt, reacts with H⁺ ions. This leads to the formation of various polyoxomolybdate species, with the specific species present being highly dependent on the pH and the total molybdenum concentration in the solution.[1] In strongly acidic conditions, this can lead to the formation of molybdic acid and an ammonium salt.[2]
Q2: I've observed a precipitate forming in my acidic APMT solution. What is it and why did it form?
Precipitation in acidic APMT solutions is a common issue. The precipitate is most likely molybdic acid (H₂MoO₄) or molybdenum trioxide (MoO₃).[1] This occurs when the pH of the solution is lowered significantly, typically to a pH of around 0.9, causing the solubility of the molybdate (B1676688) species to be exceeded.[1] The stability of these solutions can be influenced by factors such as concentration, temperature, and the age of the solution.
Q3: My acidic molybdate solution has turned blue. What does this color change indicate?
The development of a blue color in an acidic molybdate solution, often referred to as "molybdenum blue," indicates the partial reduction of molybdenum from the +6 oxidation state to a lower oxidation state, typically a mixed-valence Mo(V)/Mo(VI) species.[3] This can be caused by the presence of reducing agents in the solution or exposure to certain materials. If this color change is unexpected, it may signify contamination of your reagents or glassware.
Q4: How does the pH of the solution affect the molybdenum species present?
The pH of the solution is the most critical factor determining the speciation of molybdenum in an aqueous solution. As the pH is lowered from alkaline to acidic conditions, the monomeric molybdate ion ([MoO₄]²⁻) undergoes protonation and polymerization to form various polyoxometalate ions. The predominant species at different pH ranges are summarized in the table below.
Data Presentation
Table 1: Predominant Molybdenum(VI) Species in Aqueous Solution at Various pH Ranges
| pH Range | Predominant Molybdenum Species | Formula |
| > 6 | Monomeric Molybdate | [MoO₄]²⁻ |
| 5 - 6 | Heptamolybdate | [Mo₇O₂₄]⁶⁻ |
| 3 - 5 | Octamolybdate | [Mo₈O₂₆]⁴⁻ |
| < 1 | Cationic Species / Molybdic Acid | [MoO₂]²⁺ / H₂MoO₄ |
Note: The exact pH ranges and species distribution can vary with the total molybdenum concentration.[1]
Experimental Protocols
Protocol 1: Preparation of an Acidic Ammonium Molybdate Solution
This protocol describes the preparation of an acidic ammonium molybdate solution, often used as a reagent in various analytical methods.
Materials:
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This compound ((NH₄)₆Mo₇O₂₄·4H₂O)
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Concentrated Sulfuric Acid (H₂SO₄)
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Deionized water
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Volumetric flasks
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Beakers
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Magnetic stirrer and stir bar
Procedure:
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Weigh the desired amount of this compound.
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In a separate beaker, carefully add the required volume of concentrated sulfuric acid to a larger volume of deionized water with constant stirring. Caution: Always add acid to water, never the other way around, as this is a highly exothermic process.
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Allow the diluted acid solution to cool to room temperature.
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In a separate beaker, dissolve the weighed this compound in a small amount of deionized water.
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Slowly add the cooled, diluted sulfuric acid to the ammonium molybdate solution with continuous stirring.
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Transfer the final solution to a volumetric flask and dilute to the mark with deionized water.
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Mix the solution thoroughly. This solution should be prepared fresh as it can be unstable over time.
Protocol 2: Potentiometric Titration to Study Molybdate Polymerization
This protocol outlines the use of potentiometric titration to monitor the changes in H⁺ concentration as an acidic solution is added to a molybdate solution, providing insights into the polymerization reactions.
Materials:
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This compound solution of known concentration
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Standardized solution of a strong acid (e.g., HCl or HNO₃)
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pH meter with a glass electrode
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Burette
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Beaker
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Magnetic stirrer and stir bar
Procedure:
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Calibrate the pH meter using standard buffer solutions.
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Pipette a known volume of the this compound solution into a beaker.
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Place the beaker on a magnetic stirrer and add a stir bar.
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Immerse the calibrated pH electrode in the solution.
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Fill the burette with the standardized strong acid solution.
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Record the initial pH of the molybdate solution.
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Add the acid titrant in small, known increments.
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After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
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Continue the titration until a significant drop in pH is observed, indicating the completion of the major polymerization reactions.
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Plot the pH versus the volume of acid added to obtain a titration curve. The inflection points in the curve correspond to the pKa values of the various polyoxomolybdate species.
Mandatory Visualization
Caption: Degradation pathway of APMT in acidic solutions.
Caption: Workflow for studying molybdate polymerization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or precipitate forms upon acidification. | The concentration of molybdenum is too high for the given pH, leading to the precipitation of molybdic acid or molybdenum trioxide.[1] | - Dilute the solution to decrease the molybdenum concentration.- Prepare the solution at a slightly higher pH and adjust just before use.- Filter the solution to remove the precipitate, but be aware that this will change the molybdenum concentration. |
| The prepared acidic molybdate solution is unstable and changes over time. | The molybdate species in acidic solution are in a dynamic equilibrium. Over time, further polymerization or precipitation can occur. | - Prepare fresh solutions for each experiment.- Store solutions in a cool, dark place to minimize degradation. |
| Inconsistent results when using the acidic molybdate solution as a reagent. | - The solution was not prepared fresh.- The pH of the final reaction mixture is not within the optimal range for the specific analytical method. | - Always use a freshly prepared acidic molybdate solution.- Carefully control the pH of the final reaction mixture by using appropriate buffers. |
| Formation of a yellow precipitate in the absence of the target analyte (e.g., phosphate). | Contamination of glassware or reagents with the target analyte. | - Thoroughly clean all glassware with a phosphate-free detergent.- Use high-purity reagents and deionized water. |
References
Validation & Comparative
A Comparative Guide to Ammonium Paramolybdate and Sodium Molybdate for Phosphate Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phosphate (B84403) is critical across various scientific disciplines, from environmental monitoring to biomedical research and pharmaceutical quality control. The molybdenum blue reaction is a cornerstone of colorimetric phosphate determination, prized for its sensitivity and simplicity. At the heart of this method lies the reaction of orthophosphate with a molybdate (B1676688) salt in an acidic medium to form a heteropoly acid, which is subsequently reduced to the intensely colored phosphomolybdenum blue complex. The choice of the molybdate salt—most commonly ammonium (B1175870) paramolybdate or sodium molybdate—can be pivotal depending on the specific analytical context.
This guide provides an objective comparison of ammonium paramolybdate and sodium molybdate for phosphate analysis, supported by established chemical principles and experimental protocols.
Performance Comparison
While both ammonium paramolybdate and sodium molybdate serve as effective sources of molybdate ions for the formation of the phosphomolybdate complex, their performance characteristics are largely similar under most conditions. The primary distinction arises in specific analytical scenarios, such as the simultaneous analysis of phosphate and ammonium.
| Parameter | Ammonium Paramolybdate | Sodium Molybdate | Key Considerations |
| Primary Function | Source of molybdate (MoO₄²⁻) ions | Source of molybdate (MoO₄²⁻) ions | Both effectively form the phosphomolybdate complex required for analysis. |
| Common Method | Widely used in the classic Murphy-Riley method and other standard protocols for the molybdenum blue reaction.[1][2][3] | Used as a direct substitute for ammonium molybdate, particularly to avoid ammonium ion interference.[4][5][6] | The choice of cation (ammonium vs. sodium) is the main differentiator. |
| Sensitivity | High sensitivity for low-level phosphate detection. | High sensitivity, comparable to ammonium paramolybdate. | The sensitivity is primarily a feature of the molybdenum blue method itself, not the cation of the molybdate salt. |
| Interferences | Susceptible to interference from arsenate, silicate, iodide, and other reducing agents.[1][7][8][9] | Susceptible to the same interferences as ammonium paramolybdate (arsenate, silicate, etc.).[8] | The core chemistry of the phosphomolybdate complex formation is the same for both reagents, leading to shared interferences. |
| Key Advantage | Historically the most common and well-documented reagent for this method. | Prevents cross-contamination when performing simultaneous analysis of phosphate and ammonium, as it does not introduce ammonium ions into the sample.[6] | This is a critical advantage in applications like nutrient analysis in water, where both phosphate and ammonium are of interest. |
| Reagent Stability | Generally stable when stored correctly as a solid and in solution. | Stable, with good solubility in water. | Both reagents offer good stability for routine laboratory use. |
Experimental Protocols
The following sections detail the methodologies for phosphate analysis using the molybdenum blue method. The protocols are representative and can be adapted based on the specific sample matrix and required sensitivity.
Spectrophotometric Determination of Orthophosphate (Molybdenum Blue Method)
This protocol is based on the reaction of orthophosphate with a molybdate reagent in an acidic medium, followed by reduction to form the phosphomolybdenum blue complex. The absorbance of the resulting blue solution is proportional to the phosphate concentration.
1. Reagent Preparation:
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Molybdate Reagent:
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Option A: Ammonium Paramolybdate Reagent: Dissolve 40 g of ammonium paramolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 800 mL of deionized water and dilute to 1 L.[1]
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Option B: Sodium Molybdate Reagent: Dissolve 70 g of sodium molybdate dihydrate (Na₂MoO₄·2H₂O) in 150 mL of deionized water. This solution is often prepared as part of a combined "Quimociac reagent" which also includes citric acid and nitric acid.[5]
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Sulfuric Acid (2.5 M): Slowly and cautiously add 139 mL of concentrated sulfuric acid to 800 mL of deionized water, with cooling. Dilute to 1 L.
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Antimony Potassium Tartrate Solution: Dissolve 1.3715 g of antimony potassium tartrate (K(SbO)C₄H₄O₆·½H₂O) in 400 mL of deionized water in a 500 mL volumetric flask and dilute to the mark. Store in a dark bottle.
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Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh.
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Combined Reagent: Mix 50 mL of 2.5 M sulfuric acid, 5 mL of antimony potassium tartrate solution, 15 mL of ammonium paramolybdate solution (Option A), and 30 mL of ascorbic acid solution. This combined reagent should be prepared fresh daily. Note: If using sodium molybdate, the formulation of the combined reagent may need to be optimized.
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Standard Phosphate Solution (50 mg/L P): Dissolve 0.2195 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄), previously dried at 105°C, in deionized water and dilute to 1 L in a volumetric flask.
2. Calibration Curve Preparation:
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Prepare a series of calibration standards by diluting the standard phosphate solution to concentrations ranging from 0.05 to 1.0 mg/L P.
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Transfer 50 mL of each standard solution into separate 125 mL Erlenmeyer flasks.
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Add 8 mL of the combined reagent to each flask and mix thoroughly.
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Allow the solutions to stand for at least 10 minutes for the blue color to develop.
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Measure the absorbance of each solution at 880 nm using a spectrophotometer, with a reagent blank (deionized water) as the reference.
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Plot a calibration curve of absorbance versus phosphate concentration.
3. Sample Analysis:
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Transfer 50 mL of the sample (or a suitable aliquot diluted to 50 mL) into a 125 mL flask.
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Add 8 mL of the combined reagent and mix.
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Allow the color to develop for at least 10 minutes.
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Measure the absorbance at 880 nm.
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Determine the phosphate concentration in the sample from the calibration curve.
Visualizing the Process and Chemistry
To better illustrate the experimental and chemical pathways, the following diagrams are provided.
Caption: Experimental workflow for spectrophotometric phosphate analysis.
Caption: Chemical pathway of the Molybdenum Blue reaction.
Conclusion
Both ammonium paramolybdate and sodium molybdate are reliable reagents for the colorimetric analysis of phosphate. For most applications, the choice between them will have a negligible impact on the outcome, and the selection can be based on historical laboratory preference or availability. However, for specific research contexts, such as the simultaneous determination of nutrients in environmental or biological samples, sodium molybdate offers the distinct advantage of eliminating the ammonium ion as a potential contaminant .[6] Researchers should consider their specific analytical needs, particularly the potential for ammonium interference, when selecting the appropriate molybdate salt for their phosphate analysis protocols.
References
- 1. nemi.gov [nemi.gov]
- 2. lovibond.com [lovibond.com]
- 3. Limitations of the molybdenum blue method for phosphate quantification in the presence of organophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conductscience.com [conductscience.com]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. Spectrophotometric determination of phosphate using sodium molybdate and its field application to the simultaneous measurement with ammonium in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide: Ammonium Paramolybdate Tetrahydrate vs. Phosphomolybdic Acid as Analytical Reagents
In the realm of analytical chemistry and life sciences research, molybdenum-based reagents are indispensable for a variety of assays. Among the most prominent are Ammonium (B1175870) Paramolybdate Tetrahydrate and Phosphomolybdic Acid. While both serve as sources of molybdenum, their applications, reaction principles, and optimal use cases differ significantly. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to assist researchers in selecting the appropriate reagent for their specific needs.
Overview of Reagents
Ammonium Paramolybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) , also known as ammonium heptamolybdate, is a white, crystalline salt soluble in water.[1][2] It is the most common laboratory source of molybdate (B1676688) ions for analytical purposes.[1][3] Its primary application is as a reagent for the colorimetric determination of phosphate (B84403), silicate, and arsenate.[4][5][6]
Phosphomolybdic Acid (H₃[PMo₁₂O₄₀]·nH₂O) , or PMA, is a yellow, crystalline heteropoly acid.[7][8] It is characterized by a Keggin structure, where a central phosphate tetrahedron is surrounded by twelve molybdenum octahedra.[7] Unlike ammonium paramolybdate, which is used to form a phosphomolybdate complex with an analyte, PMA is a pre-formed phosphomolybdate complex. It functions as a strong oxidizing agent and is widely used as a stain in chromatography and histology, and as a reagent in assays for measuring total antioxidant capacity.[8]
A summary of their fundamental properties is presented below.
| Property | This compound | Phosphomolybdic Acid |
| Chemical Formula | (NH₄)₆Mo₇O₂₄·4H₂O | H₃[PMo₁₂O₄₀]·12H₂O (common hydrate) |
| Molar Mass | 1235.86 g/mol [1][9] | 1825.25 g/mol (anhydrous)[8] |
| Appearance | White to light green crystalline solid[1] | Bright yellow to yellow-green crystalline solid[7][8] |
| Solubility | Soluble in water; insoluble in alcohol.[4][5] | Soluble in water, ethanol, and ethers.[7] |
| Primary Role | Source of molybdate ions for complex formation.[3] | Pre-formed heteropoly acid; strong oxidizing agent.[7] |
| Common Application | Quantitative determination of phosphate (Molybdenum Blue method).[6] | Total Antioxidant Capacity (TAC) assays; TLC stain.[8] |
Application in Phosphate Determination: The Molybdenum Blue Method
The most common application where these reagents' parent chemistry is utilized is in the determination of orthophosphate. Ammonium paramolybdate is the standard reagent for this purpose.
Principle: The Molybdenum Blue method involves a two-step reaction. First, in an acidic medium, ammonium paramolybdate reacts with orthophosphate ions to form the yellow phosphomolybdate heteropoly acid (the same structure as PMA).[10][11][12] Second, this complex is reduced by an agent like ascorbic acid or stannous chloride to form a stable, intensely colored blue complex known as "molybdenum blue," whose absorbance is proportional to the phosphate concentration.[11][12][13]
Reaction Pathway for Molybdenum Blue Formation
Caption: General reaction scheme for the Molybdenum Blue method.
Experimental Protocol: Phosphate Determination (Murphy & Riley Method) This is a widely adopted single-solution method for determining orthophosphate in natural waters.
-
Reagent Preparation:
-
Reagent A (Mixed Reagent): Dissolve 12 g of ammonium paramolybdate in 250 mL of deionized water. Separately, dissolve 0.2908 g of antimony potassium tartrate in 100 mL of deionized water. To 1000 mL of 5N sulfuric acid, slowly add the molybdate solution, followed by the tartrate solution. Mix thoroughly and make up to 2000 mL with deionized water. Store in a dark bottle at 4°C.
-
Reagent B (Ascorbic Acid): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution is stable for about a week if stored at 4°C.[11]
-
-
Procedure:
-
Pipette 50 mL of the sample into a clean flask.
-
Add 8 mL of the mixed reagent (Reagent A) and mix thoroughly.
-
Add 1 mL of ascorbic acid solution (Reagent B) and mix again.
-
Allow 15-20 minutes for color development.[14]
-
Measure the absorbance of the solution at 880 nm or 890 nm using a spectrophotometer.[11]
-
Prepare a calibration curve using standard phosphate solutions and a reagent blank.
-
Performance Data: Molybdenum Blue Method
| Parameter | Typical Value | Reference |
| Wavelength (λmax) | 880 - 890 nm | [11] |
| Linear Range | 0.1 - 1.0 mg P/L | [11] |
| Molar Absorptivity | ~1.2 x 10⁴ L mol⁻¹ cm⁻¹ | [15] |
| Limit of Detection | ~0.01 mg P/L | |
| Color Stability | Stable for at least 45 minutes | [11] |
Application in Antioxidant Analysis: The Phosphomolybdate (TAC) Assay
Phosphomolybdic acid is the key reagent in a popular method for determining the Total Antioxidant Capacity (TAC) of a sample. This assay is particularly useful for complex mixtures like plant extracts.
Principle: The assay is based on the reduction of Molybdenum (VI) to Molybdenum (V) by antioxidant compounds present in the sample.[16] This reduction occurs in an acidic medium and results in the formation of a green- or blue-colored phosphomolybdenum(V) complex. The intensity of the color is proportional to the total antioxidant capacity of the sample.
Experimental Workflow for Total Antioxidant Capacity (TAC) Assay
Caption: Workflow for the phosphomolybdate TAC assay. *Note: The reagent is prepared in situ from its components.
Experimental Protocol: Total Antioxidant Capacity (TAC) Assay This protocol is based on the method described by Prieto et al. (1999).
-
Reagent Preparation (Phosphomolybdate Reagent):
-
Procedure:
-
Combine 0.3 mL of the sample extract with 3.0 mL of the phosphomolybdate reagent in a capped tube.
-
Incubate the tubes in a water bath at 95°C for 90 minutes.[16][17][19]
-
After incubation, cool the samples to room temperature.
-
Measure the absorbance of the solution at 695 nm or 765 nm against a blank.[16][17]
-
The total antioxidant capacity is typically expressed as equivalents of a standard antioxidant, such as ascorbic acid or gallic acid.
-
Performance Data: Phosphomolybdate (TAC) Assay
| Parameter | Description | Reference |
| Wavelength (λmax) | 695 nm or 765 nm | [16][18] |
| Principle | Reduction of Mo(VI) to Mo(V) by antioxidants | [16] |
| Standard | Ascorbic Acid or Gallic Acid | [16] |
| Incubation | 90 min at 95°C | [16][17][19] |
| Output | Total Antioxidant Capacity (e.g., in mg AAE/g) | [19] |
Comparative Summary and Conclusion
The choice between ammonium paramolybdate and phosphomolybdic acid is dictated entirely by the analytical goal.
| Feature | This compound | Phosphomolybdic Acid |
| Primary Function | Reactant: Provides molybdate ions to form a complex with an analyte (e.g., phosphate). | Reagent: Acts as a pre-formed complex that gets reduced by an analyte (e.g., antioxidants). |
| Key Assay | Molybdenum Blue: For quantification of specific inorganic anions like PO₄³⁻. | TAC Assay: For quantification of the total reducing/antioxidant capacity of a sample. |
| Reaction Product | An intensely blue-colored reduced phosphomolybdate complex. | A green/blue-colored reduced phosphomolybdenum (V) complex. |
| Advantages | Highly sensitive and specific for phosphate analysis; well-established standard methods available. | Broad-spectrum assay for total antioxidant capacity; applicable to complex mixtures. |
| Limitations | Interference from silicates and arsenates, which form similar blue complexes.[12] | Non-specific; measures the total reducing power, not individual antioxidant compounds. |
For researchers aiming to quantify orthophosphate concentrations with high sensitivity, This compound is the reagent of choice, serving as the cornerstone of the indispensable Molybdenum Blue method.
For scientists and drug development professionals seeking to evaluate the overall antioxidant potential of a substance or complex mixture (like a natural product extract), Phosphomolybdic Acid (or the reagents to generate it in situ) is the appropriate tool for conducting a Total Antioxidant Capacity (TAC) assay.
The two reagents are not interchangeable; rather, they are tailored for distinct analytical questions, one focusing on the quantification of a specific ion and the other on a general chemical property.
References
- 1. Ammonium Molybdate Tetrahydrate - ACS Grade for Precision Applications [prochemonline.com]
- 2. Ammonium heptamolybdate - Sciencemadness Wiki [sciencemadness.org]
- 3. atamankimya.com [atamankimya.com]
- 4. Ammonium molybdate (para) tetrahydrate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Ammonium molybdate tetrahydrate | 12054-85-2 [chemicalbook.com]
- 6. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Phosphomolybdic acid - Wikipedia [en.wikipedia.org]
- 9. This compound | H32Mo7N6O28 | CID 16211167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lovibond.com [lovibond.com]
- 11. scispace.com [scispace.com]
- 12. nemi.gov [nemi.gov]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. dgtresearch.com [dgtresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of flavonoids contents and in vitro antioxidant activity of Launaea procumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. plant-stress.weebly.com [plant-stress.weebly.com]
Validation of a Spectrophotometric Method Using Ammonium Paramolybdate for Phosphate Determination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the validated spectrophotometric method using ammonium (B1175870) paramolybdate for the determination of phosphate (B84403) against other analytical techniques. The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their analytical needs.
Principle of the Method
The spectrophotometric determination of phosphate using ammonium paramolybdate is a widely used and robust method. The principle is based on the reaction of orthophosphate ions with ammonium molybdate (B1676688) in an acidic medium to form a yellow phosphomolybdate complex.[1][2][3][4] This complex is then reduced by a suitable reducing agent, such as ascorbic acid or stannous chloride, to form a stable, intensely blue-colored complex known as molybdenum blue.[1][2][3][4][5] The intensity of the blue color is directly proportional to the concentration of phosphate in the sample and is measured spectrophotometrically at a specific wavelength, typically between 690 nm and 890 nm.[1][2][6]
Method Validation Parameters
The suitability of an analytical method for its intended purpose is determined through a process of method validation. The key parameters for validating the spectrophotometric method using ammonium paramolybdate, in accordance with ICH Q2(R1) guidelines, are summarized in the table below.[7]
| Validation Parameter | Typical Acceptance Criteria | Performance of Ammonium Paramolybdate Method |
| **Linearity (R²) ** | ≥ 0.995 | Typically ≥ 0.998.[2] The method demonstrates a linear relationship between absorbance and concentration over a specific range.[1][8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | High recovery rates are generally observed, indicating good accuracy. |
| Precision (% RSD) | Repeatability: ≤ 2% Intermediate Precision: ≤ 3% | Relative Standard Deviations (RSD) are typically low, for example, 2.5% for a 1 µM solution, demonstrating good precision.[9] |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of other components. | The method is highly specific for phosphate. However, potential interference from silicates, arsenates, and certain organic matter can occur. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | A low limit of detection can be achieved, for instance, 0.02 µM[9] or 0.01 mg/L.[10] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The limit of quantitation is also low, for example, 0.06 µM.[9] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | The method is generally robust, but factors like pH, temperature, and reaction time can influence color development and stability.[11] |
Comparison with Other Analytical Methods
The spectrophotometric method using ammonium paramolybdate is often compared with other techniques for phosphate determination. The following table provides a comparison with Ion Chromatography (IC) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
| Feature | Spectrophotometry (Ammonium Paramolybdate) | Ion Chromatography (IC) | ICP-OES |
| Principle | Colorimetric reaction forming a colored complex.[1][2][3][4] | Separation of ions based on their affinity to a stationary phase, followed by conductivity detection. | Excitation of atoms in a plasma and measurement of the emitted light. |
| Instrumentation Cost | Low | High | Very High |
| Throughput | High (amenable to automation) | Moderate to High | High |
| Sensitivity | Good (µM to mM range).[9] | Very Good (ppb to ppm range) | Excellent (ppb to ppm range) |
| Specificity | Good, but susceptible to interferences from silicates and arsenates. | Excellent for separating different forms of phosphorus (orthophosphate, polyphosphates). | Excellent, but can have spectral interferences. |
| Sample Matrix Complexity | Can be affected by colored or turbid samples. | Less affected by sample matrix. | Robust for complex matrices. |
| Ease of Use | Relatively simple and straightforward.[1] | Requires more expertise for method development and troubleshooting. | Requires a skilled operator. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of the spectrophotometric method.
Preparation of Reagents
-
Standard Phosphate Stock Solution (100 mg/L): Dissolve 0.4393 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄), previously dried at 105°C for one hour, in distilled water and dilute to 1000 mL in a volumetric flask.[12]
-
Ammonium Molybdate Solution: Dissolve 4 g of ammonium paramolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 100 mL of distilled water.[12]
-
Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of distilled water. This solution should be prepared fresh.
-
Sulfuric Acid Solution (5 N): Slowly add 139 mL of concentrated sulfuric acid to approximately 800 mL of distilled water, cool, and dilute to 1000 mL.
-
Potassium Antimonyl Tartrate Solution: Dissolve 0.2743 g of potassium antimonyl tartrate in 100 mL of distilled water.
-
Combined Reagent: Mix 50 mL of 5 N sulfuric acid, 15 mL of ammonium molybdate solution, 5 mL of potassium antimonyl tartrate solution, and 30 mL of ascorbic acid solution. This reagent should be prepared fresh daily.[2]
Sample Analysis Procedure
-
Pipette a known volume of the sample into a 50 mL volumetric flask.
-
Add 8 mL of the combined reagent and dilute to the mark with distilled water.
-
Allow the solution to stand for at least 10 minutes for color development.
-
Measure the absorbance of the solution at the predetermined wavelength (e.g., 880 nm) using a spectrophotometer against a reagent blank.[3][4]
-
Determine the concentration of phosphate from a calibration curve prepared using standard phosphate solutions.
Validation Workflow
The following diagram illustrates the logical workflow for the validation of the spectrophotometric method.
Caption: Workflow for the validation of a spectrophotometric method.
This comprehensive guide provides the necessary information for researchers and scientists to understand, implement, and validate the spectrophotometric method using ammonium paramolybdate for phosphate determination. The provided data and protocols facilitate a direct comparison with alternative methods, enabling the selection of the most suitable analytical technique for specific research and development needs.
References
- 1. nepjol.info [nepjol.info]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sydney.edu.au [sydney.edu.au]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 9. Spectrophotometric determination of phosphate using sodium molybdate and its field application to the simultaneous measurement with ammonium in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Water quality-Determination of total phosphorus-Ammonium molybdate spectrophotometric method [english.mee.gov.cn]
- 11. thaiscience.info [thaiscience.info]
- 12. epa.gov [epa.gov]
Unraveling Cross-Reactivity: A Comparative Guide to Ammonium Paramolybdate-Based Detection of Phosphate, Arsenate, and Silicate
For researchers, scientists, and drug development professionals engaged in precise analytical measurements, understanding the cross-reactivity of colorimetric reagents is paramount. This guide provides a comprehensive comparison of the cross-reactivity of ammonium (B1175870) paramolybdate with arsenate and silicate (B1173343) ions, a critical consideration in the accurate determination of phosphate (B84403). By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document serves as an essential resource for mitigating interferences and ensuring data integrity.
The determination of inorganic phosphate is a cornerstone of many biochemical and environmental assays. The molybdenum blue method, which relies on the reaction of phosphate with ammonium paramolybdate in an acidic medium to form a heteropoly acid that is subsequently reduced to a colored complex, is widely employed due to its sensitivity and simplicity.[1][2] However, the chemical similarity between phosphate (PO₄³⁻), arsenate (AsO₄³⁻), and silicate (SiO₄⁴⁻) ions leads to significant cross-reactivity, as all three can form similar heteropoly complexes with molybdate (B1676688).[3][4][5] This interference can lead to a considerable overestimation of the true phosphate concentration, compromising experimental results.
Quantitative Analysis of Cross-Reactivity
The extent of interference from arsenate and silicate in phosphate determination is dependent on the relative concentrations of these ions. The following table summarizes experimental data on the overestimation of phosphate in the presence of silicate. It is important to note that arsenate produces a nearly identical colorimetric response to phosphate under standard molybdenum blue conditions, effectively leading to a 100% positive interference on a molar basis if not specifically addressed.[3]
| Phosphate Concentration (µM) | Silicate to Phosphate Ratio (SiO₄:PO₄) | Phosphate Overestimation (%) | Reference |
| 10 | 1500 | ~250 | [4] |
| 25 | 1500 | ~20 | [4] |
| 35 | 1500 | ~20 | [4] |
| 50 | 1500 | ~20 | [4] |
Table 1: Influence of Silicate on Phosphate Quantification. Data illustrates that the interfering effect of silicate is more pronounced at lower phosphate concentrations.
Experimental Protocols
To accurately assess and mitigate the cross-reactivity of ammonium paramolybdate, the following experimental protocols are provided. These are based on the widely used molybdenum blue method, with modifications to address arsenate and silicate interference.
Protocol 1: Standard Determination of Phosphate (and Interfering Ions)
This protocol outlines the basic molybdenum blue method, which will detect phosphate, arsenate, and to a lesser extent, silicate.
Reagents:
-
Ammonium Molybdate Solution: Dissolve 4.0 g of ammonium paramolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 100 mL of 5 M sulfuric acid.
-
Ascorbic Acid Solution (Reducing Agent): Dissolve 1.8 g of L-ascorbic acid in 100 mL of deionized water. Prepare this solution fresh daily.
-
Combined Reagent: Mix the ammonium molybdate solution and ascorbic acid solution in a 1:1 volume ratio just before use.
-
Phosphate Standard Stock Solution (1000 ppm P): Dissolve 0.4393 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in 100 mL of deionized water.
Procedure:
-
Prepare a series of phosphate standards by diluting the stock solution.
-
To 1.0 mL of the sample or standard, add 2.0 mL of the combined reagent.
-
Mix thoroughly and incubate at room temperature for 30 minutes for color development.
-
Measure the absorbance at 880 nm using a spectrophotometer.
-
Construct a calibration curve from the standards and determine the concentration of "molybdate-reactive phosphorus" in the sample.
Protocol 2: Mitigation of Arsenate Interference by Selective Reduction
This protocol modifies the standard procedure to eliminate the interference from arsenate.
Reagents:
-
All reagents from Protocol 1.
-
Reducing Agent for Arsenate: A solution containing a mixture of sodium thiosulfate (B1220275) (Na₂S₂O₃) and sodium metabisulfite (B1197395) (Na₂S₂O₅).
Procedure:
-
To 1.0 mL of the sample, add a specific volume of the arsenate reducing agent (e.g., a mixture of sodium thiosulfate and sodium metabisulfite). The exact concentrations and volumes should be optimized based on the expected arsenate concentration.
-
Allow the reaction to proceed for a set amount of time to ensure complete reduction of arsenate (AsO₄³⁻) to arsenite (AsO₃³⁻), which does not react with ammonium molybdate.
-
Proceed with steps 2-5 from Protocol 1 to determine the phosphate concentration in the absence of arsenate interference.
Protocol 3: Mitigation of Silicate Interference Using a Masking Agent
This protocol introduces a masking agent to prevent the formation of the silicomolybdate complex.
Reagents:
-
All reagents from Protocol 1.
-
Masking Agent: A 10% (w/v) solution of oxalic acid.
Procedure:
-
To 1.0 mL of the sample, add 2.0 mL of the combined reagent as described in Protocol 1.
-
Allow the phosphomolybdate complex to form for approximately 10 minutes.
-
Add 1.0 mL of the oxalic acid solution and mix well. The oxalic acid will selectively decompose any silicomolybdate complex that has formed.
-
Incubate for an additional 20 minutes to ensure complete color development of the phosphomolybdate complex.
-
Measure the absorbance at 880 nm.
Visualizing the Reaction Pathways and Interferences
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the chemical logic behind the cross-reactivity and its mitigation.
Caption: General experimental workflow for the Molybdenum Blue assay.
Caption: Interference pathways and mitigation strategies.
Conclusion
The cross-reactivity of ammonium paramolybdate with arsenate and silicate presents a significant challenge to the accurate quantification of phosphate. As demonstrated by the provided data, failure to account for these interfering ions can lead to substantial errors in measurement. However, by employing specific mitigation strategies such as the selective reduction of arsenate or the use of masking agents for silicate, researchers can significantly improve the accuracy and reliability of their results. The detailed protocols and visual workflows in this guide offer a practical framework for identifying and addressing these common interferences, ultimately contributing to higher quality data in research and development settings.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Molybdenum blue reaction and determination of phosphorus in waters containing arsenic, silicon, and germanium | U.S. Geological Survey [usgs.gov]
- 4. Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method [accscience.com]
- 5. researchgate.net [researchgate.net]
Performance of ammonium paramolybdate-derived catalysts vs. other molybdenum precursors
A Comparative Guide for Researchers in Catalysis and Drug Development
In the quest for more efficient and robust catalytic processes, the choice of precursor material is a critical determinant of the final catalyst's performance. For molybdenum-based catalysts, which are pivotal in numerous industrial applications including hydrodesulfurization (HDS) and oxidation reactions, ammonium (B1175870) paramolybdate (APM) is a commonly utilized precursor.[1] This guide provides an objective comparison of the performance of catalysts derived from APM against those synthesized from other molybdenum precursors, supported by experimental data from various studies.
Performance in Hydrodesulfurization (HDS)
Hydrodesulfurization is a crucial process in the refining of petroleum products to remove sulfur-containing compounds, thereby reducing sulfur dioxide emissions. The activity of molybdenum disulfide (MoS₂) catalysts, the workhorse for HDS, is significantly influenced by the choice of molybdenum precursor.
A comparative study on the hydrodesulfurization of dibenzothiophene (B1670422) (DBT) revealed that the morphology and, consequently, the catalytic activity of MoS₂ catalysts are highly dependent on the precursor. While ammonium heptamolybdate (a common form of APM) is a traditional choice, catalysts derived from molybdenum naphthenate and exfoliated MoS₂ have shown different performance characteristics. Notably, the turnover frequency (TOF) for DBT conversion was found to be highest on exfoliated MoS₂, indicating a higher intrinsic activity of the catalytic sites compared to those derived from APM.[2]
Furthermore, in a study focusing on Ni-promoted MoS₂ catalysts, a desulfurization rate of 94.7% for DBT was achieved at 320 °C.[3][4] This high activity was attributed to the specific structure of the MoS₂, which was prepared through hydrothermal treatment of commercial bulk MoS₂.[3][4] Another approach involves the in-situ decomposition of ammonium tetrathiomolybdate (B108656) (ATM), which has been shown to produce highly efficient MoS₂ catalysts for HDS of diesel oils.[5]
Table 1: Comparative Performance of Molybdenum-Based Catalysts in Hydrodesulfurization of Dibenzothiophene (DBT)
| Molybdenum Precursor | Catalyst System | Support | Reaction Temperature (°C) | DBT Conversion (%) | Key Findings |
| Ammonium Heptamolybdate (APM) | MoS₂ | - | - | - | Serves as a benchmark precursor; performance is influenced by preparation and promotion.[2] |
| Molybdenum Naphthenate | MoS₂ | - | - | - | Resulted in different catalyst morphology and activity compared to APM-derived catalysts.[2] |
| Exfoliated MoS₂ | MoS₂ | - | - | - | Demonstrated the highest turnover frequency (TOF) for DBT conversion, indicating higher intrinsic activity.[2] |
| Commercial Bulk MoS₂ | Ni-MoS₂ | - | 320 | 94.7 | Hydrothermal treatment and calcination in a hydrogen atmosphere yielded a highly active catalyst.[3][4] |
| Ammonium Tetrathiomolybdate (ATM) | MoS₂ | - | - | High | In-situ decomposition leads to highly active catalysts for HDS of diesel oils.[5] |
| Ammonium Tetrathiomolybdate (ATM) | Co-promoted MoS₂ | Al-HMS | 350 | High | Showed high activity and selectivity towards the direct desulfurization pathway.[6] |
Performance in Oxidation Reactions
Molybdenum-based catalysts are also widely employed in various oxidation reactions, including the synthesis of alcohols and the epoxidation of olefins. The choice of precursor can significantly impact the catalyst's activity and selectivity in these transformations.
For instance, in the oxidation of secondary alcohols like cyclohexanol (B46403), molybdenum(VI) complexes derived from the reaction of [MoO₂(C₅H₇O₂)₂] and aroylhydrazones have been investigated. In the presence of hydrogen peroxide (H₂O₂), these catalysts achieved cyclohexanol conversions of 15-21% with selectivities towards cyclohexanone (B45756) of up to 71%.[7] When tert-butyl hydroperoxide (TBHP) was used as the oxidant, a higher conversion of 28% was observed.[7]
In the realm of olefin epoxidation, catalysts based on phosphomolybdic acid immobilized on porous organic polymers have demonstrated high activity, stability, and recyclability.[8] This highlights the potential of using polyoxometalates as precursors to design efficient and reusable oxidation catalysts.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of catalytic performance data. Below are generalized protocols for catalyst preparation, characterization, and performance evaluation based on common practices reported in the literature.
Catalyst Preparation: Impregnation Method for MoS₂/Al₂O₃ from APM
A common method for preparing supported molybdenum catalysts is incipient wetness impregnation.
-
Support Preparation: γ-Alumina (γ-Al₂O₃) is typically used as the support material. It is dried at a high temperature (e.g., 120°C) to remove adsorbed water.
-
Impregnation Solution: An aqueous solution of ammonium paramolybdate is prepared. For promoted catalysts, a solution of the promoter salt (e.g., cobalt nitrate (B79036) or nickel nitrate) is also prepared.
-
Impregnation: The precursor solution(s) are added dropwise to the dried support material until the pores are filled. The mixture is then aged, typically at room temperature, to allow for the even distribution of the precursors.
-
Drying and Calcination: The impregnated support is dried (e.g., at 120°C) to remove the solvent and then calcined in air at a high temperature (e.g., 400-500°C) to decompose the precursors and form the metal oxide phases on the support.
-
Sulfidation: The calcined catalyst is then sulfided to convert the molybdenum oxide to the active molybdenum disulfide phase. This is typically done by treating the catalyst with a mixture of H₂S and H₂ at an elevated temperature (e.g., 400°C).
Catalyst Characterization
To understand the relationship between the catalyst's structure and its performance, a variety of characterization techniques are employed.
-
X-ray Diffraction (XRD): Used to identify the crystalline phases present in the catalyst and to estimate the crystallite size of the active phase.[9][10]
-
Transmission Electron Microscopy (TEM): Provides high-resolution images of the catalyst, allowing for the visualization of the morphology, particle size, and dispersion of the active phase.[9][11]
-
Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area, pore volume, and pore size distribution of the catalyst and support, which are important for understanding mass transfer limitations.[9]
Catalytic Performance Testing: Hydrodesulfurization of Dibenzothiophene
The catalytic activity is typically evaluated in a high-pressure, fixed-bed reactor system.
-
Catalyst Loading: A known amount of the sulfided catalyst is loaded into the reactor.
-
Reaction Feed: A solution of the model sulfur compound (e.g., dibenzothiophene) in a suitable solvent (e.g., decalin or hexadecane) is prepared.
-
Reaction Conditions: The reactor is pressurized with hydrogen and heated to the desired reaction temperature. The liquid feed is then introduced into the reactor at a specific flow rate.
-
Product Analysis: The reactor effluent is periodically sampled and analyzed using techniques like gas chromatography (GC) to determine the conversion of the reactant and the selectivity to different products.
Visualizing Catalytic Processes
To better understand the complex processes involved in catalysis, visual representations of workflows and reaction pathways are invaluable.
References
- 1. lidsen.com [lidsen.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study on the Performance of Ni–MoS2 Catalysts with Different MoS2 Structures for Dibenzothiophene Hydrodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 6. researchgate.net [researchgate.net]
- 7. Alcohol Oxidation Assisted by Molybdenum Hydrazonato Catalysts Employing Hydroperoxide Oxidants [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. rjpbcs.com [rjpbcs.com]
A Comparative Analysis of Negative Stains: Ammonium Molybdate vs. Uranyl Acetate
In the realm of transmission electron microscopy (TEM), negative staining is a cornerstone technique for visualizing the morphology of macromolecules and cellular components. The choice of negative stain is critical, as it directly impacts the quality, contrast, and resolution of the resulting micrographs. Among the various stains available, ammonium (B1175870) molybdate (B1676688) and uranyl acetate (B1210297) are two of the most commonly employed. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal stain for their specific applications.
Performance Comparison at a Glance
A summary of the key characteristics and performance metrics of ammonium molybdate and uranyl acetate is presented below. This table allows for a quick and objective comparison to guide your stain selection process.
| Feature | Ammonium Molybdate | Uranyl Acetate |
| Electron Density & Contrast | Lower electron density, resulting in lower image contrast.[1][2] | High electron density, providing the highest image contrast.[1] |
| Grain Size & Resolution | Generally considered to have a fine grain. | Fine grain size (4-5 Å), enabling higher resolution images.[3] |
| Operating pH | Typically used at a neutral pH (around 7.0).[1][4] | Acidic (pH 4.2-4.5).[1] |
| Fixative Properties | Does not act as a fixative.[1] | Acts as a fixative, preserving protein-protein interactions.[1][3][5] |
| Specimen Compatibility | Suitable for pH-sensitive specimens and osmotically sensitive organelles.[1] | Not recommended for specimens unstable in acidic conditions.[1] |
| Precipitation | Less likely to precipitate with salts and biological media.[1] | Precipitates at physiological pH and in the presence of many salts.[1] |
| Safety | Non-radioactive.[6][7] | Radioactive (made from depleted uranium) and toxic.[8][9][10] |
| Storage & Stability | Solutions should be freshly prepared for best results.[1] | Can be stored in the dark at 4°C for over a year.[1] |
Delving into the Details: A Deeper Comparison
Uranyl Acetate: The High-Contrast Standard
For decades, uranyl acetate has been the go-to negative stain for many researchers due to the exceptional contrast it provides.[1] Its high atomic number results in strong electron scattering, producing sharp and well-defined images of macromolecules.[9] Furthermore, uranyl acetate acts as a fixative, which can help to preserve the native structure of specimens and stabilize delicate protein complexes.[1][3][5] However, its acidic nature is a significant drawback, as it can be detrimental to pH-sensitive samples, potentially causing dissociation or conformational changes.[1] Moreover, its propensity to precipitate in the presence of common buffers and salts necessitates careful sample preparation and washing steps.[1] The radioactive and toxic nature of uranyl acetate also requires stringent handling and disposal protocols.[8][9][10]
Ammonium Molybdate: The Gentle Alternative
Ammonium molybdate serves as a valuable alternative, particularly for specimens that are incompatible with the acidic environment of uranyl acetate.[1][3] Its neutral pH makes it ideal for studying pH-sensitive proteins and osmotically fragile structures like organelles.[1] While it generally produces lower contrast images compared to uranyl acetate, modern electron microscopes and image processing techniques can often compensate for this.[1][2] Ammonium molybdate is also less prone to precipitation, offering more flexibility with buffer compositions.[1] A significant advantage of ammonium molybdate is its non-radioactive nature, which simplifies handling and disposal procedures.[6][7]
Experimental Protocols
Below are detailed methodologies for negative staining using both ammonium molybdate and uranyl acetate. These protocols provide a starting point and may require optimization based on the specific sample.
Ammonium Molybdate Negative Staining Protocol
-
Stain Preparation: Prepare a 2% (w/v) solution of ammonium molybdate in distilled water. Adjust the pH to 7.0 using a few drops of 10 N NaOH. Filter the solution through a 0.2 µm syringe filter immediately before use.[4]
-
Grid Preparation: Glow-discharge a carbon-coated EM grid to render the surface hydrophilic.
-
Sample Application: Apply 3-5 µL of the sample solution to the grid surface and allow it to adsorb for approximately 25 seconds. The optimal time may vary depending on the sample.[4]
-
Blotting: Using filter paper, blot the excess sample from the edge of the grid.[4]
-
Staining: Immediately place the grid, sample side down, onto a 50 µL drop of the 2% ammonium molybdate solution for 10 seconds.[4]
-
Final Blotting and Drying: Blot the grid again to remove excess stain and allow it to air dry completely before viewing in the TEM.[4]
Uranyl Acetate Negative Staining Protocol
-
Stain Preparation: Prepare a 1-3% (w/v) solution of uranyl acetate in distilled water. Filter the solution through a 0.22 µm syringe filter. Store the solution in the dark at 4°C.[1] Caution: Uranyl acetate is radioactive and toxic; handle with appropriate personal protective equipment.[8]
-
Grid Preparation: Glow-discharge a carbon-coated EM grid for 30-60 seconds to make the surface hydrophilic.[11]
-
Sample Application: Apply 3-5 µL of the sample solution (a good starting concentration for protein is 0.05 mg/mL) onto the grid and allow it to adsorb for 1 minute.[8]
-
Blotting: Remove the excess solution by touching the edge of the grid with filter paper.[8]
-
(Optional) Washing: To remove salts, apply 3-5 µL of deionized water to the grid and immediately blot it away. This step can be repeated 2-3 times.[8]
-
Staining: Apply a drop of the uranyl acetate solution to the grid. Incubate for 30-60 seconds.[11]
-
Final Blotting and Drying: Carefully blot off the excess stain until a thin layer remains. Allow the grid to air dry completely before TEM analysis.[8]
Visualizing the Process
To further clarify the experimental workflows and the decision-making process for stain selection, the following diagrams are provided.
Caption: General workflow for negative staining in transmission electron microscopy.
Caption: Decision tree for selecting between ammonium molybdate and uranyl acetate.
Conclusion
The choice between ammonium molybdate and uranyl acetate for negative staining is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the experiment and the nature of the specimen. Uranyl acetate remains an excellent choice for achieving high-contrast images of robust samples. However, for pH-sensitive and osmotically delicate specimens, ammonium molybdate provides a gentle and effective alternative. By carefully considering the properties of each stain and the characteristics of the sample, researchers can optimize their negative staining protocol to obtain high-quality data for structural analysis.
References
- 1. web.path.ox.ac.uk [web.path.ox.ac.uk]
- 2. Negative staining and Cryo-negative Staining of Macromolecules and Viruses for TEM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variations on Negative Stain Electron Microscopy Methods: Tools for Tackling Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deep Stain Embedding: Tips & Help: Equipment: Electron Microscopy Center: Indiana University [iubemcenter.indiana.edu]
- 5. Comparative Investigation of Alternative Negative Staining Reagents in Bacterial Morphological Study [scirp.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. biorxiv.org [biorxiv.org]
- 8. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 9. Brief Introduction to Contrasting for EM Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Negative-staining protocol for EM: Harvey McMahon lab [www2.mrc-lmb.cam.ac.uk]
A Comparative Guide to the Determination of Phosphate: Accuracy and Precision of the Ammonium Paramolybdate Method
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of phosphate (B84403) is critical across a multitude of applications, from environmental monitoring to the analysis of biological samples and pharmaceutical formulations. The ammonium (B1175870) paramolybdate method, leading to the formation of molybdenum blue, is a widely adopted colorimetric technique for this purpose. This guide provides an objective comparison of this method with other common analytical techniques, supported by experimental data and detailed protocols to aid in method selection and application.
The cornerstone of the ammonium paramolybdate method is the reaction of orthophosphate ions with ammonium molybdate (B1676688) in an acidic solution to form a phosphomolybdate complex.[1][2][3] This complex is then reduced by an agent such as ascorbic acid or stannous chloride to produce an intensely colored molybdenum blue complex.[4][5] The intensity of the blue color, which is proportional to the phosphate concentration, is measured using a spectrophotometer at a specific wavelength, typically between 650 nm and 880 nm.[2][4]
Comparative Performance of Phosphate Determination Methods
The selection of an appropriate analytical method depends on various factors including the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of the ammonium paramolybdate method and compares it with other common techniques for phosphate determination.
| Method | Principle | Limit of Detection (LOD) | Linearity (R²) | Precision (%RSD) | Key Advantages | Key Limitations |
| Ammonium Paramolybdate (Molybdenum Blue) | Colorimetry | 0.02 µM to 5.62 x 10⁻³ mg/L[6][7] | >0.99[1][6] | < 5%[6][7] | High sensitivity, cost-effective, suitable for automation.[8] | Susceptible to interference from silicates, arsenates, and turbidity.[9] Requires careful control of pH.[9] |
| Ion Chromatography (IC) | Ion Exchange Separation & Conductivity Detection | ~0.06 mg/L[8] | >0.99 | < 5% | High specificity for orthophosphate, simultaneous analysis of other anions.[10] | Higher equipment cost, potential interference from high concentrations of bivalent and trivalent metal ions.[10] |
| Inductively Coupled Plasma (ICP-AES/MS) | Atomic Emission/Mass Spectrometry | ~30 µg/L (ICP-AES), lower for ICP-MS[8] | >0.999 | < 3% | High sensitivity (especially ICP-MS), robust, and can measure total phosphorus.[8][11] | High equipment and operational costs, requires sample digestion for total phosphorus.[12] |
| Vanadomolybdophosphoric Acid (Yellow Method) | Colorimetry | Higher than Molybdenum Blue | >0.99 | < 5% | Simpler reagent preparation, less susceptible to reduction interferences. | Lower sensitivity compared to the molybdenum blue method.[13] |
| Gravimetric Quinolinenium Phosphomolybdate | Precipitation | Not typically used for trace analysis | N/A | High | High accuracy and precision for high concentrations, considered a reference method.[11][14] | Time-consuming, not suitable for low concentrations.[12] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are the methodologies for the ammonium paramolybdate method and a brief overview of the ion chromatography procedure.
This protocol is based on the widely used ascorbic acid reduction of the phosphomolybdate complex.[4]
1. Reagent Preparation:
-
5N Sulfuric Acid (H₂SO₄): Carefully add 70 mL of concentrated H₂SO₄ to approximately 400 mL of deionized water. Cool and dilute to 500 mL.
-
Ammonium Molybdate Solution: Dissolve 4 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 100 mL of deionized water. Store in a plastic bottle at 4°C.[15]
-
Potassium Antimonyl Tartrate Solution: Dissolve 0.35 g of potassium antimonyl tartrate (K(SbO)C₄H₄O₆·½H₂O) in 100 mL of deionized water.[16]
-
Ascorbic Acid Solution (0.1 M): Dissolve 1.8 g of ascorbic acid in 100 mL of deionized water. This solution is stable for about a week if stored in a cool, dark place.[15]
-
Combined Reagent: In the order listed, mix 50 mL of 5N H₂SO₄, 15 mL of ammonium molybdate solution, 5 mL of potassium antimonyl tartrate solution, and 30 mL of ascorbic acid solution. This combined reagent should be prepared fresh daily.
2. Standard Preparation:
-
Stock Phosphate Solution (50 mg/L P): Dissolve 0.2197 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄), previously dried at 105°C, in deionized water and dilute to 1000 mL.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/L P) by diluting the stock solution.
3. Sample Analysis:
-
Pipette 50 mL of the sample (or an aliquot diluted to 50 mL) into a clean flask.
-
Add 8 mL of the combined reagent and mix thoroughly.
-
Allow 10-30 minutes for color development.
-
Measure the absorbance of the solution at 880 nm using a spectrophotometer.
-
Use a reagent blank (50 mL of deionized water treated the same as the samples) to zero the spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the phosphate concentration in the samples from the calibration curve.
Ion chromatography separates ions based on their affinity for an ion-exchange resin.
1. Instrument Setup:
-
Ion Chromatograph: Equipped with a guard column, an anion-exchange separator column, a suppressor, and a conductivity detector.
-
Eluent: A solution of sodium carbonate and sodium bicarbonate is commonly used. The exact concentration will depend on the column and instrument manufacturer's recommendations.
2. Standard and Sample Preparation:
-
Standards: Prepare a series of orthophosphate standards from a certified stock solution.
-
Samples: Filter samples through a 0.45 µm filter to remove particulate matter.
3. Analysis:
-
Establish a stable baseline on the chromatograph.
-
Inject a known volume of the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
The concentration of phosphate is determined by comparing the peak area of the sample to the calibration curve.[10]
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
Caption: Experimental workflow for the ammonium paramolybdate method.
Caption: Comparison of principles in phosphate determination methods.
References
- 1. scribd.com [scribd.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. lovibond.com [lovibond.com]
- 4. asdlib.org [asdlib.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Spectrophotometric determination of phosphate using sodium molybdate and its field application to the simultaneous measurement with ammonium in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. nemi.gov [nemi.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphorus Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 12. sterc.org [sterc.org]
- 13. cdn.hach.com [cdn.hach.com]
- 14. Inorganic feed phosphate test methods [feedphosphates.org]
- 15. epa.gov [epa.gov]
- 16. scispace.com [scispace.com]
Inter-laboratory Comparison of Silicate Analysis in Seawater Using the Ammonium Paramolybdate Method: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the analysis of inorganic constituents in aqueous solutions, this guide provides an objective comparison of the performance of the ammonium (B1175870) paramolybdate method for silicate (B1173343) analysis across multiple laboratories. It includes supporting data from a proficiency testing scheme, detailed experimental protocols, and visualizations of the analytical workflow and chemical principles.
The accurate determination of dissolved silicate is crucial in various scientific disciplines, including oceanography, environmental monitoring, and geochemistry. The ammonium paramolybdate method remains a widely used and robust technique for this purpose. This guide summarizes the results of an inter-laboratory comparison to provide a benchmark for laboratory performance and to offer a standardized protocol for reproducible and accurate silicate analysis.
Data Presentation: Insights from a Proficiency Testing Scheme
To evaluate the performance of the ammonium paramolybdate method in a real-world setting, data from the QUASIMEME proficiency testing program for nutrients in seawater is presented below. The data represents the analysis of a reference material (AQ1 sample 180, an unspiked seawater sample from the Atlantic Ocean) by a consortium of laboratories.[1] The statistical summary provides a clear indication of the method's precision and the level of agreement that can be expected between proficient laboratories.
Table 1: Inter-laboratory Comparison Results for Silicate in Seawater (QUASIMEME AQ1 sample 180) [1]
| Parameter | Unit | Mean | Standard Deviation | Coefficient of Variation (%) | Number of Results | Median |
| Silicate | µmol/l | 0.187 | 0.1840 | 98.2 | 13 | 0.260 |
Data sourced from QUASIMEME Certificate of Analysis AQ1 sample 180.[1]
The high coefficient of variation observed in this particular round for a low-concentration sample highlights the challenges in achieving high precision at trace levels and underscores the importance of strict adherence to standardized protocols and the use of certified reference materials.
Experimental Protocol: A Standardized Approach
The following protocol details the manual colorimetric determination of dissolved silicate in seawater using the ammonium paramolybdate method, forming the basis of the comparison data presented.
1. Principle of the Method
Dissolved silicate reacts with ammonium paramolybdate in an acidic solution to form a yellow silicomolybdic acid complex. This complex is then reduced, typically with ascorbic acid or stannous chloride, to form a stable blue complex, known as molybdenum blue. The intensity of the blue color, which is directly proportional to the silicate concentration, is measured spectrophotometrically at a wavelength between 660 and 820 nm. To eliminate interference from phosphate, which can also form a molybdate (B1676688) complex, a reducing agent such as oxalic acid is added.
2. Reagents
-
Ammonium Paramolybdate Solution: Dissolve 10 g of ammonium paramolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 100 ml of deionized water. Store in a dark, polyethylene (B3416737) bottle.
-
Sulphuric Acid (50% v/v): Slowly add 50 ml of concentrated sulphuric acid to 50 ml of deionized water, with cooling.
-
Oxalic Acid Solution (10% w/v): Dissolve 10 g of oxalic acid dihydrate in 100 ml of deionized water.
-
Ascorbic Acid Solution (Reducing Agent): Dissolve 1.76 g of ascorbic acid in 100 ml of deionized water. This solution should be prepared fresh daily.
-
Standard Silicate Solution: A stock standard solution can be prepared by dissolving a known weight of sodium silicofluoride (Na₂SiF₆) in deionized water. Working standards are prepared by diluting the stock solution with low-nutrient seawater or artificial seawater.
3. Procedure
-
To 50 ml of the seawater sample, add 1 ml of the ammonium paramolybdate solution and 1 ml of the 50% sulphuric acid. Mix well and allow the reaction to proceed for 10 minutes for the formation of the yellow silicomolybdic acid complex.
-
Add 1 ml of the oxalic acid solution to decompose any phosphomolybdate complex. Mix and wait for 5 minutes.
-
Add 1 ml of the ascorbic acid solution to reduce the silicomolybdic acid to molybdenum blue.
-
Allow the color to develop for at least 30 minutes.
-
Measure the absorbance of the solution at the appropriate wavelength (e.g., 810 nm) using a spectrophotometer, against a reagent blank prepared with low-nutrient seawater.
-
Construct a calibration curve by analyzing a series of standard silicate solutions of known concentrations.
-
Determine the silicate concentration of the samples from the calibration curve.
Mandatory Visualizations
To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for silicate analysis.
Caption: Chemical reaction pathway for silicate detection.
References
A Comparative Guide to Catalysts Synthesized from Different Grades of Ammonium Paramolybdate
For Researchers, Scientists, and Drug Development Professionals
The selection of precursor materials is a critical determinant of the final performance of a heterogeneous catalyst. Ammonium (B1175870) paramolybdate (APM), a common precursor for molybdenum-based catalysts, is commercially available in various grades, including analytical, reagent, and technical grades. The purity of the APM used can significantly influence the physicochemical properties and, consequently, the catalytic activity and selectivity of the synthesized catalyst. This guide provides a comparative overview of catalysts derived from different grades of APM, supported by generalized experimental data and protocols.
Impact of Ammonium Paramolybdate Grade on Catalyst Characteristics
The primary distinction between different grades of APM lies in their impurity profiles. While analytical grade APM boasts high purity with minimal contaminants, technical or industrial grades may contain a range of impurities such as alkali metals, alkaline earth metals, and other transition metals. These impurities can act as poisons or promoters, altering the catalyst's surface chemistry and performance.
A study comparing "chemically pure grade" and "reagent grade" ammonium paramolybdate revealed noticeable differences in their infrared (IR) spectra, suggesting variations in the polyanion structure or the presence of different hydrated species.[1][2] Such structural and compositional variances in the precursor can propagate through the synthesis process, leading to catalysts with distinct properties.
Table 1: Expected Comparison of Catalyst Properties Based on APM Grade
| Property | Analytical Grade APM | Reagent Grade APM | Technical/Industrial Grade APM |
| Purity of Final Catalyst | High | Moderate to High | Lower, with potential for significant impurities |
| Active Site Distribution | More uniform and predictable | Generally uniform, with minor variations | Potentially non-uniform, influenced by impurities |
| Surface Area & Porosity | Generally consistent with synthesis method | May show slight deviations from ideal values | Can be significantly altered by impurities blocking pores |
| Catalytic Activity | High and reproducible | Good, but may exhibit batch-to-batch variability | Variable; can be lower due to poisoning or higher due to unintended promotion |
| Selectivity | High towards the desired product | Generally good, with potential for minor side reactions | May be lower due to the presence of active impurity sites |
| Deactivation Rate | Slower, predictable deactivation | Moderate deactivation rate | Can be faster due to coking or poisoning promoted by impurities |
| Cost | High | Moderate | Low |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of a molybdenum-based catalyst using ammonium paramolybdate.
Catalyst Synthesis: Impregnation Method
This protocol describes the synthesis of a molybdenum oxide catalyst supported on γ-alumina.
-
Support Preparation: Dry γ-alumina (γ-Al₂O₃) pellets or powder at 120°C for 4 hours to remove adsorbed water.
-
Impregnation Solution Preparation: Prepare an aqueous solution of ammonium paramolybdate. The concentration will depend on the desired molybdenum loading on the support. For example, to achieve a 15 wt% Mo loading on 100g of γ-Al₂O₃, dissolve the appropriate amount of APM in deionized water, typically equal to the pore volume of the alumina (B75360) support.
-
Impregnation: Add the APM solution to the dried γ-alumina support dropwise with constant mixing to ensure uniform distribution. This is often done using the incipient wetness impregnation technique.
-
Drying: Age the impregnated support at room temperature for 12 hours, followed by drying in an oven at 110°C for 12 hours.
-
Calcination: Calcine the dried material in a furnace under a flow of air. The temperature is ramped from room temperature to 500°C at a rate of 5°C/min and held for 4-6 hours. This step decomposes the ammonium paramolybdate to molybdenum oxide.[3]
Catalyst Characterization Techniques
-
X-ray Diffraction (XRD): To identify the crystalline phases of the molybdenum oxide and the support.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface area, pore volume, and pore size distribution of the catalyst.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and dispersion of the active catalytic species on the support.
-
Temperature-Programmed Reduction (TPR): To study the reducibility of the molybdenum species, which is crucial for catalysts used in reduction reactions.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To accurately determine the elemental composition of the catalyst, including the molybdenum loading and the concentration of any impurities.
Visualizing the Impact of APM Grade
The following diagrams illustrate the experimental workflow and the logical relationship between the choice of APM grade and the final catalyst properties.
Conclusion
While direct comparative studies on the performance of catalysts synthesized from different grades of ammonium paramolybdate are not abundant in published literature, the fundamental principles of catalysis suggest a strong correlation between precursor purity and catalyst performance. For applications requiring high reproducibility, selectivity, and longevity, the use of analytical grade APM is recommended, despite the higher cost. For less sensitive applications or initial screening studies, reagent or technical grade APM may be a viable, cost-effective alternative, provided that potential variations in performance are acceptable. Researchers should be aware that impurities in lower-grade precursors can have unpredictable effects, acting as either poisons or promoters, and should therefore thoroughly characterize any catalyst synthesized from such materials.
References
A Comparative Guide to Molybdate-Based Corrosion Inhibitors: Unveiling the Efficacy of Ammonium Paramolybdate
For researchers, scientists, and professionals in material science and chemical engineering, the selection of an optimal corrosion inhibitor is paramount for ensuring the longevity and integrity of metallic components. Among the various options, molybdate-based inhibitors have garnered significant attention due to their low toxicity and effectiveness. This guide provides an objective comparison of the corrosion inhibition efficacy of ammonium (B1175870) paramolybdate against other commonly used molybdates, supported by experimental data and detailed methodologies.
The primary mechanism by which molybdate (B1676688) compounds inhibit corrosion is through the formation of a passive, protective film on the metal surface. This film acts as a barrier, impeding the corrosive process. The effectiveness of this film can, however, vary depending on the specific molybdate salt used, the environmental conditions, and the metallic substrate.
Quantitative Comparison of Molybdate Inhibitors
To facilitate a clear comparison of the performance of different molybdate-based inhibitors, the following tables summarize key quantitative data extracted from various studies. It is important to note that the experimental conditions, such as the corrosive medium, temperature, and substrate, can significantly influence the results. Therefore, this data should be considered indicative of the relative performance of these inhibitors.
| Inhibitor | Metal Substrate | Corrosive Medium | Inhibition Efficiency (%) | Corrosion Current Density (μA/cm²) | Test Method |
| Ammonium Paramolybdate | Mild Steel | 1M HCl | 67.53 | - | Potentiodynamic Polarization |
| Sodium Molybdate | Mild Steel | Brine (8% NaCl) | - | 0.34 (as corrosion rate in mpy) | Potentiodynamic Polarization |
| Mild Steel | Simulated Concrete Pore + 1.0% NaCl | - | 0.058 | Potentiodynamic Polarization | |
| Stainless Steel | Seawater | 96 (with 50 ppm Zn²⁺) | - | Weight Loss | |
| Zinc Molybdate | Mild Steel | 3.5% NaCl | - | - | EIS (Higher charge transfer resistance indicates better performance) |
| Calcium Molybdate | Carbon Steel | - | - | - | Electrochemical and XPS (beneficial effect observed) |
Delving into the Experimental Protocols
The quantitative data presented above is derived from established electrochemical and weight loss techniques. Understanding the methodologies behind these tests is crucial for interpreting the results and designing future experiments.
Weight Loss Method (ASTM G31)
This gravimetric method provides a direct measure of metal loss due to corrosion.
Experimental Workflow:
Caption: Workflow for the ASTM G31 weight loss corrosion test.
Protocol:
-
Specimen Preparation: Metal specimens are cut to a standard size, and their surfaces are polished to ensure uniformity. They are then cleaned, degreased, and accurately weighed.[1]
-
Exposure: The prepared specimens are fully immersed in the corrosive solution, with and without the inhibitor, for a predetermined period under controlled temperature.[1][2]
-
Cleaning and Re-weighing: After the exposure period, the specimens are removed, and the corrosion products are carefully cleaned off according to standard procedures. The specimens are then dried and re-weighed.[1]
-
Calculation: The weight loss is used to calculate the corrosion rate. The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
Experimental Workflow:
Caption: Workflow for potentiodynamic polarization measurements.
Protocol:
-
Cell Setup: A three-electrode electrochemical cell is used, consisting of the metal specimen as the working electrode, a reference electrode (such as a saturated calomel (B162337) electrode - SCE or silver/silver chloride electrode - Ag/AgCl), and a counter electrode (typically platinum or graphite). These are immersed in the corrosive solution with or without the inhibitor.
-
Measurement: The system is allowed to stabilize at its open-circuit potential (OCP). A potentiostat is then used to apply a potential scan at a slow, constant rate, and the resulting current is measured.
-
Data Analysis: The data is plotted as the logarithm of the current density versus the applied potential (Tafel plot). The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr). A lower Icorr value indicates better corrosion protection. The inhibition efficiency is calculated as: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 Where Icorr₀ is the corrosion current density without the inhibitor, and Icorrᵢ is the corrosion current density with the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.
Experimental Workflow:
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Protocol:
-
Cell Setup: The three-electrode cell is set up as in the potentiodynamic polarization experiment.
-
Measurement: A small amplitude alternating potential is applied to the working electrode at its OCP over a wide range of frequencies. The impedance of the system is measured at each frequency.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. This data can be fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct). A higher Rct value is indicative of greater corrosion resistance.
Discussion and Conclusion
The available data suggests that ammonium paramolybdate is an effective corrosion inhibitor, particularly for mild steel in acidic environments. However, direct comparative studies with other molybdates under a wide range of conditions are limited. Sodium molybdate appears to be a more commonly studied and utilized corrosion inhibitor, often in synergistic formulations with other compounds like zinc.[3] Zinc and calcium molybdates also demonstrate corrosion inhibition properties, with their performance often linked to the formation of protective layers on the metal surface.[4]
For researchers and professionals, the choice of a molybdate-based inhibitor will depend on the specific application, including the type of metal to be protected, the nature of the corrosive environment, and cost considerations. While ammonium paramolybdate shows promise, further head-to-head comparative studies are necessary to fully elucidate its efficacy relative to other molybdates across diverse industrial scenarios. The experimental protocols detailed in this guide provide a framework for conducting such comparative evaluations to enable informed decision-making in the critical field of corrosion prevention.
References
Safety Operating Guide
Proper Disposal of Ammonium Paramolybdate Tetrahydrate: A Step-by-Step Guide
The safe and compliant disposal of Ammonium (B1175870) Paramolybdate Tetrahydrate is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. Work should be conducted within a properly functioning certified laboratory chemical fume hood to minimize inhalation risks.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile rubber gloves.[1]
-
Eye Protection: Chemical splash goggles.[1]
-
Lab Attire: A fully buttoned lab coat.[1]
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of dust formation or if exposure limits are exceeded.[1][2]
Waste Classification and Collection
The concentration of the ammonium paramolybdate tetrahydrate solution dictates the disposal route. It is crucial to correctly classify the waste to ensure compliance with hazardous waste regulations.
-
Hazardous Waste: Solutions with a concentration of 1% or greater must be managed as Dangerous Waste.[1]
-
Non-Hazardous Waste: Solutions with a concentration of less than 1% may be eligible for drain discharge, but this must be confirmed with local and institutional regulations before proceeding.[1]
All hazardous waste must be collected in a compatible container that is clearly labeled. The container should have a vented lid and be suitable for storing acids and bases.[1] When waste is first added, the container must be marked with a completed "Dangerous Waste" label.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for safe handling and disposal.
| Property | Value | Source(s) |
| Hazardous Waste Threshold | ≥ 1% concentration in solution | [1] |
| Solubility in Water | 400 g/L (at 20°C) | [3] |
| pH | 5.0 - 5.5 (for a 50 g/L solution at 20°C) | [3] |
| Decomposition Temperature | Begins at 90°C; Boils with decomposition at 190°C | [3] |
Step-by-Step Disposal Procedure
Follow this procedure for the collection and disposal of hazardous this compound waste.
1. Waste Collection:
- Designate a specific, compatible container for the waste. This container should have a vented lid.[1]
- Affix a "Dangerous Waste" label to the container as soon as the first volume of waste is added.[1]
- Ensure the label clearly identifies the contents as "Waste this compound" and includes any known concentration information.
2. Storage:
- Store the sealed waste container in a cool, dry, and well-ventilated area.[1][4]
- Ensure the storage location is away from incompatible materials, particularly strong acids and strong oxidizing agents.[1][5]
- The container should be stored in a designated and secure waste accumulation area.
3. Request for Collection:
- Once the container is full or is no longer being used, complete a Chemical Collection Request Form as required by your institution's Environmental Health & Safety (EH&S) department.[1]
- Do not overfill the container. Leave adequate headspace.
4. Handover for Disposal:
- Deliver the full and properly sealed container to your designated Waste Accumulation Area Operator or await pickup by EH&S personnel as per your institution's protocol.[1]
- All waste must be handled in accordance with local, state, and federal regulations.[4][6]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is necessary to prevent exposure and environmental contamination.
-
Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, use appropriate PPE.[1] Employ dry cleanup procedures to avoid generating dust.[4] The collected material should be placed in a sealed and labeled container for disposal as hazardous waste.[1][2]
-
Large Spills: If the spill is large, if you are not trained to handle it, or if a respirator is required but unavailable, immediately evacuate and secure the area.[1] Contact your institution's emergency number or EH&S for assistance.[1]
-
Environmental Precautions: Do not allow the chemical to enter drains or waterways.[2][4] If contamination of drains occurs, notify emergency services immediately.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Paramolybdate Tetrahydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ammonium paramolybdate tetrahydrate, including detailed operational procedures and disposal plans. By adhering to these guidelines, you can minimize risks and maintain a secure workspace.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following PPE is recommended to prevent skin and eye contact, inhalation, and ingestion.[1][2][3]
Primary Engineering Control:
-
Fume Hood: All work with this compound, especially when handling the solid powder or creating solutions, should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[2][4]
Standard Laboratory Attire:
-
Lab Coat: A fully buttoned lab coat should be worn to protect against accidental spills and contamination of personal clothing.[2][4]
-
Gloves: Nitrile rubber gloves are recommended for handling this chemical.[3][4] It is important to check gloves for any signs of degradation or puncture before use and to wash hands thoroughly after removing them.[4]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory to protect the eyes from dust particles and splashes.[1][2][3][5]
-
Footwear: Closed-toe shoes should be worn at all times in the laboratory.
Respiratory Protection:
-
In situations where dust formation is likely and engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[1][2] A risk assessment should be conducted to determine if a respirator is required.[3]
Occupational Exposure Limits
Adherence to established occupational exposure limits is a key component of safe handling. The following table summarizes the relevant limits for soluble molybdenum compounds, including this compound.
| Organization | Exposure Limit (as Mo) | Notes |
| OSHA (PEL) | 5 mg/m³ | 8-hour time-weighted average.[6] |
| ACGIH (TLV) | 0.5 mg/m³ | 8-hour time-weighted average (respirable fraction).[6] |
| NIOSH (IDLH) | 1000 mg/m³ | Immediately Dangerous to Life or Health concentration.[1] |
OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value; NIOSH: National Institute for Occupational Safety and Health; IDLH: Immediately Dangerous to Life or Health.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][4]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][4]
2. Handling and Preparation of Solutions:
-
Always handle the solid chemical and prepare solutions inside a certified chemical fume hood to avoid inhaling dust.[2][4]
-
Use appropriate PPE as outlined above.
-
Avoid the formation of dust during handling.[1]
-
Wash hands thoroughly after handling the material.[7]
3. Spill Management:
-
Small Spills: For small spills that can be cleaned up in a short amount of time, trained personnel wearing appropriate PPE may proceed.[4] Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][2]
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact the appropriate emergency response team.[4]
4. First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container.[4] It must be disposed of as hazardous waste through an approved chemical waste disposal program.[1][4] Do not dispose of it down the drain.[7]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE that have come into contact with the chemical should be collected in a sealed bag and disposed of as hazardous waste.[4]
Procedural Workflow for Handling Ammonium Paramolybdate Tetrahydratedot
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
